p-SCN-Bn-nota
Descripción
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Structure
3D Structure
Propiedades
Número CAS |
1206475-68-4 |
|---|---|
Fórmula molecular |
C20H26N4O6S |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1 |
Clave InChI |
ABEIJMWLNYUWMD-KRWDZBQOSA-N |
SMILES isomérico |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |
SMILES canónico |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p-SCN-Bn-NOTA: A Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly versatile bifunctional chelating agent that has become an indispensable tool in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1] Its structure features a robust 1,4,7-triazacyclononane (B1209588) (NOTA) macrocyclic core capable of forming exceptionally stable complexes with a variety of radiometals, particularly positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][] This core is appended with a reactive p-isothiocyanatobenzyl (SCN) group, which allows for the covalent conjugation of the chelator to primary amines on biomolecules such as antibodies, peptides, and proteins, forming a stable thiourea (B124793) bond.[1]
This dual functionality enables the targeted delivery of radioisotopes to specific sites in the body, a cornerstone of modern molecular imaging and targeted radionuclide therapy.[] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for bioconjugation and radiolabeling, and quantitative data to support its application in research and drug development.
Chemical Properties and Structure
This compound is a macrocyclic chelator with the following key identifiers:
-
IUPAC Name: 2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid[3]
-
CAS Number: 1206475-68-4[3]
-
Molecular Formula: C₂₀H₂₆N₄O₆S[3]
-
Molecular Weight: 450.5 g/mol [3]
The structure of this compound, characterized by the NOTA macrocycle and the isothiocyanate functional group, is optimized for high-affinity metal chelation and efficient bioconjugation.
Quantitative Data
The performance of this compound as a bifunctional chelator is demonstrated by its high radiolabeling efficiency, the stability of its radiometal complexes, and the retained binding affinity of the resulting bioconjugates.
Table 1: Radiolabeling Efficiency of this compound Conjugates
| Radiometal | Biomolecule | Reaction Conditions | Radiochemical Yield (RCY) | Reference |
| ⁶⁸Ga | PSMA-targeting agent | Room Temperature | >95% | [4] |
| ⁶⁴Cu | Rituximab | Room Temperature, 5-10 min | High (not specified) | [1] |
| ⁶⁴Cu | Bombesin analogue | Room Temperature | >95% | [] |
Table 2: Stability of this compound Radiocomplexes
| Radiometal | Conjugate | Stability Condition | Stability | Reference |
| ⁶⁸Ga | PSMA-targeting agent | in vivo | High | [4] |
| ⁶⁴Cu | NOTA-Bn-NCS-E[c(RGDfK)]₂ | 100°C, pH 4.0 | Unstable | [] |
| ⁶⁴Cu | NOTA-Bn-NCS-PEG₃-E[c(RGDyK)]₂ | 100°C, pH 4.0 | Stable | [] |
Table 3: Binding Affinity of this compound Bioconjugates
| Conjugate | Target | Kᵢ (nM) | Reference |
| Ga-NOTA-Bn-SCN-PSMA agent | PSMA | 0.81 ± 0.08 | [4] |
| Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | GRPR | Not specified | [] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, its conjugation to biomolecules, and subsequent radiolabeling.
Synthesis of this compound
The synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid is a multi-step process that involves the protection of amine groups, cyclization, deprotection, and functionalization. The following is a generalized protocol based on established methods.[5][6]
Protocol 4.1: Synthesis of this compound
-
Protection of Dienophile: Start with the protection of a suitable dienophile, such as N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine, using a protecting group like the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group.[5]
-
Cyclization: React the protected dienophile with a cyclizing agent, for example, N,N-bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide, to form the protected macrocycle, 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.[5]
-
Deprotection: Remove the protecting groups from the macrocycle using strong acid (e.g., H₂SO₄) at elevated temperatures (e.g., 90°C) to yield 2-(p-benzamidobenzyl)-1,4,7-triazacyclononane.[5]
-
Alkylation: Alkylate the macrocyclic triamine with bromoacetic acid at a basic pH (e.g., pH 9) to introduce the carboxylic acid arms.[5]
-
Hydrolysis: Hydrolyze the benzamide (B126) protecting group using a strong acid (e.g., 6 M HCl) at an elevated temperature (e.g., 70°C).[5]
-
Thiocyanation: React the resulting amine with thiophosgene (B130339) to introduce the isothiocyanate functional group, yielding the final product, 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid.[5]
Bioconjugation of this compound to Antibodies
The isothiocyanate group of this compound reacts with primary amines (e.g., lysine (B10760008) residues) on antibodies to form a stable thiourea linkage.
Protocol 4.2: Antibody Conjugation
-
Antibody Preparation: Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0).[1]
-
Conjugation Reaction: Dissolve this compound in DMSO and add a 10-20 fold molar excess to the antibody solution.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[1]
-
Purification: Purify the antibody-chelator conjugate from excess, unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) equilibrated with a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).[1]
-
Characterization: Determine the number of chelators per antibody using methods like MALDI-TOF mass spectrometry.[1]
Radiolabeling of this compound Conjugates
The NOTA chelator readily forms stable complexes with radiometals under mild conditions.
Protocol 4.3: Radiolabeling with ⁶⁴Cu
-
Preparation: To the purified NOTA-antibody conjugate in ammonium acetate buffer (pH 7.0), add the desired amount of ⁶⁴CuCl₂ in 0.1 M HCl.[1]
-
Incubation: Incubate the reaction at room temperature for 5-10 minutes.[1]
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.[1]
-
Purification (if necessary): If unchelated ⁶⁴Cu is present, it can be removed using size-exclusion chromatography.[1]
Visualizations
The following diagrams illustrate key workflows and the mechanism of action of this compound-based radiopharmaceuticals.
Caption: Experimental workflow for bioconjugation and radiolabeling.
Caption: Mechanism of targeted radiotherapy.
Conclusion
This compound is a powerful and versatile bifunctional chelator that has significantly advanced the field of radiopharmaceutical development. Its ability to form stable complexes with a range of radiometals, coupled with its efficient conjugation to biomolecules, makes it an ideal choice for creating targeted imaging agents and therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the development of novel and effective diagnostic and therapeutic strategies for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to p-SCN-Bn-NOTA: A Bifunctional Chelator for Advanced Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a cornerstone bifunctional chelator in the development of next-generation radiopharmaceuticals. Its unique structure enables the stable chelation of various radiometals and covalent conjugation to biomolecules, paving the way for targeted molecular imaging and radionuclide therapy.
Core Chemical Structure and Properties
This compound is a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[1] Its structure is characterized by two key functional components: the NOTA macrocycle that securely complexes radiometals, and a para-isothiocyanatobenzyl (p-SCN-Bn) group that allows for covalent attachment to biomolecules.[1][2]
The isothiocyanate group (-N=C=S) readily reacts with primary amines, such as the lysine (B10760008) residues on antibodies and peptides, to form a stable thiourea (B124793) bond.[1][2][] This dual functionality makes this compound an essential tool for developing targeted radiopharmaceuticals for applications in positron emission tomography (PET) imaging and targeted radionuclide therapy.[1]
Chemical Identifiers and Properties:
| Property | Value |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid[][] |
| Molecular Formula | C₂₀H₂₆N₄O₆S[][6] |
| Molecular Weight | 450.51 g/mol [7] |
| CAS Number | 147597-66-8[] |
| Appearance | Off-white to beige solid[] |
| Purity | ≥95% (via HPLC)[] |
| Synonyms | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, 2-(p-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid[][] |
Applications in Radiopharmaceutical Development
The primary application of this compound is in the development of radiolabeled biomolecules for non-invasive PET imaging and targeted therapy.[1] Its versatility allows for the chelation of a variety of radiometals, making it a valuable platform for a wide range of research and clinical applications.
Key Applications:
-
Targeted Cancer Therapy: this compound is instrumental in attaching radiometals to monoclonal antibodies or peptides that target specific cancer cells.[] This targeted approach delivers therapeutic radioisotopes directly to tumors, minimizing damage to healthy tissues.[]
-
PET Imaging: The NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for PET imaging.[1][8][9] This enables non-invasive visualization and quantification of target expression in vivo.
-
Theranostics: By combining diagnostic imaging with targeted therapeutic delivery, this compound facilitates theranostic applications for personalized medicine.[9]
-
Biodistribution Studies: Researchers utilize this compound to label biomolecules for biodistribution studies, which are crucial for understanding the pharmacokinetics and potential toxicities of therapeutic agents.[]
Commonly Chelated Radiometals:
| Radiometal | Application |
| Gallium-68 (⁶⁸Ga) | PET Imaging[1][8] |
| Copper-64 (⁶⁴Cu) | PET Imaging and Therapy[8][10] |
| Aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) | PET Imaging[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful conjugation of this compound to biomolecules and subsequent radiolabeling. The following protocols are generalized procedures based on methodologies reported in the literature and may require optimization for specific applications.[1][11]
Conjugation of this compound to Antibodies
This protocol outlines the conjugation of this compound to an antibody via its primary amine groups.[1]
Materials:
-
Antibody of interest
-
This compound
-
0.05 M Sodium carbonate buffer (pH 8.7-9.0) or 0.1 M HEPES buffer (pH 8.5)[1][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
-
PD-10 desalting column or equivalent size-exclusion chromatography system[1]
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)[1]
-
Centrifugal filter units[1]
-
Spectrophotometer[1]
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 5-10 mM.[1][8]
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[8][12] The exact ratio may need optimization.[8]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, or overnight at 4°C.[8][12]
-
-
Purification of the Conjugate:
-
Characterization:
Radiolabeling of NOTA-Conjugated Antibodies with ⁶⁸Ga
This protocol describes the radiolabeling of a NOTA-conjugated antibody with ⁶⁸Ga.[1]
Materials:
-
NOTA-conjugated antibody
-
⁶⁸GaCl₃ in 0.1 N HCl (from a ⁶⁸Ge/⁶⁸Ga generator)[1]
-
0.1 M Sodium acetate buffer (pH 4.5-5.5)[1]
-
Metal-free water and reaction vials[1]
-
Instant thin-layer chromatography (ITLC) strips[1]
-
0.1 M Sodium citrate (B86180), pH 5.0 (mobile phase)[1]
-
Radio-TLC scanner[1]
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.[1]
-
-
Radiolabeling Reaction:
-
In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).[1]
-
Add the ⁶⁸GaCl₃ eluate (e.g., 50-200 MBq) to the antibody solution.[1]
-
Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.[1]
-
Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
-
Quality Control:
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound conjugates from various preclinical studies.
Table 1: Conjugation and Radiolabeling Efficiency
| Biomolecule | Molar Excess of Chelator | Chelator/Antibody Ratio | Radiolabeling Conditions | Radiochemical Purity | Reference |
| Anti-mesothelin sdAb A1-His | 20-fold | 1.3 | ⁶⁸Ga, 5 min, RT | >98% | [13] |
| Nanobody 2Rs15dHis₆ | 10-fold | N/A | ⁶⁸Ga, RT | Fast and efficient | [14] |
| cyclo-RGDyK | N/A | N/A | ⁶⁸Ga, 5 min, RT | >95% | [15] |
| Aoc-BN(7-14) | 3-fold | N/A | ⁶⁴Cu, RT | >95% | [16] |
Table 2: In Vitro Stability and Binding Affinity
| Conjugate | Stability in Human Serum | Stability in Murine Blood | IC₅₀ | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | Stable over 2h | Some instability observed | N/A | [13] |
| ⁶⁸Ga-NOTA-RGD | >98% stable over 4h | N/A | N/A | [15] |
| NOTA-Bn-SCN-Aoc-BN(7-14) | N/A | N/A | 1.4 ± 0.6 nM | [16] |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the use of this compound for developing radiopharmaceuticals.
Caption: General workflow for creating a targeted radiopharmaceutical using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1206475-68-4 | Benchchem [benchchem.com]
- 6. This compound | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Radionuclides and Biomolecules: An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) stand as critical molecular architects, forging the link between diagnostic or therapeutic radionuclides and target-specific biomolecules.[1] This technical guide provides a comprehensive overview of the core principles of bifunctional chelators, their diverse applications with various radiometals, and detailed methodologies for their use in creating next-generation radiopharmaceuticals.
The Core Concept of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional components: a powerful metal-chelating unit and a reactive functional group.[1] The fundamental role of a bifunctional chelator is to create a stable bridge between a metallic radionuclide and a targeting vector.[1][2]
-
The Chelating Moiety: This part of the molecule is designed to securely encapsulate a metallic radionuclide. It forms a highly stable complex that prevents the premature release of the radioisotope in vivo, which is paramount to minimizing off-target radiation-induced toxicity and ensuring the accurate delivery of the radioactive payload.[1]
-
The Reactive Functional Group: This second component enables the covalent attachment of the chelator to a targeting biomolecule, such as a monoclonal antibody, peptide, or small molecule inhibitor.[1] This conjugation creates a unified radiopharmaceutical agent capable of selective accumulation at a disease site for imaging or therapy.[1]
The general structure of such a target-specific radiopharmaceutical consists of four parts: the targeting biomolecule, a pharmacokinetic modifying (PKM) linker, the bifunctional chelator (BFC), and the radionuclide.[3]
References
p-SCN-Bn-NOTA: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide on the Core Principles and Applications of p-SCN-Bn-NOTA for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the bifunctional chelator this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a critical tool in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy. We will delve into its core properties, experimental protocols, and applications, presenting data in a clear and accessible format for professionals in the field.
Core Properties of this compound
This compound is a versatile chelating agent widely utilized in preclinical research.[1] Its structure features a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, which forms stable complexes with various radiometals, and a reactive isothiocyanate (-NCS) functional group.[1] This isothiocyanate group enables the covalent conjugation of the chelator to primary amines on biomolecules, such as antibodies and peptides, through the formation of a stable thiourea (B124793) bond.[1] This dual functionality makes it an invaluable component in the creation of targeted radiopharmaceuticals.
Once conjugated to a targeting moiety, the NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides for targeted therapy.[1]
| Property | Value |
| Chemical Formula | C₂₀H₂₆N₄O₆S |
| Molecular Weight | 450.51 g/mol |
| CAS Number | 147597-66-8 |
| Purity | >96% |
| Storage | Store at -20°C |
Applications in Preclinical Research
This compound is instrumental in several areas of preclinical research, including:
-
Targeted Cancer Therapy: It serves as a linker to attach radiometals to monoclonal antibodies or peptides that target specific cancer cells. This allows for the focused delivery of therapeutic radioisotopes directly to tumors, minimizing damage to healthy tissues.
-
Biodistribution Studies: By labeling biomolecules with this compound, researchers can track their in vivo distribution and accumulation in various organs and tissues. This is crucial for understanding the pharmacokinetics and potential toxicity of therapeutic agents.[]
-
PET and SPECT Imaging: The stable chelation of radiometals by this compound facilitates diagnostic imaging techniques like PET and SPECT, enabling the visualization of biological processes and the targeting of specific receptors.[]
-
Receptor Targeting: this compound conjugated to specific ligands can be used to target and study receptors highly expressed on the surface of tumor cells, such as the Gastrin-Releasing Peptide Receptor (GRPR) and Epidermal Growth Factor Receptor (EGFR).[3]
Experimental Protocols
Detailed methodologies for the conjugation of this compound to antibodies and subsequent radiolabeling are outlined below.
Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of the this compound chelator to an antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
0.05 M Sodium carbonate buffer, pH 8.7-9.0
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 7.0
-
Vivaspin or similar centrifugal filter units
-
Spectrophotometer
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Dissolve this compound in DMSO to a stock concentration of 5-10 mM.[1]
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
-
Purification of the Conjugate:
-
Characterization:
-
Determine the final protein concentration using a spectrophotometer.[1]
-
The number of chelators per antibody can be determined using methods like MALDI-TOF mass spectrometry.
-
| Parameter | Value |
| Antibody Concentration | 5-10 mg/mL |
| Buffer | 0.05 M Sodium carbonate |
| pH | 8.7-9.0 |
| This compound Stock Concentration | 5-10 mM in DMSO |
| Molar Excess of Chelator | 10-20 fold |
| Incubation Temperature | 37°C |
| Incubation Time | 1 hour |
Radiolabeling of NOTA-Conjugated Antibody with ⁶⁸Ga
This protocol outlines the radiolabeling of a NOTA-conjugated antibody with ⁶⁸Ga.
Materials:
-
NOTA-conjugated antibody
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl
-
Sodium acetate buffer
-
Metal-free microcentrifuge tubes
-
ITLC strips
-
0.1 M sodium citrate (B86180)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.[1]
-
Radiolabeling Reaction:
-
In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).[1]
-
Add the ⁶⁸GaCl₃ eluate (e.g., 50-200 MBq) to the antibody solution.[1]
-
Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.[1]
-
Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
-
Quality Control:
-
Determine the radiochemical purity using Instant Thin-Layer Chromatography (ITLC).[1]
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.[1]
-
Develop the strip using 0.1 M sodium citrate as the mobile phase.[1] In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[1]
-
Analyze the strip using a radio-TLC scanner to calculate the percentage of radiolabeled antibody.[1]
-
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column (e.g., PD-10) to remove free ⁶⁸Ga.[1]
| Parameter | Value |
| Amount of Conjugate | 50-100 µg |
| ⁶⁸Ga Activity | 50-200 MBq |
| pH | 4.5-5.5 |
| Incubation Temperature | Room Temperature |
| Incubation Time | 5-10 minutes |
| Required Radiochemical Purity | >95% |
Visualizing Molecular Interactions and Workflows
To better understand the processes involved, the following diagrams illustrate key pathways and workflows.
References
p-SCN-Bn-NOTA: A Technical Guide for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA), a bifunctional chelator pivotal in the advancement of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.
Core Concepts: Introduction to this compound
This compound is a highly versatile chelating agent extensively used in preclinical research.[1] Its molecular architecture is dual-functional:
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) Macrocycle : This nine-membered ring structure forms exceptionally stable complexes with a variety of radiometals, particularly positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2][3]
-
Isothiocyanate (-NCS) Functional Group : This reactive group enables the covalent conjugation of the chelator to primary amines (e.g., lysine (B10760008) residues) on biomolecules such as peptides and antibodies, forming a stable thiourea (B124793) bond.[1]
This dual functionality allows for the development of targeted radiopharmaceuticals. Once conjugated to a targeting moiety, the NOTA cage can be radiolabeled for applications in Positron Emission Tomography (PET) imaging or targeted radionuclide therapy.[1]
Experimental Protocols
Detailed methodologies for the conjugation of this compound to targeting biomolecules and subsequent radiolabeling are crucial for reproducible and effective radiopharmaceutical development.
Conjugation of this compound to Antibodies
This protocol outlines the covalent attachment of this compound to an antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
0.05 M Sodium carbonate buffer, pH 8.7-9.0[1] or 0.1 M HEPES buffer, pH 8.5[4]
-
PD-10 desalting column or equivalent size-exclusion chromatography system[1][2][3]
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 7.0[1] or Phosphate-buffered saline (PBS), pH 7.4[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2][3]
-
Spectrophotometer
Procedure:
-
Antibody Preparation :
-
Chelator Preparation :
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 5-10 mM.[1]
-
-
Conjugation Reaction :
-
Purification of the Conjugate :
-
Characterization :
Radiolabeling of NOTA-Conjugates with Gallium-68 (⁶⁸Ga)
This protocol details the radiolabeling of a NOTA-conjugated biomolecule with ⁶⁸Ga.
Materials:
-
NOTA-conjugated targeting molecule (e.g., antibody or peptide)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution[2]
-
Sodium acetate buffer (e.g., 1 M, pH 4.0-5.5)[2]
-
Metal-free microcentrifuge tubes[1]
Procedure:
-
Generator Elution : Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.[2]
-
Reaction Preparation :
-
Radiolabeling Reaction :
-
Quality Control :
-
Determine the radiochemical purity using radio-ITLC.[1]
-
Spot an aliquot onto an ITLC strip and develop using 0.1 M sodium citrate (B86180) as the mobile phase.[1]
-
In this system, the radiolabeled conjugate remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[1]
-
If radiochemical purity is >95%, the product can be used without further purification.[2]
-
Quantitative Data Summary
The performance of this compound based radiopharmaceuticals is assessed through various quantitative measures.
Table 1: Radiolabeling Conditions and Efficiency
| Radionuclide | Targeting Molecule | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) |
| ⁶⁸Ga | cyclo-RGDyK | Not Specified | Room Temperature | 5 | Not Specified | >95 |
| ⁶⁸Ga | Antibody | 50-100 µg | Room Temperature | 5-10 | 4.5-5.5 | >95 |
| ⁶⁴Cu | Antibody | 1 mg | Room Temperature | 60 | ~6.0 | Not Specified |
| ⁶⁴Cu | Aoc-BN(7-14) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| [¹⁸F]AlF | Targeting Molecule | Not Specified | 100-110 | 15 | 4.0 | Not Specified |
Data compiled from multiple sources.[1][2][4][5][6] Conditions and yields may require optimization for specific biomolecules.
Table 2: Comparative In Vivo Biodistribution Data (%ID/g)
| Radiotracer | Target | Organ | 1h p.i. | 2h p.i. |
| ⁶⁸Ga-NOTA-PSMA | PSMA | PSMA+ Tumor | 42.2 ± 6.7 | Not Reported |
| ⁶⁸Ga-NOTA-PSMA | PSMA | Kidney | 106 ± 23 | Not Reported |
| ⁶⁸Ga-NOTA-PSMA | PSMA | Liver | 1.2 ± 0.3 | Not Reported |
| ⁶⁸Ga-NOTA-RGD | αᵥβ₃ | Kidney | Not Reported | 2.7 ± 1.3 |
| ⁶⁸Ga-PCTA-RGD | αᵥβ₃ | Kidney | Not Reported | 1.1 ± 0.5 |
p.i. = post-injection. Data sourced from preclinical studies.[6][7]
In Vitro and In Vivo Evaluation
In Vitro Assays
-
Binding Affinity : Competitive binding assays are performed to determine the half-maximal inhibitory concentration (IC₅₀) of the NOTA-conjugated molecule. For instance, NOTA-Bn-SCN-Aoc-BN(7-14) demonstrated a high affinity for the Gastrin-Releasing Peptide Receptor (GRPR) with an IC₅₀ of 1.4 nM.[5]
-
Cellular Uptake and Internalization : Assays using receptor-positive cell lines (e.g., PC-3 prostate cancer cells) are used to evaluate the time-dependent internalization of the radiolabeled conjugate.[5]
In Vivo Evaluation
-
Biodistribution Studies : Tumor-bearing animal models are used to assess the uptake and clearance of the radiopharmaceutical.[7] Tissues are harvested at various time points post-injection (e.g., 1, 4, 24 hours), and the radioactivity is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[7]
-
PET Imaging : MicroPET imaging in animal models provides visual and quantitative confirmation of tumor-specific uptake and overall biodistribution of the tracer.[5]
Key Signaling and Detection Pathway
The fundamental principle of PET imaging with a this compound based radiotracer involves several key steps from administration to signal detection.
Conclusion
This compound remains a cornerstone chelator in radiopharmacy, particularly for PET imaging applications with radiometals like ⁶⁸Ga and ⁶⁴Cu.[3] Its ability to be conjugated under mild conditions and form highly stable radiometal complexes allows for the creation of high specific activity imaging agents with excellent in vivo stability.[3] The protocols and data presented herein provide a foundational guide for the development and evaluation of novel this compound-based radiopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to p-SCN-Bn-NOTA (CAS: 1206475-68-4)
This technical guide provides a comprehensive overview of the bifunctional chelator this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a critical tool in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.
Core Concepts and Chemical Properties
This compound is a highly versatile chelating agent widely employed in preclinical and clinical research.[1] Its structure features two key components: a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle and an isothiocyanate (-NCS) functional group.[1] The NOTA cage forms exceptionally stable complexes with a variety of radiometals, most notably the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[1][2] The isothiocyanate group allows for the covalent conjugation of the chelator to primary amines, such as those on the lysine (B10760008) residues of antibodies and peptides, through the formation of a stable thiourea (B124793) bond.[1][] This dual functionality makes it an invaluable linker for developing targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging and theranostics.[1][4][]
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 1206475-68-4 | [2][6][7][8] |
| IUPAC Name | 2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | [2][6] |
| Synonyms | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, (S)-p-SCN-Bn-NOTA | [6][7] |
| Molecular Formula | C₂₀H₂₆N₄O₆S | [2][][9] |
| Molecular Weight | 450.5 g/mol | [2][6] |
| Appearance | Solid | [7] |
| Purity | ≥94% | [7] |
| Storage Temperature | 2-8 °C | [7] |
Experimental Protocols and Methodologies
The use of this compound involves two primary experimental phases: conjugation to a biomolecule and subsequent radiolabeling. The following protocols are generalized procedures based on methodologies reported in the literature.[1] Researchers should optimize conditions for their specific biomolecules.
Protocol 1: Conjugation of this compound to Antibodies/Peptides
This protocol details the amine-reactive conjugation of the chelator to a targeting biomolecule.
Materials:
-
Antibody or peptide of interest (e.g., Trastuzumab, sdAb)[1][10]
-
This compound[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol[1]
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)[1][10]
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) or Phosphate-buffered saline (PBS, pH 7.4)[1][11]
-
Spectrophotometer
Procedure:
-
Antibody/Peptide Preparation : Perform a buffer exchange for the biomolecule into the sodium carbonate buffer (pH 8.7-9.0) using a desalting column or dialysis. Concentrate the solution to a final concentration of 5-10 mg/mL.[1]
-
Chelator Preparation : Dissolve this compound in DMSO or ethanol (B145695) to a stock concentration of 5-10 mM.[1]
-
Conjugation Reaction : Add a 10- to 30-fold molar excess of the dissolved this compound to the biomolecule solution.[10][12] Incubate the reaction for 2 hours at room temperature with gentle stirring.[10][11][12]
-
Purification : Remove unreacted chelator and byproducts by size-exclusion chromatography (e.g., PD-10 column) equilibrated with ammonium acetate or PBS buffer.[1][11]
-
Concentration & Characterization : Collect the fractions containing the purified NOTA-conjugated biomolecule. Concentrate the product using a centrifugal filter unit and determine the final protein concentration via spectrophotometry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1206475-68-4 [smolecule.com]
- 4. This compound | AxisPharm [axispharm.com]
- 6. This compound | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Manufacturers of this compound, ≥94%, CAS 1206475-68-4, S 3124, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. macrocyclics.com [macrocyclics.com]
- 9. precisepeg.com [precisepeg.com]
- 10. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
The Principle of NOTA Chelators in Molecular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the core principles of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives as bifunctional chelators in the development of radiopharmaceuticals for molecular imaging. We will explore the fundamental chemistry, comparative performance data, detailed experimental protocols, and the logical application of these powerful tools in targeting biological pathways.
Core Principles of NOTA Chelators
NOTA is a macrocyclic, hexadentate chelator featuring a nine-membered ring with three nitrogen atoms and three carboxylate arms (an N₃O₃ donor set)[1][2]. This structure is particularly well-suited for forming highly stable, octahedral complexes with a variety of trivalent metal ions, making it a cornerstone in the design of imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)[3][4][5].
Key Advantages:
-
High Stability: The pre-organized structure of the NOTA macrocycle leads to the formation of thermodynamically stable and kinetically inert complexes[2]. For instance, the ⁶⁸Ga-NOTA complex has a significantly higher stability constant (log K = 31.1) compared to the ⁶⁸Ga-DOTA complex (log K = 21.3)[1]. This high stability is critical to prevent the in vivo release of the free radiometal, which could cause non-specific uptake and a reduced imaging signal-to-noise ratio[1].
-
Mild Labeling Conditions: A major advantage of NOTA is its ability to rapidly and efficiently chelate radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) under mild conditions, often at room temperature and within minutes[1][6][7]. This contrasts with other common chelators like DOTA, which frequently require heating to achieve efficient labeling[1][2]. This feature is particularly beneficial for conjugating heat-sensitive biomolecules such as peptides and antibodies[1].
-
Favorable Kinetics: The smaller cavity size of the NOTA ring is an excellent fit for smaller metal ions like Ga³⁺, contributing to its rapid complexation kinetics[1][2].
Bifunctional Nature:
For molecular imaging, NOTA is typically used as a bifunctional chelator (BFC)[8]. This means it has two key components:
-
The macrocyclic core for stably chelating a radiometal.
-
A reactive functional group (e.g., isothiocyanate, maleimide, or a carboxylic acid) that allows for covalent conjugation to a targeting biomolecule (e.g., peptide, antibody, small molecule)[6][8].
This dual functionality allows the radiometal to be delivered specifically to a biological target of interest, such as a cancer cell receptor.
Quantitative Performance Data
The selection of a chelator is a data-driven decision. The following tables summarize key quantitative data for NOTA in comparison to other chelators.
Table 1: Thermodynamic Stability Constants (log K) of Metal-Chelator Complexes
| Chelator | Metal Ion | log K | Reference |
|---|---|---|---|
| NOTA | Ga³⁺ | 31.1 | [1] |
| DOTA | Ga³⁺ | 21.3 | [1] |
| NOTA | Cu²⁺ | Not Specified | [9] |
| DOTA | Cu²⁺ | Not Specified |[9] |
Table 2: Radiolabeling Efficiency of ⁶⁸Ga with Various Chelators
| Chelator | Precursor Amount | Temperature (°C) | pH | Radiolabeling Yield (%) | Reference |
|---|---|---|---|---|---|
| NOTA | 5 nmol | 25 | 3.5 | ~98% | [7] |
| NOTA | 5 µM | 25 | 6.5 | 93 ± 2.0% | [7] |
| DOTA | 5 nmol | 95 | 3.5 | ~98% | [10] |
| DOTA | 5 µM | 25 | 6.5 | <10% | [7] |
| TRAP | 1 nmol | 25 | 3.5 | >95% |[10] |
Table 3: Comparative Performance for ⁶⁴Cu Radiolabeling
| Chelator Conjugate | Condition | Radiolabeling Yield | Notes | Reference |
|---|---|---|---|---|
| NOTA-rituximab | 31 nM, Room Temp. | 95% | Highest yield under dilute conditions | [11][12] |
| DOTA-rituximab | 250 nM, Room Temp. | <20% | Requires heating for efficient labeling | [11] |
| NOTA-cudotadipep | Not Specified | >97% stable in serum | NOTA shows lower liver uptake in vivo | [13][14] |
| DOTA-cudotadipep | Not Specified | >97% stable in serum | Higher liver uptake suggests some dissociation |[13][14] |
Table 4: In Vitro Serum Stability
| Chelator Conjugate | Radiometal | Incubation Time | Stability in Human Serum (%) | Reference |
|---|---|---|---|---|
| NOTA conjugate | ⁶⁴Cu | Not Specified | >97% | [13] |
| DOTA conjugate | ⁶⁴Cu | Not Specified | >97% | [13] |
| Macrocyclic Conjugates (including NOTA) | ⁶⁴Cu | 48 hours | >94% | [11][15] |
| DTPA Conjugates | ⁶⁴Cu | 48 hours | Poor stability |[11][15] |
Table 5: In Vivo Tumor Uptake Data (%ID/g)
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
|---|---|---|---|---|
| [⁶⁸Ga]Ga-NOTA-octreotide analog | SSTR-positive | 2 h | 29.2 ± 0.5 | [3] |
| Al[¹⁸F]F-NOTA-octreotide analog | SSTR-positive | 2 h | 28.3 ± 5.7 | [3] |
| [⁶⁴Cu]NOTA-pentixather | Daudi lymphoma | 1.5 h | 13.1 ± 1.5 | [16] |
| [¹¹¹In]In-NODAGA-Octreotide | SSTR-positive | 4 h | 20.3 ± 3.4 |[3] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development of NOTA-based radiopharmaceuticals.
Protocol 1: General Radiolabeling of a NOTA-Conjugate with Gallium-68
This protocol outlines a typical procedure for labeling a NOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
-
Objective: To achieve high radiochemical purity (>95%) of the ⁶⁸Ga-labeled peptide.
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (elutes ⁶⁸GaCl₃ in HCl).
-
NOTA-conjugated peptide/biomolecule.
-
Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.0-4.5).
-
Sterile, metal-free water and reaction vials.
-
Radio-TLC or HPLC system for quality control.
-
-
Methodology:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in dilute HCl.
-
In a sterile vial, add the required volume of buffer (e.g., sodium acetate) to adjust the pH of the ⁶⁸Ga eluate to between 4.0 and 4.5.
-
Add the NOTA-conjugated biomolecule (typically 5-20 nmol) to the buffered ⁶⁸Ga solution[10].
-
Incubate the reaction mixture at room temperature for 5-15 minutes[1].
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity (RCP). The goal is typically >95%.
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.
-
Protocol 2: In Vitro Serum Stability Assay
This protocol provides a general method for assessing the stability of a radiolabeled NOTA-conjugate in human serum.
-
Objective: To quantify the percentage of the radiolabeled conjugate that remains intact over time in a physiological environment.
-
Materials:
-
Purified radiolabeled NOTA-conjugate.
-
Fresh human serum.
-
Incubator set to 37°C.
-
Analysis system (e.g., radio-HPLC, radio-TLC, or size exclusion chromatography).
-
-
Methodology:
-
Add a known amount of the purified radiolabeled NOTA-conjugate to a vial containing human serum (e.g., 50 µL of radiotracer in 450 µL of serum)[13].
-
Incubate the mixture at 37°C[13].
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture[11][13].
-
Analyze the aliquot to separate the intact radiolabeled conjugate from any dissociated (free) radiometal or its transchelated products.
-
Quantify the radioactivity associated with the intact conjugate and the dissociated metal fractions[13].
-
Calculate the percentage of the intact radiolabeled conjugate at each time point to determine its serum stability[13].
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer | MDPI [mdpi.com]
- 15. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
p-SCN-Bn-NOTA: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as p-SCN-Bn-NOTA, is a bifunctional chelator integral to the advancement of radiopharmaceuticals and antibody-drug conjugates (ADCs). Its structure uniquely combines a robust NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle for stable chelation of radiometals with a reactive isothiocyanate group for covalent conjugation to biomolecules. This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and protocols for researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound
The utility of this compound is fundamentally linked to its solubility in various solvents and its stability, particularly of the isothiocyanate functional group, which is susceptible to hydrolysis. Understanding these parameters is crucial for optimizing conjugation reactions and ensuring the integrity of the final product.
Solubility Profile
The solubility of this compound is a critical factor in its handling and application in bioconjugation protocols. Experimental evidence and supplier data indicate a significant difference in solubility between organic and aqueous solvents.
Table 1: Solubility of this compound
| Solvent | Form | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | This compound trihydrochloride | 125 mg/mL (223.26 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[1] |
| Aqueous Acid | This compound | Slightly Soluble | Qualitative assessment. |
| Water | This compound | Very Slightly Soluble | Qualitative assessment. |
The high solubility in DMSO makes it an ideal solvent for preparing stock solutions of this compound. In contrast, its low solubility in aqueous media necessitates careful consideration during conjugation reactions, which are typically performed in aqueous buffers. The standard practice involves dissolving this compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before its addition to the aqueous reaction mixture containing the biomolecule.
Stability Profile
The stability of this compound is primarily dictated by the reactivity of its isothiocyanate (-N=C=S) group. This group is electrophilic and readily reacts with nucleophiles, most notably the primary amines of lysine (B10760008) residues on proteins, to form a stable thiourea (B124793) bond. However, it is also susceptible to hydrolysis in aqueous environments, a reaction that is influenced by pH and temperature.
The stability of the NOTA macrocycle itself and the resulting radiometal complexes is generally very high. Once conjugated and radiolabeled, for instance with Gallium-68, the resulting bioconjugate exhibits excellent stability in various media, including serum and plasma.[1]
Storage Recommendations:
To maintain the integrity of this compound, particularly the reactive isothiocyanate group, proper storage is essential. Based on supplier recommendations, the following conditions are advised:
-
Long-term storage (months to years): Store as a solid at -20°C or -80°C, protected from moisture and light.[2]
-
Stock solutions in organic solvents (e.g., DMSO): Aliquot and store at -20°C or -80°C. Limit freeze-thaw cycles.[2]
-
Aqueous solutions: It is highly recommended to prepare aqueous solutions of this compound immediately before use due to the potential for hydrolysis of the isothiocyanate group.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the approximate solubility of this compound in an aqueous buffer of interest, such as phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated pipettes and appropriate tips
-
Microcentrifuge tubes or small vials
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound powder (e.g., 5-10 mg) and place it into a pre-weighed microcentrifuge tube.
-
Add a known volume of the aqueous buffer (e.g., 1 mL) to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the aqueous buffer based on the concentration determined by HPLC and the dilution factor.
-
Protocol for Conjugation of this compound to an Antibody
This protocol provides a general procedure for the conjugation of this compound to a monoclonal antibody. Optimization of the molar ratio of chelator to antibody may be required for specific applications.[1]
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0)
-
Purification Buffer (e.g., 0.1 M Ammonium Acetate, pH 7.0)
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
Spectrophotometer for protein concentration measurement
-
Centrifugal filter units for buffer exchange and concentration
Methodology:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the antibody solution into the conjugation buffer using a centrifugal filter unit or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or ethanol to a concentration of 5-10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Add the chelator solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and organic solvent by size-exclusion chromatography (e.g., PD-10 column) equilibrated with the purification buffer.
-
Collect the fractions containing the antibody-NOTA conjugate, which typically elute in the void volume.
-
-
Characterization:
-
Determine the final protein concentration of the purified conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).
-
The number of chelators conjugated per antibody can be determined by methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Visualizations
The following diagrams illustrate key processes and relationships relevant to the use of this compound.
References
The Thiourea Formation: An In-Depth Technical Guide to the Reaction of Isothiocyanates with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The reaction between an isothiocyanate and a primary amine is a cornerstone of bioconjugation chemistry and a pivotal tool in drug development. This robust and efficient reaction, which results in the formation of a stable thiourea (B124793) linkage, is widely employed for labeling proteins, peptides, and other biomolecules with fluorescent dyes, haptens, or other moieties. Understanding the kinetics, mechanism, and influencing factors of this reaction is paramount for optimizing conjugation protocols and developing novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing the isothiocyanate-primary amine reaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Reaction Mechanism and Kinetics
The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon of the isothiocyanate, leading to the formation of a transient, zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.
The kinetics of this reaction are typically second-order, with the rate being dependent on the concentrations of both the isothiocyanate and the amine. However, in some cases, particularly in non-aqueous solvents, the reaction can exhibit kinetic terms that are second-order with respect to the amine, suggesting that a second amine molecule may act as a base to facilitate the proton transfer step.[1]
Several factors significantly influence the rate and efficiency of the reaction:
-
pH: The pH of the reaction medium is the most critical factor. The primary amine must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is most efficient at a pH above the pKa of the primary amine. For the ε-amino group of lysine (B10760008) residues in proteins, the optimal pH range is typically between 8.5 and 9.5.[2] At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing the reaction rate.
-
Reactivity of the Amine: The basicity and steric hindrance of the primary amine affect its reactivity. Aliphatic amines, such as the side chain of lysine, are generally more reactive than aromatic amines.
-
Structure of the Isothiocyanate: The electrophilicity of the isothiocyanate's central carbon atom is influenced by the nature of the substituent (R-group). Electron-withdrawing groups can enhance reactivity. For example, benzyl (B1604629) isothiocyanate exhibits a higher reactivity towards glutathione (B108866) than allyl isothiocyanate and sulforaphane.[3]
-
Solvent: The choice of solvent can influence reaction rates. While aqueous buffers are common for bioconjugation, organic solvents like DMSO or DMF are often used to dissolve hydrophobic isothiocyanates before their addition to the reaction mixture.
Quantitative Data on Reaction Kinetics and Yields
The following tables summarize key quantitative data for the reaction of isothiocyanates with primary amines and related nucleophiles, providing a comparative basis for experimental design.
| Isothiocyanate | Nucleophile | Second-Order Rate Constant (k) (M⁻¹min⁻¹) | Conditions |
| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 130 | 25-30°C, pH 6.5[3] |
| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 75 | 25-30°C, pH 6.5[3] |
| Sulforaphane (SFN) | Glutathione (GSH) | 45 | 25-30°C, pH 6.5[3] |
| Isothiocyanate | Nucleophile | Apparent Second-Order Rate Constant (k'₂) | pH |
| Allyl Isothiocyanate (AITC) | Glycine | increases with pH | 6, 8, 10[4] |
| Allyl Isothiocyanate (AITC) | Alanine | increases with pH | 6, 8, 10[4][5] |
| Allyl Isothiocyanate (AITC) | Peptides | increases with pH | 6, 8, 10[4][5] |
| Isothiocyanate | Protein/Peptide | Molar Ratio (ITC:Protein) | pH | Reaction Time | Yield/Degree of Labeling |
| FITC | IgG | 5:1 | 9.0 | 1-2 hours | F/P ratio of 0.3-1.0 is typical[6][7] |
| FITC | Protein | 100 ng FITC / 1 µg protein | - | 12 hours | -[8] |
| Iodophenyl isothiocyanate | Peptides | 10:1 | 8.5 | 30 minutes | High yields[9] |
| 3-MCP-ITC | Protein | 5:1 to 20:1 | 9.0 | 2 hours (RT) or overnight (4°C) | Dependent on protein and ratio[2] |
Experimental Protocols
General Protocol for Protein Labeling with an Isothiocyanate (e.g., FITC)
This protocol provides a general guideline for labeling proteins with an isothiocyanate. The optimal conditions, particularly the molar ratio of isothiocyanate to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
Isothiocyanate labeling reagent (e.g., Fluorescein isothiocyanate - FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.5
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or an amine-containing buffer like Tris
-
Purification column (e.g., gel filtration/desalting column)
-
Storage Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL. Ensure that the buffer is free of any primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange by dialysis or using a desalting column.
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the isothiocyanate solution. Protect the reaction mixture from light.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for an additional 30-60 minutes.
-
Purification: Remove the unreacted isothiocyanate and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with the storage buffer. The labeled protein will typically elute in the first colored fractions.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~495 nm for FITC). The ratio of the molar concentrations of the dye to the protein gives the degree of labeling.[6][10][11]
Protocol for Monitoring Reaction Kinetics by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the consumption of reactants and the formation of the product over time, allowing for the determination of reaction rate constants.
Materials:
-
Isothiocyanate
-
Primary amine
-
Aprotic solvent (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile/water gradient with formic acid)
-
Quenching solution (if necessary, e.g., a large volume of mobile phase)
Procedure:
-
Standard Curve Preparation: Prepare standard solutions of known concentrations for the isothiocyanate, the primary amine, and the expected thiourea product. Inject these standards into the HPLC to determine their retention times and to generate calibration curves based on peak area.
-
Reaction Setup: In a thermostatted vial, dissolve the isothiocyanate and the primary amine in the chosen solvent at known initial concentrations.
-
Time-course Analysis: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of the mobile phase or another suitable quenching agent.
-
HPLC Analysis: Inject the quenched sample into the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the peak areas for the reactants and the product at each time point. Use the calibration curves to convert the peak areas to concentrations. Plot the concentrations of the reactants and product as a function of time. Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.[3]
Visualizations
Reaction Mechanism
Caption: Nucleophilic addition of a primary amine to an isothiocyanate.
General Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with isothiocyanates.
Signaling Pathway Example: Keap1-Nrf2 Activation
Isothiocyanates are known to modulate cellular signaling pathways. A prominent example is the activation of the Keap1-Nrf2 antioxidant response pathway. Isothiocyanates can react with cysteine residues on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2.
Caption: Activation of the Nrf2 pathway by isothiocyanates.
References
- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. youdobio.com [youdobio.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Protein FITC Labeling Kit (ab288089) is not available | Abcam [abcam.co.jp]
Methodological & Application
Application Notes and Protocols for p-SCN-Bn-NOTA Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals for applications such as immuno-PET (Positron Emission Tomography) imaging and targeted radionuclide therapy relies on the stable attachment of a chelator to a targeting biomolecule, typically a monoclonal antibody (mAb).[1] The bifunctional chelator, p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), is a versatile agent for this purpose. It features a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) cage that securely complexes with various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), and an isothiocyanate (-NCS) group that covalently binds to primary amines on the antibody.[1][2][3] This document provides detailed protocols for the conjugation of this compound to antibodies, purification of the resulting immunoconjugate, and subsequent characterization.
The isothiocyanate group of this compound reacts with the ε-amino groups of lysine (B10760008) residues on the surface of the antibody under slightly alkaline conditions (pH 8.2-9.0) to form a stable thiourea (B124793) bond.[1][3] This reaction covalently links the NOTA chelator to the antibody, preparing it for subsequent radiolabeling.
Quantitative Data Summary
Successful conjugation requires careful control of several parameters. The following table summarizes key quantitative data derived from established protocols. Researchers should note that optimal conditions may need to be determined empirically for each specific antibody.[1]
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. | [1] |
| Conjugation Buffer | 0.05 M Sodium Carbonate Buffer | pH should be maintained between 8.7 and 9.0 for optimal reaction. | [1] |
| This compound Stock Concentration | 5 - 10 mM in anhydrous DMSO or ethanol (B145695) | Prepare fresh before use. | [1] |
| Molar Excess of Chelator | 10 to 20-fold | A starting point for optimization. The optimal ratio depends on the antibody. | [3][4] |
| Reaction Time | 2 hours | At room temperature. | [4] |
| Reaction Temperature | Room Temperature | Gentle mixing is recommended. | [4] |
| Purification Method | Size-Exclusion Chromatography (e.g., PD-10 column) | Effective for removing unreacted chelator. | [1][5] |
| Purification Buffer | 0.1 M Ammonium Acetate (B1210297), pH 7.0 or PBS, pH 7.4 | Chosen based on the downstream application and antibody stability. | [1][3] |
| Radiolabeling pH | 4.5 - 5.5 (for ⁶⁸Ga) | Adjusted with sodium acetate buffer. | [1] |
| Radiolabeling Time | 5 - 10 minutes (for ⁶⁸Ga) | At room temperature. | [1] |
| Expected Radiochemical Purity | > 95% | Can be determined by ITLC. | [1] |
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
Prior to conjugation, it is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris) and stabilizing proteins (e.g., BSA) that could compete with the antibody for reaction with the this compound.[3]
Materials:
-
Antibody of interest
-
Conjugation Buffer: 0.05 M Sodium carbonate buffer, pH 8.7-9.0
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
Centrifugal filter units (e.g., Vivaspin)
-
Spectrophotometer
Method:
-
Buffer Exchange: Equilibrate a PD-10 desalting column with the Conjugation Buffer according to the manufacturer's instructions. Apply the antibody solution to the column and elute with the Conjugation Buffer to exchange the buffer.[1] Alternatively, dialysis can be performed against the Conjugation Buffer.
-
Concentration Adjustment: Concentrate the antibody solution to a final concentration of 5-10 mg/mL using a centrifugal filter unit.[1]
-
Purity and Concentration Check: Verify the final protein concentration using a spectrophotometer by measuring the absorbance at 280 nm. Assess purity via SDS-PAGE if necessary.[3]
Protocol 2: Conjugation of this compound to the Antibody
This protocol describes the covalent attachment of the chelator to the prepared antibody.
Materials:
-
Prepared antibody in Conjugation Buffer (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Reaction tubes
Method:
-
Prepare Chelator Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or ethanol to a stock concentration of 5-10 mM.[1]
-
Calculate Molar Ratio: Determine the volume of the chelator stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess) relative to the amount of antibody.[3]
-
Conjugation Reaction: Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently mixing.[3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[4]
Protocol 3: Purification of the NOTA-Antibody Conjugate
Purification is essential to remove unreacted this compound, which could interfere with subsequent radiolabeling and in vivo applications.
Materials:
-
Crude conjugation reaction mixture (from Protocol 2)
-
PD-10 desalting column or equivalent SEC system
-
Purification Buffer: 0.1 M Ammonium acetate buffer, pH 7.0, or Phosphate Buffered Saline (PBS), pH 7.4[1][5]
-
Collection tubes
-
Spectrophotometer
Method:
-
Column Equilibration: Equilibrate the size-exclusion chromatography column (e.g., PD-10) with the chosen Purification Buffer.[5]
-
Sample Application: Apply the crude reaction mixture to the top of the equilibrated column.
-
Elution: Elute the NOTA-antibody conjugate with the Purification Buffer according to the manufacturer's instructions. The larger antibody conjugate will elute first, while the smaller, unreacted chelator molecules are retained and elute later.[5]
-
Fraction Collection: Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.[6]
-
Concentration and Storage: Pool the fractions containing the purified conjugate. Determine the final protein concentration using a spectrophotometer. Store the conjugate according to the antibody's recommended conditions.
Protocol 4: Characterization of the NOTA-Antibody Conjugate
Characterization is performed to determine the number of chelators attached per antibody molecule (chelator-to-antibody ratio, CAR) and to ensure the antibody's binding affinity is preserved.
Methods:
-
Chelator-to-Antibody Ratio (CAR) Determination: The CAR is a critical quality parameter. It can be determined using methods such as MALDI-TOF mass spectrometry, where the mass increase of the antibody corresponds to the number of conjugated NOTA molecules.[4][7]
-
Immunoreactivity Assessment: The binding affinity of the NOTA-antibody conjugate to its target antigen should be assessed to ensure it has not been compromised by the conjugation process. This can be evaluated using techniques such as ELISA or flow cytometry.[8][9]
Visualizations
Caption: Experimental workflow for this compound conjugation to antibodies.
Caption: Principle of thiourea bond formation in antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
- 9. Positron emission tomography imaging of CD105 expression with a 64Cu-labeled monoclonal antibody: NOTA is superior to DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide Labeling with p-SCN-Bn-NOTA: A Detailed Guide for Researchers
Application Notes and Protocols for the conjugation of the bifunctional chelator p-SCN-Bn-NOTA to peptides for applications in radiopharmaceutical development and molecular imaging.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for labeling peptides with the bifunctional chelator this compound (2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). The conjugation of NOTA to a peptide is a critical step in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, enabling the stable chelation of various radiometals.[1]
Introduction
The isothiocyanate group (-NCS) of this compound allows for the covalent attachment of the NOTA chelator to primary amines on biomolecules, such as the lysine (B10760008) residues of peptides, through the formation of a stable thiourea (B124793) bond.[2] Once conjugated, the NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or an Aluminum-[¹⁸F]fluoride complex ([¹⁸F]AlF), making it a versatile tool for the development of targeted radiopharmaceuticals.[1][2] These radiolabeled peptides are invaluable for non-invasive PET imaging, which allows for the real-time visualization and quantification of biological processes at the molecular level.[2]
Reaction and Workflow Overview
The overall process involves the conjugation of this compound to a peptide, purification of the resulting conjugate, and subsequent radiolabeling with a desired radionuclide, followed by quality control.
Overall experimental workflow for peptide labeling with this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol details the covalent attachment of the this compound chelator to a peptide containing a primary amine (e.g., a lysine residue or the N-terminal amine).
Materials:
-
Peptide with a free primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or N,N-Diisopropylethylamine (DIPEA)[4][5]
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[1][6]
-
Solvents for purification (e.g., HPLC-grade water, acetonitrile (B52724) with 0.1% TFA)[4]
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-10 mg/mL.[1][4]
-
Chelator Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[3][7]
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound solution to the peptide solution while gently vortexing.[1][5] The exact ratio may need to be optimized for the specific peptide.
-
If using an organic base like DIPEA instead of bicarbonate buffer, add it to the reaction mixture to achieve a pH of 8-9.[5]
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[4][7] The reaction progress can be monitored by analytical RP-HPLC.
-
-
Purification of the NOTA-Peptide Conjugate:
-
RP-HPLC (Recommended for high purity): The gold standard for achieving high purity is RP-HPLC.[6]
-
Sample Preparation: Dilute the reaction mixture with the initial mobile phase (e.g., water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
HPLC Conditions: Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA). The NOTA-peptide conjugate will typically have a longer retention time than the unconjugated peptide.[4][6]
-
Collect fractions corresponding to the product peak.
-
-
Solid-Phase Extraction (SPE): A rapid method for sample cleanup and desalting.[6]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water with 0.1% TFA.
-
Load the diluted reaction mixture onto the cartridge.
-
Wash with a weak solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to remove unreacted chelator and salts.
-
Elute the NOTA-peptide conjugate with a higher concentration of acetonitrile (e.g., 50-70%).[6]
-
-
-
Characterization: Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final NOTA-peptide conjugate as a powder.[6]
Protocol 2: Radiolabeling of NOTA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
This protocol describes a general procedure for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
NOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)[5]
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control[2]
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature.[2] Gentle heating (e.g., up to 95°C) can be employed to increase labeling efficiency if necessary, though NOTA often allows for room temperature labeling.[8][9]
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[2] An RCP of >95% is generally required for in vivo studies.[5]
-
For radio-TLC, a common system uses a stationary phase like an ITLC strip and a mobile phase such as 0.1 M sodium citrate. In this system, the radiolabeled peptide remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[2]
-
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove unincorporated ⁶⁸Ga.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving NOTA-conjugated peptides.
Table 1: Radiolabeling Efficiency and Conditions for NOTA-Conjugated Peptides
| Radionuclide | Peptide/Molecule | Labeling Conditions | Radiochemical Yield (RCY) | Specific Activity | Reference(s) |
| ⁶⁸Ga | NOTA-RGD | Room Temperature, 5 min | >95% | - | [8] |
| ⁶⁸Ga | NOTA-UBI fragments | Optimized buffer, temp, time | 46-85% (reproducible) | - | [10][11] |
| ⁶⁸Ga | NOTA-conjugated antibody | Room Temperature, 5-10 min | >95% | - | [2] |
| ⁶⁴Cu | NOTA-Bn-SCN-Aoc-BN(7–14) | Room Temperature, 45 min | >95% | 12.4 GBq/µmol | [9] |
| [¹⁸F]AlF | NOTA-octreotide (IMP466) | 100-110°C, 15 min | 97% (in 80% ACN or EtOH) | 48,000 GBq/mmol | [1][12] |
Table 2: In Vitro and In Vivo Stability of Radiolabeled NOTA-Peptides
| Labeled Peptide | Stability Condition | Stability Results | Reference(s) |
| ⁶⁸Ga-NOTA-RGD | Human Serum, 4 hours | 98 ± 1% intact | [8] |
| [¹⁸F]AlF-NOTA-octreotide | In vivo | Low bone uptake indicates high stability | [12] |
Signaling Pathway and Experimental Logic
Many peptide-based radiopharmaceuticals target G-protein coupled receptors (GPCRs) that are overexpressed on the surface of cancer cells. The binding of the radiolabeled peptide to its receptor can trigger downstream signaling, but for imaging purposes, the primary event of interest is the localization of the radiopharmaceutical at the tumor site.
Receptor binding and downstream signaling of a NOTA-peptide.
Conclusion
The use of this compound for peptide labeling provides a robust and versatile method for the development of targeted PET imaging agents. The protocols outlined in this document offer a foundation for researchers to conjugate this valuable bifunctional chelator to peptides of interest. Optimization of reaction conditions for specific peptides is often necessary to achieve high yields and purity. The favorable radiolabeling kinetics and in vivo stability of NOTA complexes make it a superior choice for many applications in nuclear medicine and oncology research.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 10. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gallium-68 Radiolabeling of NOTA-Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the Gallium-68 (B1239309) (⁶⁸Ga) radiolabeling of peptides conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). These guidelines are intended to facilitate reproducible and high-yield radiosynthesis of ⁶⁸Ga-NOTA-peptides for use in Positron Emission Tomography (PET) imaging.
Introduction
The use of ⁶⁸Ga-labeled peptides in PET imaging has expanded significantly due to the favorable decay characteristics of ⁶⁸Ga (t½ = 68 min) and its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.[1][2][3] The NOTA chelator has demonstrated superior ⁶⁸Ga binding ability compared to other chelators like DOTA, allowing for faster and more efficient labeling at lower temperatures.[4][5][6] This results in higher specific activities and greater in vivo stability, which are critical for high-quality PET imaging.[1] This document outlines the necessary materials, equipment, and step-by-step procedures for manual and automated ⁶⁸Ga-radiolabeling of NOTA-conjugated peptides, along with essential quality control measures.
Key Experimental Protocols
Manual Radiolabeling of NOTA-Conjugated Peptides
This protocol describes a standard manual labeling procedure. Optimization of parameters such as pH, temperature, and peptide concentration may be required for specific NOTA-conjugated peptides.[7][8][9]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide
-
Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)[8][9]
-
Sterile, metal-free reaction vial (e.g., PEEK or coated glass)
-
Heating block or water bath
-
C18 Sep-Pak or equivalent solid-phase extraction (SPE) cartridge
-
Ethanol (B145695) (50% in sterile water for injection)
-
Sterile water for injection
-
0.9% Sodium chloride for injection
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05-0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.[10]
-
Reaction Mixture Preparation:
-
Incubation:
-
Purification:
-
Pre-condition a C18 SPE cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-peptide from the cartridge with a small volume of 50% ethanol.
-
Evaporate the ethanol using a stream of nitrogen or by gentle heating.
-
-
Formulation: Reconstitute the purified product in sterile 0.9% sodium chloride for injection.
-
Quality Control: Perform the quality control tests as described in section 2.3.
Automated Radiolabeling of NOTA-Conjugated Peptides
Automated synthesis modules offer improved reproducibility, higher yields, and reduced radiation exposure to personnel.[13][14][15] The following is a general protocol adaptable to most commercial automated synthesis systems.
Materials and Equipment:
-
Automated radiopharmaceutical synthesis module
-
⁶⁸Ge/⁶⁸Ga generator
-
Cassette or reagent kit specific to the synthesis module
-
NOTA-conjugated peptide
-
Required buffers and solvents as per the synthesizer's protocol
-
C18 SPE cartridge integrated into the cassette
Procedure:
-
System Preparation: Install the pre-sterilized, single-use cassette and reagents into the automated synthesis module.
-
⁶⁸Ga Delivery: Connect the ⁶⁸Ge/⁶⁸Ga generator to the synthesis module. The module will automatically perform the elution and transfer of ⁶⁸GaCl₃ to the reaction vessel.
-
Automated Synthesis:
-
The synthesizer will automatically add the buffered NOTA-peptide solution to the ⁶⁸GaCl₃.
-
The reaction will proceed at a pre-programmed temperature and time, as optimized for the specific peptide (e.g., 5-15 minutes at 80-95°C).[4]
-
The module will then perform the SPE purification, washing, and elution steps automatically.
-
-
Final Product Formulation: The purified ⁶⁸Ga-NOTA-peptide is delivered into a sterile collection vial, often pre-formulated in a suitable buffer or saline solution.
-
Quality Control: Aseptically withdraw a sample for the quality control tests as described in section 2.3.
Quality Control of ⁶⁸Ga-NOTA-Peptides
Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[16]
2.3.1. Radiochemical Purity and Identity
-
Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid Chromatography (radio-HPLC).[12][16][17]
-
Radio-TLC Procedure:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A common system is 1 M ammonium (B1175870) acetate:methanol (1:1 v/v).[16]
-
Analysis: The ⁶⁸Ga-NOTA-peptide will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga and colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[16]
-
-
Radio-HPLC Procedure:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detection: A UV detector in series with a radioactivity detector.
-
Analysis: The retention time of the main radioactive peak should correspond to the retention time of the non-radioactive ("cold") peptide standard.
-
-
Acceptance Criteria: Radiochemical purity should be ≥ 95%.[13][16]
2.3.2. pH
-
Method: Use pH-indicator strips.
-
Acceptance Criteria: The pH of the final product should be within a physiologically acceptable range (typically 4.5 - 7.5).
2.3.3. Radionuclidic Purity and ⁶⁸Ge Breakthrough
-
Method: Gamma-ray spectroscopy using a multichannel analyzer.
-
Analysis: Identify the characteristic 511 keV peak of ⁶⁸Ga. The absence of the 1077 keV gamma-ray from ⁶⁸Ge confirms radionuclidic purity.
-
Acceptance Criteria: ⁶⁸Ge breakthrough should be less than 0.001%.[16]
2.3.4. Sterility and Endotoxin Testing
-
Sterility: The final product should be passed through a 0.22 µm sterile filter. Sterility testing should be performed according to pharmacopeial standards.
-
Endotoxins: Limulus Amebocyte Lysate (LAL) test should be performed to ensure the product is free of bacterial endotoxins.
Quantitative Data Summary
The efficiency of ⁶⁸Ga-radiolabeling of NOTA-conjugated peptides is influenced by several factors. The following tables summarize typical quantitative data from the literature.
Table 1: Influence of Reaction Conditions on Radiolabeling Yield
| Parameter | Condition | Typical Radiochemical Yield (%) | Reference |
| pH | 2.5 - 3.0 | Suboptimal | [8] |
| 3.5 - 4.2 | ≥ 85% | [8][11] | |
| Temperature | 50°C | 40 - 50% | [12] |
| 80 - 95°C | > 95% | [4][8] | |
| Incubation Time | 5 min | > 90% | [11] |
| 10 - 15 min | > 95% | [8][11] | |
| Peptide Amount | 1 nmol | > 95% (for some peptides) | [4][5] |
| 5 - 10 nmol | Optimal for many peptides | [8] |
Table 2: Comparison of Manual vs. Automated Synthesis of ⁶⁸Ga-NOTA-UBI
| Parameter | Manual Method | Automated Method | Reference |
| Radiochemical Yield | 42 - 89% | Consistently > 80% | [13] |
| Reproducibility | Variable | High | [13][14] |
| Synthesis Time | ~23 min | ~18 min | [15] |
| Radiation Exposure | Higher | Markedly Reduced | [13] |
Table 3: In Vitro and In Vivo Stability of ⁶⁸Ga-NOTA-Peptides
| Peptide | Condition | Stability (% Intact) | Time | Reference |
| ⁶⁸Ga-NOTA-UBI29-41 | Room Temperature | ~96% | 4 hours | [12] |
| ⁶⁸Ga-NOTA-UBI30-41 | Room Temperature | ~97% | 4 hours | [12] |
| ⁶⁸Ga-NOTA-RGD | Mouse Serum | > 95% | 2 hours | [18] |
| ⁶⁸Ga-NOTA-Peptide | Mouse Plasma (ex vivo) | 42.1 ± 3.7% | 2 hours | [18] |
| ⁶⁸Ga-NOTA-EGFRvIII Aptamer | PBS at 37°C | > 98% | 1 hour | [19] |
Visualizations
Caption: Manual ⁶⁸Ga-NOTA-Peptide Radiolabeling Workflow.
Caption: Automated ⁶⁸Ga-NOTA-Peptide Radiolabeling Workflow.
Caption: Quality Control Logical Relationship Diagram.
References
- 1. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Clinical Applications of Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 5. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. Radiomarcaje manual vs automatizado de 68Ga: Una comparación de procesos optimizados - PositronMed [positronmed.cl]
- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 18. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Evaluation of 68Ga-Labeled NOTA-EGFRvIII Aptamer in EGFRvIII-Positive Glioblastoma Xenografted Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-64 Labeling using p-SCN-Bn-NOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The positron-emitting radionuclide Copper-64 (⁶⁴Cu) has garnered significant interest for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics and relatively long half-life (12.7 hours), which allows for the imaging of biological processes over extended periods.[1] A critical component in the development of ⁶⁴Cu-based radiopharmaceuticals is the use of a bifunctional chelator to stably bind the radionuclide to a targeting biomolecule, such as a peptide or antibody.
The bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly versatile agent for this purpose.[2] It features a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle that forms highly stable complexes with ⁶⁴Cu, and an isothiocyanate (-NCS) functional group that allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on biomolecules via a stable thiourea (B124793) bond.[2][3] This document provides detailed application notes and protocols for the conjugation of this compound to antibodies and peptides, and the subsequent radiolabeling with ⁶⁴Cu.
Quantitative Data Summary
The selection of a chelator is critical for the successful development of a radiopharmaceutical. The following tables summarize key quantitative data for ⁶⁴Cu-labeling using this compound, often in comparison to other chelators.
| Chelator | Biomolecule | Radiolabeling Conditions | Radiolabeling Efficiency | Specific Activity | Reference |
| This compound | Rituximab (antibody) | Room Temperature, 20 min | 95% (at 31 nM conjugate) | High | [4][5] |
| This compound | Nanobody | Room Temperature, 30 min | 82.76% | 0.19 MBq/μg | [6] |
| This compound | HFn (protein) | Not specified | >98.5% | 72.96 ± 21.33 GBq/μmol | [7] |
| This compound | c(RGDfK) (peptide) | 37 °C, 15 min | >90% | >15 MBq/nmol | [8] |
| p-SCN-Bn-DOTA | Rituximab (antibody) | 37°C, 20 min | >99.5% | Not specified | [3] |
| Chelator | Biomolecule | In Vitro Stability (Serum) | In Vivo Stability | Reference |
| ⁶⁴Cu-NOTA | Rituximab | Very stable (<6% dissociation over 48 h) | High | [4][5] |
| ⁶⁴Cu-NOTA | Nanobody | >95% purity after 12 h | High | [6] |
| ⁶⁴Cu-NOTA | HFn | Good stability in PBS and FBS for up to 48 h | Not specified | [7] |
| ⁶⁴Cu-NOTA | General | 97.9% intact in rat serum after 48 h | High, with low liver retention | [9] |
| ⁶⁴Cu-DOTA | Rituximab | Very stable (<6% dissociation over 48 h) | High | [4][5] |
| ⁶⁴Cu-DTPA | Rituximab | Poor serum stability | Low | [4][5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol outlines the steps for conjugating this compound to a monoclonal antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab, Cetuximab)
-
This compound
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.0), amine-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a PD-10 desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL using a centrifugal filter unit.
-
Determine the final protein concentration using a spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess of the chelator to the antibody.
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[2]
-
-
Purification of the NOTA-Antibody Conjugate:
-
Remove the unreacted chelator and DMSO by size-exclusion chromatography using a PD-10 desalting column equilibrated with 0.1 M ammonium acetate buffer (pH 7.0).
-
Collect the fractions containing the antibody-NOTA conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit.
-
-
Characterization:
-
Determine the final protein concentration of the NOTA-antibody conjugate using a spectrophotometer.
-
The number of chelators per antibody can be determined by methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known amount of non-radioactive copper.
-
Protocol 2: Conjugation of this compound to a Peptide
This protocol details the conjugation of this compound to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine residue)
-
This compound
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Peptide and Chelator Preparation:
-
Conjugation Reaction:
-
Purification of the NOTA-Peptide Conjugate:
-
Purify the conjugate using size-exclusion chromatography or RP-HPLC to remove unconjugated chelator and other impurities.[10] For RP-HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
-
Characterization:
-
Confirm the identity and purity of the NOTA-peptide conjugate using analytical RP-HPLC and mass spectrometry.
-
Protocol 3: Radiolabeling of NOTA-Conjugates with Copper-64
This protocol describes the final step of radiolabeling the NOTA-conjugated biomolecule with ⁶⁴Cu.
Materials:
-
NOTA-antibody or NOTA-peptide conjugate
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M HCl)
-
0.1 M Ammonium acetate buffer or Sodium acetate buffer (pH 5.5)
-
Metal-free reaction vials
-
Heating block or water bath (optional)
-
Instant Thin-Layer Chromatography (ITLC) or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a metal-free reaction vial, add 50-100 µg of the NOTA-conjugated antibody or 5-10 µg of the NOTA-conjugated peptide.
-
Add the required volume of 0.1 M ammonium acetate buffer (pH 5.5).
-
-
Radiolabeling Reaction:
-
Add the ⁶⁴CuCl₂ solution (typically 37-185 MBq) to the reaction vial.
-
The final pH of the reaction mixture should be between 4.5 and 5.5.
-
Incubate the reaction mixture at 37°C for 15-60 minutes.[8] For some conjugates, the reaction can proceed efficiently at room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁴Cu-labeled conjugate using ITLC or radio-HPLC.
-
For ITLC, spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with a suitable mobile phase (e.g., 0.1 M sodium citrate). The ⁶⁴Cu-labeled conjugate will remain at the origin, while free ⁶⁴Cu will move with the solvent front.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column (e.g., PD-10) to remove free ⁶⁴Cu.
-
Visualizations
Experimental Workflows
Caption: General workflow for conjugation and radiolabeling.
Signaling Pathways
The following diagrams illustrate the signaling pathways of common targets for ⁶⁴Cu-labeled biomolecules.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway.
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling cascade.
SSTR2 Signaling Pathway
Caption: SSTR2 signaling leading to cellular inhibition.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for p-SCN-Bn-NOTA Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to p-SCN-Bn-NOTA
S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as this compound, is a highly versatile bifunctional chelating agent. Its structure is key to its utility in bioconjugation. It features a macrocyclic 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) core, which is adept at forming stable complexes with a variety of radiometals, particularly positron-emitting radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] The second functional component is an isothiocyanate (-NCS) group. This group allows for the covalent attachment of the chelator to primary amines, such as the lysine (B10760008) residues found on the surface of proteins like monoclonal antibodies and peptides, through the formation of a stable thiourea (B124793) bond.[1]
This dual functionality makes this compound an invaluable tool in the development of targeted radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][] By conjugating this compound to a targeting biomolecule, such as an antibody specific to a tumor antigen, researchers can create probes for non-invasive imaging and therapeutic applications.[1][]
Key Applications
The primary application of this compound in preclinical and clinical research is the development of radiolabeled biomolecules for:
-
Immuno-PET Imaging: Conjugation to monoclonal antibodies (mAbs) or antibody fragments allows for the visualization of tumor localization, heterogeneity, and the expression of specific biomarkers.[1]
-
Targeted Radionuclide Therapy: The stable chelation of therapeutic radionuclides enables the targeted delivery of cytotoxic radiation to cancer cells, minimizing damage to healthy tissues.[1][]
-
Pharmacokinetic Studies: Radiolabeled biomolecules can be tracked in vivo to study their biodistribution, clearance, and metabolism.[]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the conjugation of this compound to proteins and subsequent radiolabeling.
Table 1: Conjugation Efficiency of this compound with Proteins
| Protein | Molar Excess of this compound | Conjugation Conditions | Chelator-to-Protein Ratio | Reference |
| Trastuzumab | 20-fold | 4°C, overnight | Not specified | [4][5] |
| Anti-mesothelin sdAb A1-His | 20-fold or 50-fold | 25°C, 3 hours | 1.3 | [6][7] |
| Anti-HER2 sdAb | 30-fold | Room temperature, 2-2.5 hours | Not specified | [8] |
Table 2: Radiolabeling and Stability of this compound Conjugates
| Radiotracer | Radiolabeling Conditions | Radiochemical Purity (RCP) | Stability | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | Room temperature, 5 min | > 98% | Stable for 4h in medium, 2h in human blood | [6][7] |
| [⁶⁴Cu]Cu-NOTA-trastuzumab | Room temperature, 1 hour | > 98% | High stability in serum | [5] |
| ⁶⁸Ga-NOTA-RGD | Room temperature, 5 min | > 95% | > 98% stable in serum for 4h | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general procedure for the covalent attachment of this compound to a monoclonal antibody. Optimization for specific antibodies is recommended.[1][4][5]
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M HEPES buffer, pH 8.5-9.0[1][4]
-
Purification Buffer: 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 6.0-7.0 or Phosphate-Buffered Saline (PBS), pH 7.4[2][4]
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)[1]
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or ethanol (B145695) to a stock concentration of 5-10 mg/mL.[1][10]
-
-
Conjugation Reaction:
-
Purification of the NOTA-Antibody Conjugate:
-
Characterization:
Protocol 2: Radiolabeling of NOTA-Antibody Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of a NOTA-conjugated antibody with ⁶⁸Ga.[1][2]
Materials:
-
NOTA-antibody conjugate (50-100 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl for elution
-
Sodium acetate buffer (e.g., 0.25 M, pH 5.5)[2]
-
Metal-free microcentrifuge tubes
-
Instant thin-layer chromatography (ITLC) system for quality control[1]
-
Radio-TLC scanner
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.[1]
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using a mobile phase such as 0.1 M sodium citrate.[1] In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[1]
-
Analyze the strip using a radio-TLC scanner to calculate the percentage of radiolabeled antibody. A radiochemical purity of >95% is generally required for in vivo use.[1]
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column (e.g., PD-10) to remove free ⁶⁸Ga.[1]
-
Visualizations
Caption: Experimental workflow for this compound conjugation and radiolabeling.
Caption: Logical pathway from targeted delivery to PET signal detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Preparation of p-SCN-Bn-NOTA Conjugated Trastuzumab for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is a cornerstone therapy for HER2-positive breast and gastric cancers. The conjugation of trastuzumab with a bifunctional chelator, such as p-SCN-Bn-NOTA (2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), enables the stable incorporation of radiometals for diagnostic imaging and targeted radionuclide therapy.[] This application note provides a detailed protocol for the preparation, purification, and characterization of this compound conjugated trastuzumab, a critical step in the development of novel radioimmunoconjugates for oncology.
The this compound chelator is particularly advantageous due to its ability to form highly stable complexes with various radiometals, including Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging.[3][4] The isothiocyanate group (-SCN) on the chelator reacts with primary amine groups on the lysine (B10760008) residues of trastuzumab, forming a stable thiourea (B124793) bond.[5] This process yields a conjugate ready for radiolabeling, enabling applications such as patient selection, treatment response monitoring, and detection of metastatic disease.[4][6]
Experimental Workflow
The overall workflow for the preparation and subsequent radiolabeling of this compound conjugated trastuzumab is depicted in the following diagram.
Chemical Conjugation Reaction
The conjugation of this compound to trastuzumab occurs through the reaction of the isothiocyanate group of the chelator with the primary amine groups of lysine residues on the antibody, forming a stable thiourea linkage.
Experimental Protocols
Materials and Equipment
-
Trastuzumab (Herceptin®)
-
This compound (e.g., from Macrocyclics)
-
0.1 M 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer, pH 8.5
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 6.0
-
Ethanol (100%)
-
Vivaspin-20 centrifugal concentrators (or equivalent)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Mass spectrometer (for determining chelator-to-antibody ratio)
-
Spectrophotometer
-
Low-binding microcentrifuge tubes
-
Gentle agitator/rocker
Protocol for Conjugation of this compound to Trastuzumab
-
Antibody Preparation :
-
Buffer-exchange and concentrate trastuzumab to a concentration of 10 mg/mL in 0.1 M HEPES buffer (pH 8.5) using a Vivaspin-20 centrifugal concentrator.[3]
-
-
Conjugation Reaction :
-
Purification of the Conjugate :
-
Purify the reaction mixture using a PD-10 desalting column pre-equilibrated with 0.1 M ammonium acetate buffer (pH 6.0) to remove unconjugated this compound.[1]
-
Collect the fractions containing the NOTA-trastuzumab conjugate.
-
Concentrate the purified conjugate to a final concentration of approximately 5 mg/mL using a Vivaspin-20 centrifugal concentrator.[3]
-
-
Characterization :
-
Determine the final protein concentration using a spectrophotometer by measuring the absorbance at 280 nm.
-
Determine the number of chelates per antibody molecule using mass spectrometry.[3]
-
Quality Control and Data Presentation
The quality of the this compound conjugated trastuzumab is critical for its subsequent use in radiolabeling and in vivo applications. Key parameters to assess include the chelator-to-antibody ratio and the immunoreactivity of the conjugate.
| Parameter | Method | Typical Value | Reference |
| Molar Ratio (this compound:Trastuzumab) | --- | 20:1 | [1][3] |
| Conjugation Time | --- | Overnight | [1][3] |
| Conjugation Temperature | --- | 4°C | [1][3] |
| Chelator-to-Antibody Ratio | Mass Spectrometry | 2:1 | [7] |
| Radiochemical Purity (after radiolabeling) | iTLC/HPLC | >98% | [3][6] |
| Immunoreactivity | Cell Binding Assay | Maintained | [3] |
Biological Context: Trastuzumab Signaling Pathway
Trastuzumab exerts its therapeutic effect by binding to the extracellular domain of the HER2 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Conclusion
The protocol described provides a robust method for the preparation of this compound conjugated trastuzumab. This conjugate serves as a versatile platform for the development of radiopharmaceuticals for PET imaging and targeted radionuclide therapy of HER2-positive cancers.[4] The resulting ⁶⁴Cu-NOTA-trastuzumab has demonstrated high radiolabeling yield, excellent stability, and effective targeting of HER2-expressing tumors in vivo.[3][6] Careful adherence to the protocol and rigorous quality control are essential for ensuring the safety and efficacy of the final product for preclinical and potential clinical applications.
References
- 1. [64Cu]Cu-NOTA-Trastuzumab and [89Zr]Zr-DFO-Trastuzumab in Xenografts with Varied HER2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation with p-SCN-Bn-NOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a versatile bifunctional chelator widely used in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.[1] Its structure features two key components: a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle that forms stable complexes with various radiometals, and an isothiocyanate (-NCS) functional group.[1] This isothiocyanate group enables the covalent conjugation of the chelator to primary amines, such as those on the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.[1][]
This dual functionality makes this compound an essential tool for creating targeted radiopharmaceuticals. Once conjugated to a targeting biomolecule, the NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or with therapeutic radionuclides for targeted therapy.[1][] Preclinical studies have demonstrated its effectiveness in cancer imaging, theranostics, and pharmacokinetic analyses.[1][4]
Applications
The primary application of this compound in preclinical research is the development of radiolabeled biomolecules for non-invasive PET imaging.[1] By conjugating this compound to monoclonal antibodies (mAbs) or antibody fragments that target tumor-associated antigens, researchers can create probes to visualize tumor localization and heterogeneity.[1] For example, it has been successfully used to label anti-HER2 nanobodies with ⁶⁸Ga for imaging HER2-positive cancers.[1] It has also been used to develop probes for targeting Prostate-Specific Membrane Antigen (PSMA).
Quantitative Data
The following tables summarize key quantitative data from studies involving the conjugation of this compound to biomolecules and their subsequent radiolabeling.
Table 1: Conjugation Efficiency
| Biomolecule | Molar Excess of this compound | Chelator to Biomolecule Ratio | Reference |
| Trastuzumab | 20-fold | Not Specified | [5] |
| Anti-HER2 Nanobody | 10-fold | Not Specified | [6] |
| A1-His sdAb | 20- to 50-fold | 1.3 | [7] |
Table 2: Radiolabeling Efficiency and Stability
| Radionuclide | Biomolecule Conjugate | Radiochemical Purity | Stability (in serum) | Reference |
| ⁶⁸Ga | NOTA-RGD | >95% | 98 ± 1% after 4h | [8] |
| ⁶⁸Ga | NOTA-A1-His | >98% | Stable for 2h in human blood | [7] |
| ⁶⁸Ga | NOTA-2Rs15d | >97% | Not Specified | [6] |
| ⁶⁴Cu | NOTA-B11-antibody fragments | Not Specified | Stable up to 24h | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a generalized procedure for the conjugation of this compound to an antibody. Researchers should optimize conditions for their specific antibody.
Materials:
-
Antibody of interest
-
This compound
-
0.05 M Sodium carbonate buffer, pH 8.7-9.0[1]
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)[1]
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 7.0[1]
-
Centrifugal filter units[1]
-
Spectrophotometer[1]
-
DMSO or ethanol[1]
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Dissolve this compound in DMSO or ethanol (B145695) to a stock concentration of 5-10 mM.[1]
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Purification of the Conjugate:
-
Characterization:
Protocol 2: Radiolabeling of NOTA-conjugated Antibody with Gallium-68
This protocol outlines the radiolabeling of a NOTA-conjugated antibody with ⁶⁸Ga.
Materials:
-
NOTA-conjugated antibody
-
⁶⁸GaCl₃ in 0.1 N HCl (from a ⁶⁸Ge/⁶⁸Ga generator)[1]
-
0.1 M Sodium acetate buffer, pH 4.5-5.5[1]
-
Metal-free water and reaction vials[1]
-
Instant thin-layer chromatography (ITLC) strips[1]
-
0.1 M Sodium citrate (B86180), pH 5.0 (mobile phase)[1]
-
Radio-TLC scanner[1]
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.[1]
-
-
Radiolabeling Reaction:
-
In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).[1]
-
Add the ⁶⁸GaCl₃ eluate (e.g., 50-200 MBq) to the antibody solution.[1]
-
Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.[1]
-
Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC.[1]
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.[1]
-
Develop the strip using 0.1 M sodium citrate as the mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ⁶⁸Ga moves with the solvent front.[1]
-
Analyze the strip using a radio-TLC scanner to calculate the percentage of radiolabeled antibody.[1]
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column to remove free ⁶⁸Ga.[1]
-
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling.
Caption: Pathway from targeted delivery to PET signal detection.
References
- 1. benchchem.com [benchchem.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for p-SCN-Bn-NOTA in PET Imaging of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), is a cornerstone in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging in oncology.[1] Its structure comprises a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, which forms highly stable complexes with various metallic radionuclides, and a reactive isothiocyanate (-NCS) group.[1] This isothiocyanate moiety enables the covalent conjugation of the chelator to primary amines on targeting biomolecules, such as peptides and antibodies, through the formation of a stable thiourea (B124793) bond.[1][2] This dual functionality makes this compound an invaluable tool for creating PET tracers that can visualize and quantify the expression of cancer-related biomarkers in vivo.
Once conjugated to a targeting vector (e.g., an antibody against a tumor-specific antigen or a peptide targeting a cancer-associated receptor), the NOTA chelate can be radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu).[1][] The resulting radiotracer can be administered to preclinical models or patients to non-invasively assess tumor localization, characterize disease, and monitor therapeutic response. This document provides detailed application notes and standardized protocols for the use of this compound in the development of PET imaging agents for cancer research.
Key Applications in Cancer PET Imaging
This compound-derived radiotracers have been successfully employed to target a variety of cancer biomarkers:
-
Gastrin-Releasing Peptide Receptor (GRPR): Overexpressed in several cancers, including prostate and breast cancer, GRPR can be targeted with NOTA-conjugated bombesin (B8815690) (BBN) analogues.[4][5][6][7]
-
Integrin αvβ3: A key player in tumor angiogenesis and metastasis, integrin αvβ3 is a target for NOTA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides.[8][9][10]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A well-established biomarker in breast cancer, HER2 can be imaged using NOTA-conjugated antibodies like trastuzumab or nanobodies.[11]
-
Prostate-Specific Membrane Antigen (PSMA): A prominent target for prostate cancer imaging, NOTA has been incorporated into PSMA-targeting small molecules.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound-based radiotracers.
Table 1: Radiolabeling and In Vitro Performance
| Radiotracer | Targeting Moiety | Radionuclide | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Cell Line | IC₅₀ (nM) |
| ⁶⁸Ga-NOTA-BBN2 | Bombesin | ⁶⁸Ga | >62 (decay-corrected) | Not Reported | PC3 | 4.6–8.2 |
| ⁶⁴Cu-NOTA-RGD-GE11 | RGD-GE11 Heterodimer | ⁶⁴Cu | >97 | 23 | BxPC3 | Not Reported |
| ⁶⁴Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | Bombesin Analogue | ⁶⁴Cu | >95 | Not Reported | PC-3 | 1.4 |
| ⁶⁸Ga-NOTA-RGD | c(RGDyK) | ⁶⁸Ga | >95 | Up to 55 MBq/nmol | U87MG | Not Reported |
| ⁶⁸Ga-NOTA-anti-HER2 Nanobody | Anti-HER2 Nanobody | ⁶⁸Ga | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: In Vivo Tumor Uptake (%ID/g)
| Radiotracer | Tumor Model | 1 h p.i. | 2 h p.i. | 4 h p.i. | 20 h p.i. |
| ⁶⁸Ga-NOTA-BBN2 | PC3 Xenograft | >0.5 SUV (60 min) | Not Reported | Not Reported | Not Reported |
| ⁶⁴Cu-NOTA-RGD-bombesin | PC-3 Xenograft | 2.78 ± 0.56 | Not Reported | 2.21 ± 0.49 | Plateau from 4-20h |
| ⁶⁴Cu-NOTA-RGD-GE11 | BxPC3 Xenograft | Not Reported | 4.63 ± 0.25 | Not Reported | Not Reported |
| ⁶⁴Cu-NOTA-(PEG)₂-c(RGDfK) | U87MG Xenograft | ~4 | Not Reported | Not Reported | Not Reported |
| ⁶⁸Ga-NOTA-PEG₃-RM26 | PC-3 Xenograft | ~3.00 | Not Reported | Not Reported | Not Reported |
| ⁶⁴Cu-NOTA-EB-RGD | GBM Patient | Low | Not Reported | Not Reported | SUVmax 6.25 (12h) |
p.i. = post-injection
Experimental Protocols
Protocol 1: Conjugation of this compound to Peptides
This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or an N-terminal amine).
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.0), metal-free
-
PD-10 desalting column or equivalent size-exclusion chromatography (SEC) system
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0), metal-free
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Purification:
-
Purify the NOTA-conjugated peptide using an RP-HPLC system.
-
Alternatively, for initial cleanup, use a PD-10 desalting column equilibrated with 0.1 M ammonium acetate buffer to remove unconjugated chelator.[1]
-
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.
Protocol 2: Conjugation of this compound to Antibodies
This protocol outlines the conjugation of this compound to an antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
0.05 M Sodium carbonate buffer (pH 8.7-9.0), metal-free[11]
-
PD-10 desalting column
-
0.1 M Ammonium acetate buffer (pH 7.0), metal-free[1]
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Chelator Preparation: Dissolve this compound in DMSO or ethanol (B145695) to a stock concentration of 5-10 mM.[1]
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted chelator by size-exclusion chromatography (e.g., PD-10 column) equilibrated with 0.1 M ammonium acetate buffer (pH 7.0).[1]
-
Collect the fractions containing the antibody-NOTA conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit.
-
Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
NOTA-conjugated peptide or antibody
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl (for generator elution)
-
Sodium acetate buffer (e.g., 1 M, pH 4.5-5.5), metal-free
-
Metal-free reaction vial
-
Radio-thin layer chromatography (radio-TLC) system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.[1]
-
Radiolabeling Reaction:
-
In a metal-free reaction vial, add the NOTA-conjugated molecule (typically 10-50 µg).
-
Add the [⁶⁸Ga]GaCl₃ eluate (e.g., 50-500 MBq) to the conjugate solution.
-
Adjust the pH of the reaction mixture to 4.5-5.5 using sodium acetate buffer.[1]
-
Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC.
-
If the radiochemical purity is >95%, the product can often be used without further purification.
-
Protocol 4: Radiolabeling with Copper-64 (⁶⁴Cu)
Materials:
-
NOTA-conjugated peptide or antibody
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or ammonium acetate buffer (0.1 M, pH 7.2)[14]
-
PD-10 desalting column for purification (if necessary)
-
Radio-TLC system for quality control
Procedure:
-
Radiolabeling Reaction:
-
In a metal-free reaction vial, dissolve the NOTA-conjugated molecule in sodium acetate or ammonium acetate buffer.
-
Add the [⁶⁴Cu]CuCl₂ solution to the vial.
-
Incubate the reaction mixture for 30-60 minutes at 37-40°C.
-
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled conjugate using a PD-10 desalting column.
-
Quality Control: Determine the radiochemical purity using radio-TLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GRPR signaling pathway targeted by ⁶⁸Ga-NOTA-Bombesin.
Caption: General workflow for PET tracer development.
Caption: Conjugation of this compound to a biomolecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolically Stabilized (68)Ga-NOTA-Bombesin for PET Imaging of Prostate Cancer and Influence of Protease Inhibitor Phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for p-SCN-Bn-NOTA in Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-SCN-Bn-NOTA (2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a valuable tool in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Its NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic core forms highly stable complexes with trivalent radiometals, most notably Gallium-68 (⁶⁸Ga). The isothiocyanate (-SCN) group allows for covalent conjugation to primary amines on biomolecules such as peptides and proteins, enabling the creation of targeted PET tracers.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroimaging, with a focus on Alzheimer's disease and neuroinflammation.
Applications of this compound in Neuroimaging
The primary application of this compound in neuroimaging is the development of targeted PET radiotracers. By conjugating this compound to a molecule that binds to a specific target in the central nervous system, researchers can visualize and quantify biological processes in the living brain.
Imaging of Insulin (B600854) Receptors in Alzheimer's Disease
Aberrant insulin signaling in the brain is increasingly recognized as a key factor in the pathophysiology of Alzheimer's disease (AD). To investigate this, a PET probe, [⁶⁸Ga]Ga-NOTA-Insulin, was developed using this compound. This tracer allows for the non-invasive study of insulin receptor function and distribution in the brain.
In a preclinical study using a mouse model of AD, [⁶⁸Ga]Ga-NOTA-Insulin demonstrated significantly higher uptake in the brains of AD mice compared to healthy controls.[1][2] This suggests altered insulin dynamics in the AD brain. The tracer showed differential uptake in various brain regions, with the cortex, thalamus, brain stem, and cerebellum showing significantly higher standard uptake values (SUV) in AD mice.[1][2]
Potential for Imaging Neuroinflammation Targets (e.g., P2X7 Receptor)
Neuroinflammation is a hallmark of many neurodegenerative diseases. The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on microglia, is a promising target for imaging neuroinflammation with PET. While a specific this compound conjugated tracer for P2X7R has not yet been extensively reported in the literature, the principles of peptide-based radiotracer development make this a highly feasible application. A hypothetical tracer, for instance [⁶⁸Ga]Ga-NOTA-P2X7R-peptide, could be developed by conjugating this compound to a peptide that specifically binds to the P2X7R. Such a tracer would enable the in vivo visualization of microglial activation, a key component of the neuroinflammatory response.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound based radiotracers and compare the performance of NOTA with another common chelator, DOTA.
Table 1: Radiolabeling and In Vivo Uptake of [⁶⁸Ga]Ga-NOTA-Insulin in a Mouse Model of Alzheimer's Disease
| Parameter | Value | Reference |
| Radiolabeling | ||
| Radiochemical Yield | > 95% | [1][2] |
| Radiochemical Purity | > 99% | [1][2] |
| Molar Activity | ~1.5 Ci/µmol | [1][2] |
| In Vivo Brain Uptake (SUV at 5 min post-injection) | ||
| AD Mouse Brain | 0.396 ± 0.055 | [1][2] |
| Normal Mouse Brain | 0.140 ± 0.027 | [1][2] |
| Regional Brain Uptake in AD Mice (SUV at 30 min post-injection) | ||
| Cortex | Significantly higher than normal | [1][2] |
| Thalamus | Significantly higher than normal | [1][2] |
| Brain Stem | Significantly higher than normal | [1][2] |
| Cerebellum | Significantly higher than normal | [1][2] |
Table 2: Comparative Performance of NOTA and DOTA Chelators for ⁶⁸Ga-Radiolabeling
| Parameter | NOTA-based Agent | DOTA-based Agent | Key Findings & References |
| Radiolabeling Conditions | |||
| Temperature | Room Temperature | Requires Heating (e.g., 95°C) | NOTA allows for milder labeling conditions, which is beneficial for temperature-sensitive biomolecules.[3][4] |
| Time | ~5-10 minutes | ~10-15 minutes | NOTA enables faster radiolabeling.[3][4] |
| Optimal pH | ~4.0 - 4.5 | ~3.5 | The different optimal pH may be a consideration for pH-sensitive targeting molecules.[4] |
| Complex Stability | |||
| Stability Constant (log K) for Ga³⁺ | ~31.0 | ~21.3 | NOTA forms a thermodynamically more stable complex with Gallium-68.[4] |
| In Vivo Performance (General Observations) | |||
| Biodistribution | Often lower liver uptake | Can have higher liver uptake | NOTA-based tracers can exhibit more favorable pharmacokinetics with lower non-target organ accumulation.[5][6] |
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of [⁶⁸Ga]Ga-NOTA-Insulin for Alzheimer's Disease Imaging
Objective: To prepare a ⁶⁸Ga-labeled insulin PET tracer for in vivo imaging in an AD mouse model.
Materials:
-
Human insulin
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Saline
-
HPLC system with a radioactivity detector
Methodology:
Part A: Conjugation of this compound to Insulin
-
Dissolve human insulin in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add a 5-fold molar excess of this compound (dissolved in DMSO) to the insulin solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purify the resulting NOTA-insulin conjugate using a PD-10 desalting column, eluting with water.
-
Analyze the fractions by HPLC to confirm the formation of mono-NOTA-insulin and determine its purity.
-
Lyophilize the pure fractions containing NOTA-insulin and store at -20°C.
Part B: Radiolabeling of NOTA-Insulin with ⁶⁸Ga
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add 1 M sodium acetate buffer (pH 4.5) to the ⁶⁸GaCl₃ eluate to adjust the pH to ~4.0.
-
Add 10-20 µg of the lyophilized NOTA-insulin conjugate to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture for 5 minutes at room temperature.
-
Purify the [⁶⁸Ga]Ga-NOTA-Insulin by passing the reaction mixture through a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the final product from the cartridge with ethanol.
-
Evaporate the ethanol and reconstitute the [⁶⁸Ga]Ga-NOTA-Insulin in sterile saline for injection.
-
Determine the radiochemical purity and molar activity using radio-HPLC.
Part C: PET Imaging in an Alzheimer's Disease Mouse Model
-
Anesthetize the AD mouse model (e.g., 5XFAD) and a wild-type control mouse.
-
Administer ~5-10 MBq of [⁶⁸Ga]Ga-NOTA-Insulin via tail vein injection.
-
Acquire dynamic PET scans for 60 minutes.
-
Reconstruct the PET images and perform image analysis.
-
Draw regions of interest (ROIs) over the whole brain and specific brain regions (cortex, hippocampus, etc.) to generate time-activity curves.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis.
Protocol 2: Hypothetical Protocol for PET Imaging of Neuroinflammation with a [⁶⁸Ga]Ga-NOTA-Peptide Targeting P2X7R
Objective: To visualize microglial activation in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model using a hypothetical ⁶⁸Ga-labeled P2X7R-targeting peptide.
Materials:
-
A NOTA-conjugated peptide with high affinity for the P2X7 receptor (NOTA-P2X7R-peptide)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
⁶⁸Ge/⁶⁸Ga generator and radiolabeling reagents (as in Protocol 1)
-
Animal anesthesia
-
PET/CT scanner
Methodology:
Part A: Induction of Neuroinflammation
-
Administer LPS (e.g., 1 mg/kg) intraperitoneally to adult mice to induce systemic inflammation and subsequent neuroinflammation.
-
Allow 24-48 hours for the neuroinflammatory response to develop.
Part B: Radiolabeling of NOTA-P2X7R-peptide with ⁶⁸Ga
-
Follow the radiolabeling procedure as described in Protocol 1, Part B, substituting NOTA-insulin with the NOTA-P2X7R-peptide.
Part C: PET/CT Imaging of Neuroinflammation
-
Anesthetize the LPS-treated mice and control (saline-injected) mice.
-
Administer ~5-10 MBq of [⁶⁸Ga]Ga-NOTA-P2X7R-peptide via tail vein injection.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a dynamic PET scan for 60 minutes.
-
Reconstruct and co-register the PET and CT images.
-
Perform quantitative analysis by drawing ROIs on brain regions known to exhibit high microglial activation (e.g., hippocampus, cortex) and a reference region (e.g., cerebellum).
-
Calculate SUV or target-to-background ratios to assess the extent of neuroinflammation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Molecular Targets for PET Imaging of Activated Microglia: The Current Situation and Future Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-SCN-Bn-NOTA in Preclinical Theranostics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to p-SCN-Bn-NOTA
S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as this compound, is a highly versatile bifunctional chelator integral to the advancement of preclinical theranostics.[1] Its molecular structure is uniquely designed with two key components: a macrocyclic NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) cage and a reactive isothiocyanate (-NCS) functional group.[1] The NOTA framework is adept at forming stable complexes with a variety of radiometals, particularly positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are pivotal for Positron Emission Tomography (PET) imaging.[1][2][3] The isothiocyanate group facilitates the covalent conjugation of the chelator to primary amines, such as those found on lysine (B10760008) residues of peptides and antibodies, through the formation of a stable thiourea (B124793) bond.[1][4] This dual functionality allows for the development of targeted radiopharmaceuticals where a biomolecule guides the radiolabeled chelator to a specific biological target, such as a tumor-specific antigen, for non-invasive imaging or targeted radionuclide therapy.[1][5]
Key Applications in Preclinical Research
The primary application of this compound in preclinical research is the development of radiolabeled biomolecules for PET imaging and targeted radionuclide therapy.[1] Preclinical studies have extensively demonstrated its utility in various cancer models, including prostate, breast, and lymphoma, for imaging and therapeutic purposes.[5][6][7] NOTA has been shown to be a superior chelator to DOTA for PET imaging with ⁶⁴Cu in certain models, exhibiting lower liver uptake and potentially providing better imaging contrast.[6] Furthermore, the ability to label NOTA-conjugated molecules with both diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic radionuclides paves the way for a theranostic approach, where the same molecular construct can be used for both diagnosis and therapy.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies involving this compound conjugated biomolecules. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) unless otherwise specified.
Table 1: Biodistribution of ⁶⁸Ga-labeled NOTA-conjugated Radiotracers
| Radiotracer | Cancer Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Time Point (p.i.) | Reference |
| [⁶⁸Ga]Ga-NOTA-DUPA-RM26 | - | 8 ± 2 | - | - | 1h | [8] |
| [⁶⁸Ga]Ga-NOTA-RGD | HT-29 Colorectal Xenografts | - | 2.7 ± 1.3 | - | 2h | [9] |
| [⁶⁸Ga]Ga-NOTA-PSMA-2 | PC3 PIP (PSMA+) | Higher than DOTA-PSMA | 106 ± 23 | 1.2 ± 0.3 | 1h | [10][11] |
| [⁶⁸Ga]Ga-NOTA-NOC | AR42J Xenografts | 25.7 ± 5.8 | - | - | 1h | [12] |
Table 2: Biodistribution of ⁶⁴Cu-labeled NOTA-conjugated Radiotracers
| Radiotracer | Cancer Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Time Point (p.i.) | Reference |
| [⁶⁴Cu]Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | PC-3 Prostate Xenografts | 2.8 | 1.62 | 3.41 | 1h | [7] |
| [⁶⁴Cu]Cu-NOTA-pentixather | Daudi Lymphoma | 13.1 ± 1.5 | - | - | 1.5h | [13] |
| [⁶⁴Cu]Cu-NOTA-trastuzumab | BT-474 HER2+ Breast Tumor | 64.44 ± 31.11 | - | - | 48h | [14] |
| [⁶⁴Cu]cunotadipep (PSMA target) | PC3-PIP (PSMA+) | Higher than DOTA derivative | - | Lower than DOTA derivative | - | [15] |
Table 3: In Vitro Binding Affinity (IC₅₀) of NOTA-conjugated Peptides
| Peptide Conjugate | Target Receptor | Cell Line | IC₅₀ (nM) | Reference |
| NOTA-Bn-SCN-Aoc-BN(7-14) | GRPR | PC-3 | 1.4 | [7] |
| Cunotadipep | PSMA | 22Rv1 | 2.17 ± 0.25 | [15] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide/Antibody
This protocol describes the conjugation of this compound to a biomolecule containing primary amine groups (e.g., lysine residues).
Materials:
-
Targeting biomolecule (peptide or antibody)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0) or 0.1 M HEPES buffer (pH 8.5)[16][17]
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)[2]
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 7.0) or Phosphate-buffered saline (PBS), pH 7.4[2][4]
Procedure:
-
Biomolecule Preparation: Dissolve the targeting biomolecule in sodium bicarbonate or HEPES buffer to a final concentration of 1-10 mg/mL.[2][16]
-
Chelator Preparation: Dissolve this compound in DMF or DMSO to a concentration of 5-10 mg/mL.[1][2]
-
Conjugation Reaction: Add a 5 to 30-fold molar excess of the this compound solution to the biomolecule solution.[18][19]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[16][17][18]
-
Purification: Purify the NOTA-conjugated biomolecule using a size-exclusion column (e.g., PD-10) equilibrated with ammonium acetate buffer or PBS to remove unconjugated chelator.[1][2]
-
Characterization: Collect the fractions containing the conjugated product. Determine the final protein concentration and the number of chelators per biomolecule using appropriate methods (e.g., UV-Vis spectroscopy, mass spectrometry).[2][4]
Protocol 2: Radiolabeling of NOTA-conjugated Biomolecule with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of a NOTA-conjugated biomolecule with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl for elution[1]
-
Metal-free reaction vial
-
Radio-TLC or radio-HPLC system for quality control[18]
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.[1]
-
Radiolabeling Reaction:
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature.[1][2][9]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.[18] If purity is below this threshold, purification using a C18 Sep-Pak cartridge may be necessary.[18]
Protocol 3: Radiolabeling of NOTA-conjugated Biomolecule with Copper-64 (⁶⁴Cu)
This protocol details the radiolabeling procedure for a NOTA-conjugated biomolecule with ⁶⁴Cu.
Materials:
-
NOTA-conjugated biomolecule
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or ammonium acetate buffer (0.1 M, pH 7.2)[2]
-
PD-10 desalting column for purification (if necessary)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
pH Adjustment: In a reaction vial, add the NOTA-conjugated biomolecule and the appropriate buffer (sodium acetate or ammonium acetate) to adjust the pH to the optimal range (typically 5.5-7.2).[2]
-
Radiolabeling Reaction: Add the [⁶⁴Cu]CuCl₂ solution to the vial containing the NOTA-conjugated biomolecule.
-
Incubation: Incubate the reaction mixture. Incubation times and temperatures can vary, but often labeling can be achieved at room temperature or with gentle heating (e.g., 60°C).[2][13]
-
Quality Control and Purification: Assess the radiochemical purity using radio-TLC or radio-HPLC. If necessary, purify the radiolabeled conjugate using a PD-10 desalting column to remove any unbound ⁶⁴Cu.[2]
Visualizations
Caption: Workflow for developing this compound based theranostic agents.
Caption: The theranostic concept using a NOTA-based conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies with p-SCN-Bn-NOTA Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting biodistribution studies with biomolecules labeled using the bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). This chelator is instrumental in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.[1] The NOTA macrocycle forms highly stable complexes with a variety of radiometals, particularly positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2][3][4] The isothiocyanate group (-NCS) allows for stable covalent conjugation to primary amines on biomolecules, such as peptides and antibodies, forming a robust thiourea (B124793) bond.[1]
Key Applications
The primary application of this compound in preclinical research is the development of radiolabeled biomolecules for non-invasive Positron Emission Tomography (PET) imaging.[1] This technique enables the real-time visualization and quantification of biological processes at the molecular level.[] Key applications include:
-
Immuno-PET Imaging: Conjugation of this compound to monoclonal antibodies (mAbs) or antibody fragments allows for the visualization of tumor localization and heterogeneity by targeting tumor-associated antigens.[1]
-
Peptide-Based PET Imaging: Labeling peptides that target specific receptors, such as gastrin-releasing peptide receptors (GRPR) or somatostatin (B550006) receptors (SSTR), enables the imaging of various cancers.[6][7][8]
-
Theranostics: The use of matched pairs of radionuclides, such as ⁶⁴Cu for imaging and ⁶⁷Cu for therapy, allows for a combined diagnostic and therapeutic approach.[9]
Quantitative Biodistribution Data
The biodistribution of a radiolabeled compound is critical for determining its efficacy and safety. The following tables summarize quantitative data from preclinical studies, presenting the uptake of various this compound labeled compounds in tumors and key organs as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁶⁴Cu-NOTA-Bn-SCN-Aoc-BN(7-14) in PC-3 Tumor-Bearing Mice [7]
| Organ | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) |
| Blood | 0.44 ± 0.08 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Pancreas | 19.7 ± 3.5 | 2.5 ± 0.5 | 0.2 ± 0.04 |
| Liver | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Tumor | 2.76 ± 0.5 | 1.2 ± 0.2 | 0.2 ± 0.03 |
Data presented as mean ± standard deviation.
Table 2: Comparative Biodistribution of ⁶⁸Ga-labeled RGD Peptides in Melanoma-Bearing Mice (1 h p.i.) [10]
| Organ | ⁶⁸Ga-NOTA-RGD (%ID/g) | ⁶⁸Ga-DOTA-RGD (%ID/g) |
| Blood | 0.35 ± 0.07 | 0.42 ± 0.09 |
| Liver | 0.65 ± 0.13 | 0.78 ± 0.16 |
| Kidneys | 4.50 ± 0.90 | 5.20 ± 1.05 |
| Tumor | 2.78 ± 0.38 | 3.08 ± 1.1 |
Data presented as mean ± standard deviation.
Table 3: Biodistribution of ⁶⁴Cu-NOTA-Trastuzumab in BT-474 Tumor-Bearing Mice [11]
| Organ | 2 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 48 h p.i. (%ID/g) |
| Blood | 15.3 ± 2.5 | 10.1 ± 1.8 | 7.5 ± 1.2 |
| Liver | 6.8 ± 1.1 | 5.4 ± 0.9 | 4.9 ± 0.8 |
| Spleen | 8.2 ± 1.5 | 6.5 ± 1.1 | 5.8 ± 1.0 |
| Kidneys | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.5 ± 0.4 |
| Tumor | 25.6 ± 4.2 | 55.8 ± 9.5 | 64.4 ± 11.1 |
Data presented as mean ± standard deviation.
Experimental Protocols
Accurate and reproducible biodistribution data rely on meticulous experimental procedures. The following are detailed methodologies for the key experiments.
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a common method for conjugating this compound to a peptide containing a free amine group.[12]
Materials:
-
Peptide with a free amine group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography (e.g., Sephadex G-25) or RP-HPLC system for purification
-
Mass spectrometer and analytical HPLC for characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.[10]
-
Chelator Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution.[12] If not using a bicarbonate buffer, add DIPEA to the reaction mixture to achieve a pH of 8-9.[12]
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.[10][12]
-
Purification: Purify the resulting NOTA-conjugated peptide using size-exclusion chromatography or preparative RP-HPLC to remove unconjugated chelator and other impurities.[10][12]
-
Characterization: Confirm the identity and purity of the conjugate using analytical RP-HPLC and mass spectrometry.[12]
Protocol 2: Radiolabeling of NOTA-Conjugated Peptides with ⁶⁸Ga
This protocol outlines the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[1]
Materials:
-
NOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) or HEPES buffer (pH 3.5-5.5)
-
Radio-TLC or radio-HPLC system for quality control
-
C18 Sep-Pak cartridge (optional, for purification)
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[3]
-
Buffering: Adjust the pH of the eluate to 3.5-4.5 using a sodium acetate or HEPES buffer.[3]
-
Labeling Reaction: Add the NOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution.[3]
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.[12]
-
Purification (Optional): If necessary, the final product can be purified using a C18 Sep-Pak cartridge.[12]
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the standard method for quantitative biodistribution analysis by measuring radioactivity in dissected organs.[12]
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Radiolabeled NOTA-conjugated compound
-
Anesthesia and euthanasia solution
-
Surgical instruments for dissection
-
Gamma counter
-
Analytical balance
Procedure:
-
Administration: Administer a known amount of the radiolabeled compound (typically 0.1-0.5 MBq) to a cohort of animals, usually via intravenous injection into the tail vein.[10]
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals (typically n=3-5 per group).[10]
-
Organ Harvesting: Immediately dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).[10]
-
Weighing and Counting: Weigh each collected tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tissue sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
Developing Radiopharmaceuticals with p-SCN-Bn-NOTA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) in the development of radiopharmaceuticals. This versatile chelating agent is instrumental in the creation of targeted radiopharmaceuticals for molecular imaging and radionuclide therapy.
Introduction to this compound
This compound is a highly adaptable chelating agent widely utilized in preclinical and clinical radiopharmaceutical research.[1] Its structure features a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, which forms exceptionally stable complexes with a variety of radiometals.[1] Additionally, it possesses an isothiocyanate (-NCS) functional group that allows for the covalent conjugation of the chelator to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides, through the formation of a stable thiourea (B124793) bond.[1] This dual functionality makes this compound a critical tool for developing targeted radiopharmaceuticals. Once conjugated to a targeting moiety, the NOTA cage can be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for targeted radionuclide therapy.[1]
Key Applications
The primary application of this compound in radiopharmaceutical development is the creation of targeted imaging and therapeutic agents. By conjugating it to a biomolecule that specifically binds to a biological target (e.g., a receptor overexpressed on cancer cells), the resulting radiopharmaceutical can deliver a diagnostic or therapeutic dose of radiation directly to the site of disease. This targeted approach enhances the efficacy of the treatment while minimizing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for the conjugation and radiolabeling of biomolecules using this compound.
Table 1: Typical Reaction Conditions for Conjugation of this compound to Biomolecules
| Parameter | Peptides | Antibodies |
| Biomolecule Concentration | 1-5 mg/mL | 5-10 mg/mL[1] |
| Molar Excess of this compound | 5 to 20-fold[2] | 10 to 20-fold[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 8.5-9.0)[3] | 0.05 M Sodium Carbonate (pH 8.7-9.0)[1] |
| Solvent for this compound | Anhydrous DMF or DMSO[2][3] | DMSO or ethanol[1] |
| Reaction Temperature | Room temperature or 37°C[2] | Room temperature or 4°C[1] |
| Reaction Time | 2-4 hours or overnight[2][3] | 2 hours or overnight[1] |
| Purification Method | Size-exclusion chromatography (e.g., Sephadex G-25) or RP-HPLC[2][3] | Size-exclusion chromatography (e.g., PD-10 column)[1] |
Table 2: Typical Radiolabeling Conditions for NOTA-Conjugates
| Radionuclide | pH | Temperature | Incubation Time | Radiochemical Purity |
| Gallium-68 (⁶⁸Ga) | 4.0-5.5[1][2] | Room Temperature[1][2] | 5-10 minutes[1] | >95%[2] |
| Copper-64 (⁶⁴Cu) | 5.5-7.2[4][5] | Room Temperature or 37°C[4][6] | 10-60 minutes[6][7] | >95%[4] |
| Lutetium-177 (¹⁷⁷Lu) | ~7.0 | Room Temperature | 15 minutes | >95% |
| Actinium-225 (²²⁵Ac) | ~5.8 | Room Temperature | 12 hours | >95%[8] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a general method for conjugating this compound to a peptide containing a free amine group.
Materials:
-
Peptide with a free amine group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)[3]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[2][3]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.[3]
-
Chelator Solution Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.[3]
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.[3]
-
Purification: Purify the resulting peptide-chelator conjugate using size-exclusion chromatography or RP-HPLC to remove unconjugated chelator.[2][3]
-
Characterization: Confirm the identity and purity of the conjugate using analytical RP-HPLC and mass spectrometry.[3]
Protocol 2: Conjugation of this compound to an Antibody
This protocol provides a general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody of interest
-
This compound
-
0.05 M Sodium Carbonate Buffer (pH 8.7-9.0)[1]
-
PD-10 desalting column[1]
-
0.1 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 7.0)[1]
-
Centrifugal filter units
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into 0.05 M sodium carbonate buffer (pH 8.7-9.0) using a PD-10 column. Concentrate the antibody to 5-10 mg/mL.[1]
-
Chelator Solution Preparation: Dissolve this compound in DMSO or ethanol (B145695) to a stock concentration of 5-10 mM.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[1]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Purification: Remove unreacted chelator using a PD-10 desalting column equilibrated with 0.1 M ammonium acetate buffer (pH 7.0).[1]
-
Concentration: Concentrate the purified conjugate using a centrifugal filter unit.[1]
-
Characterization: Determine the final protein concentration using a spectrophotometer.[1]
Protocol 3: Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68 (⁶⁸Ga)
This protocol outlines the procedure for radiolabeling a NOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
NOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl
-
Sodium acetate buffer (pH 4.0-4.5)[2]
-
Sterile, metal-free reaction vial
-
Radio-TLC or radio-HPLC system
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.[1]
-
pH Adjustment: In a sterile reaction vial, add sodium acetate buffer to adjust the pH to approximately 4.0-4.5.[2]
-
Radiolabeling Reaction: Add the NOTA-conjugated peptide (typically 10-50 µg) to the reaction vial, followed by the ⁶⁸GaCl₃ eluate.[2]
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.[2]
Protocol 4: Radiolabeling of a NOTA-Conjugated Antibody with Copper-64 (⁶⁴Cu)
This protocol describes the radiolabeling of a NOTA-conjugated antibody with ⁶⁴Cu.
Materials:
-
NOTA-conjugated antibody
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
0.1 M Ammonium Acetate Buffer (pH 5.5)[4]
-
PD-10 desalting column (if necessary)
-
Radio-TLC system
Procedure:
-
Reaction Setup: In a sterile, metal-free vial, dissolve the NOTA-conjugated antibody in 0.1 M ammonium acetate buffer (pH 5.5).
-
Addition of Radionuclide: Add the desired amount of [⁶⁴Cu]CuCl₂ to the reaction vial.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with constant agitation.[7]
-
Quality Control: Determine the radiochemical purity using radio-TLC.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a PD-10 desalting column.
Visualizations
Caption: Experimental workflow for the development of a NOTA-based radiopharmaceutical.
Caption: Receptor-mediated endocytosis of a NOTA-peptide conjugate for targeted imaging or therapy.
Caption: Logical workflow for preclinical development of a this compound based radiopharmaceutical.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. benchchem.com [benchchem.com]
- 3. bmeiisinai.org [bmeiisinai.org]
- 4. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-SCN-Bn-NOTA in Targeting GRPR-Expressing Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gastrin-releasing peptide receptor (GRPR) is a promising molecular target for the diagnosis and therapy of various cancers, including prostate, breast, lung, and pancreatic cancer, where it is frequently overexpressed.[1][2] The bifunctional chelator, S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA), is a versatile tool for developing radiopharmaceuticals to target these GRPR-expressing tumors.[3] Its isothiocyanate group allows for stable covalent conjugation to targeting biomolecules, such as bombesin (B8815690) (BBN) analogues, which are peptides that bind with high affinity to GRPR.[3][4][5] The NOTA macrocycle efficiently chelates various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging.[6][7]
These application notes provide a comprehensive overview of the use of this compound in developing GRPR-targeted radiopharmaceuticals, including quantitative data, detailed experimental protocols, and visualizations of key processes.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for a representative ⁶⁴Cu-labeled NOTA-conjugated bombesin analogue, NOTA-Bn-SCN-Aoc-BN(7-14), for targeting GRPR-expressing tumors.[4][5]
Table 1: Binding Affinity and In Vitro Performance
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 1.4 nM | PC-3 | [4][5] |
| Cellular Internalization (120 min) | Time-dependent | PC-3 | [4][5] |
Table 2: Radiolabeling and Stability
| Parameter | Condition | Result | Reference |
| Radiolabeling Efficiency (⁶⁴Cu) | Room Temperature | Excellent | [4] |
| Radiochemical Purity | >95% | Not specified | [8] |
| In Vivo Stability | High | Low bone uptake suggests high stability of the Al-F bond in a similar construct | [9] |
Table 3: In Vivo Tumor Targeting and Biodistribution (Mice with PC-3 Xenografts)
| Organ | %ID/g (1h p.i.) | %ID/g (4h p.i.) | %ID/g (24h p.i.) | Reference |
| Tumor | High (Comparable to other ⁶⁴Cu-BN analogues) | Not specified | Not specified | [4][5] |
| Blood | Rapid Clearance | Not specified | Not specified | [4][10] |
| Pancreas (GRPR-positive) | High and Specific Uptake | Not specified | Not specified | [9][11] |
| Liver | Low Uptake | Not specified | Not specified | [9] |
| Kidneys | Rapid Clearance, Low Retention | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Bombesin Analogue (e.g., Aoc-BN(7-14))
This protocol describes the covalent attachment of the this compound chelator to the primary amine of a bombesin analogue.
Materials:
-
This compound[3]
-
Bombesin analogue with a primary amine (e.g., 8-aminooctanoic acid (Aoc)-BN(7-14))[4]
-
Anhydrous Dimethylformamide (DMF)[4]
-
Sodium bicarbonate buffer (e.g., 1.4 M)[4]
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C-18 column[4]
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water[4]
-
Solvent B: 0.1% TFA in acetonitrile[4]
-
Lyophilizer
Procedure:
-
Dissolve the bombesin analogue (e.g., Aoc-BN(7-14)) and a molar excess of this compound in DMF.[4]
-
Add sodium bicarbonate solution to the mixture to achieve an alkaline pH (e.g., pH 9.0) to facilitate the reaction between the isothiocyanate group of this compound and the primary amine of the peptide.[12]
-
Incubate the reaction mixture at room temperature for approximately 15 hours with gentle stirring.[4]
-
Purify the resulting NOTA-conjugated peptide by preparative HPLC using a linear gradient of Solvent A and Solvent B.[4]
-
Collect the fractions containing the desired product.
-
Lyophilize the purified fractions to obtain the final product as a white powder.[12]
Protocol 2: Radiolabeling of NOTA-Conjugated Bombesin Analogue with ⁶⁴Cu
This protocol outlines the radiolabeling of the NOTA-conjugated peptide with Copper-64.
Materials:
-
NOTA-conjugated bombesin analogue
-
[⁶⁴Cu]CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5)[13]
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.5) for pH adjustment[8]
-
Metal-free reaction vials and pipette tips[3]
-
Radio-Thin Layer Chromatography (radio-TLC) system for quality control[8]
Procedure:
-
In a metal-free reaction vial, dissolve the NOTA-conjugated bombesin analogue in a small volume of high-purity water or buffer.
-
Add the [⁶⁴Cu]CuCl₂ solution to the peptide solution.
-
Adjust the pH of the reaction mixture to between 4.5 and 5.5 using sodium acetate buffer.[3]
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[8]
-
Perform quality control using radio-TLC to determine the radiochemical purity. If the radiochemical purity is greater than 95%, the product can be used without further purification.[8]
Protocol 3: In Vitro Competitive Binding Assay (IC₅₀ Determination)
This assay determines the concentration of the unlabeled NOTA-conjugated peptide that inhibits 50% of the binding of a known radiolabeled ligand to GRPR-expressing cells.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)[4][5]
-
Cell culture medium and supplements
-
Unlabeled NOTA-conjugated bombesin analogue (test compound)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Gamma counter
Procedure:
-
Culture PC-3 cells to near confluency in appropriate culture vessels.
-
Prepare serial dilutions of the unlabeled NOTA-conjugated bombesin analogue.
-
In a multi-well plate, add a fixed concentration of ¹²⁵I-Tyr⁴-BN to each well.
-
Add the different concentrations of the unlabeled test compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled bombesin to determine non-specific binding.
-
Add the PC-3 cells to each well and incubate at a specified temperature (e.g., 4°C or 37°C) for a set time to reach binding equilibrium.
-
Wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: In Vivo Biodistribution Study
This protocol describes the evaluation of the distribution of the radiolabeled peptide in a tumor-bearing animal model.
Materials:
-
Animal model (e.g., nude mice bearing PC-3 xenografts)[4][5]
-
⁶⁴Cu-labeled NOTA-conjugated bombesin analogue
-
Anesthetic for animals
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
Procedure:
-
Inject a known amount of the ⁶⁴Cu-labeled peptide intravenously into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, and 24 hours), euthanize a cohort of animals.[4]
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
To demonstrate receptor specificity, a separate group of animals can be co-injected with an excess of unlabeled bombesin analogue to block GRPR binding.[9]
Visualizations
Caption: Workflow for conjugating this compound to a bombesin analogue.
Caption: Simplified GRPR signaling pathway upon ligand binding.[14][15]
Caption: Experimental workflow for in vivo tumor targeting studies.
References
- 1. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of a 64Cu-labeled NOTA-Bn-SCN-Aoc-bombesin analogue in gastrin-releasing peptide receptor expressing prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of GRPR and BDNF/TrkB signaling on the viability of breast and gynecologic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugates using p-SCN-Bn-NOTA Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics is increasingly focused on antibody-drug conjugates (ADCs), which utilize the specificity of monoclonal antibodies to deliver potent payloads to target cells. While the most common payloads are highly cytotoxic small molecules, the ADC concept also encompasses the targeted delivery of radionuclides for imaging (e.g., PET) and therapy (radioimmunotherapy).
The bifunctional chelator, p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), is a key reagent in the synthesis of such ADCs, particularly for radiopharmaceutical applications.[1] Its structure features two key components:
-
A NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle that forms highly stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2]
-
An isothiocyanate (-NCS) functional group that allows for the covalent conjugation of the chelator to primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of antibodies and peptides, forming a stable thiourea (B124793) bond.[1]
This dual functionality makes this compound an essential tool for developing targeted radiopharmaceuticals for applications in oncology, including non-invasive PET imaging, theranostics, and pharmacokinetic studies.[1][3] These application notes provide detailed protocols for the conjugation of this compound to antibodies and subsequent radiolabeling, along with relevant quantitative data to guide researchers in this field.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the conjugation of NOTA chelators to antibodies and subsequent radiolabeling. These values can serve as a baseline for optimizing specific antibody conjugation and radiolabeling protocols.
| Antibody/Biomolecule | Chelator | Molar Ratio (Chelator:Ab) | Chelator/Ab Ratio (achieved) | Reference |
| Trastuzumab | This compound | 25:1 | Not specified | [4] |
| Rituximab | This compound | 10-20 fold excess | 4.9 ± 0.9 | [5][6] |
| A1 sdAb | This compound | Not specified | 1.3 | [4] |
Table 1: Summary of Conjugation Parameters. This table presents the molar excess of this compound used in the conjugation reaction and the resulting average number of chelator molecules per antibody.
| Conjugate | Radionuclide | Radiochemical Yield | Specific Activity | Incubation Conditions | Reference |
| ⁶⁴Cu-NOTA-rituximab | ⁶⁴Cu | 95% | Not specified | Room Temp, dilute conditions | [5] |
| ⁶⁸Ga-NOTA-A1-His | ⁶⁸Ga | >98% | Not specified | Room Temp, 5 min | [4] |
| ⁶⁴Cu-NOTA-Nanobody | ⁶⁴Cu | 82.76% | 0.19 MBq/µg | Room Temp, 30 min | [7] |
| ⁶⁴Cu-NOTA-HSA | ⁶⁴Cu/⁶⁸Ga | >95% | Not specified | Not specified | [3] |
Table 2: Summary of Radiolabeling Efficiency. This table details the radiochemical yields and specific activities achieved with different NOTA-conjugated biomolecules and radionuclides.
Experimental Protocols & Workflows
The following protocols are generalized procedures based on methodologies reported in the literature.[6][8][] Researchers should optimize conditions for their specific antibody and application.
Diagram: ADC Synthesis Workflow using this compound
Caption: Workflow for the conjugation of this compound to an antibody.
Protocol 1: Conjugation of this compound to an Antibody
1. Materials:
-
Antibody of interest
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.2-8.5 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Buffer: Phosphate-Buffered Saline (PBS) or 0.1 M Ammonium (B1175870) Acetate (B1210297), pH 7.0
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Centrifugal filter units for concentration
-
Spectrophotometer
2. Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the Conjugation Buffer.[2] b. This can be achieved using a PD-10 desalting column or dialysis. c. Adjust the antibody concentration to a working range of 2-10 mg/mL using a centrifugal filter unit.[2] d. Verify the final antibody concentration using a spectrophotometer (A280).
3. Conjugation Reaction: a. Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 5-10 mM.[8] b. Determine the desired molar ratio of this compound to the antibody. A 10- to 20-fold molar excess is a common starting point.[6][] c. Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume. d. Incubate the reaction mixture for 1 hour at 37°C or room temperature with gentle agitation.[6][]
4. Purification of the NOTA-Antibody Conjugate: a. Equilibrate a PD-10 desalting column with Purification Buffer. b. Apply the reaction mixture to the column to separate the NOTA-antibody conjugate from the unreacted chelator.[8] c. Elute the conjugate with Purification Buffer according to the manufacturer's instructions. d. Collect the fractions containing the purified conjugate (typically the first colored fractions). e. Concentrate the purified conjugate using a centrifugal filter unit.
5. Characterization: a. Determine the final concentration of the NOTA-antibody conjugate (A280). b. The chelator-to-antibody ratio (CAR) can be determined using methods such as MALDI-TOF mass spectrometry (by measuring the mass shift) or a radiometal titration assay.[2][]
Diagram: Radiolabeling and QC Workflow
Caption: Workflow for radiolabeling and quality control of a NOTA-antibody conjugate.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
1. Materials:
-
Purified NOTA-antibody conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl for elution
-
Sodium acetate buffer (e.g., 1 M, pH 5.0)
-
Metal-free microcentrifuge tubes
-
Instant thin-layer chromatography (iTLC) strips
2. Radiolabeling Reaction: a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer’s instructions to obtain ⁶⁸GaCl₃.[8] b. In a metal-free microcentrifuge tube, add a specific amount of the NOTA-conjugated antibody (e.g., 50-100 µg).[8] c. Add the ⁶⁸GaCl₃ eluate (e.g., 50-200 MBq) to the antibody solution. d. Immediately adjust the pH of the reaction mixture to 4.5-5.5 using the sodium acetate buffer.[8] e. Incubate the reaction mixture for 5-10 minutes at room temperature.[8][]
3. Quality Control: a. Determine the radiochemical purity using iTLC to separate the radiolabeled antibody from free ⁶⁸Ga.[] b. Spot a small aliquot of the reaction mixture onto an iTLC strip. c. Develop the strip using an appropriate mobile phase (e.g., 0.1 M sodium citrate). d. The radiolabeled antibody conjugate remains at the origin, while free ⁶⁸Ga moves with the solvent front. e. If radiochemical purity is below 95%, purification via size-exclusion chromatography may be required.
Protocol 3: Radiolabeling with Copper-64 (⁶⁴Cu)
1. Materials:
-
Purified NOTA-antibody conjugate
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (e.g., 0.1 M, pH 7.0)
-
Metal-free microcentrifuge tubes
-
iTLC strips
2. Radiolabeling Reaction: a. To the purified NOTA-antibody conjugate in ammonium acetate buffer, add the desired amount of ⁶⁴CuCl₂.[] b. The reaction is typically performed at a pH of 5.5-7.0. c. Incubate the reaction mixture for 5-10 minutes at room temperature. Some protocols may use mild heating (e.g., 37°C) to improve efficiency, but room temperature labeling is a key advantage of NOTA.[5][]
3. Quality Control: a. Determine the radiochemical purity by iTLC as described for ⁶⁸Ga.[] b. An appropriate mobile phase, such as 50 mM EDTA, can be used to chelate and mobilize any free ⁶⁴Cu. c. If necessary, unchelated ⁶⁴Cu can be removed using size-exclusion chromatography.[]
Conclusion
The this compound linker is a robust and versatile tool for the development of antibody-based radiopharmaceuticals. Its efficient, site-non-specific conjugation to lysine residues and its ability to form highly stable complexes with key diagnostic (⁶⁸Ga, ⁶⁴Cu) and therapeutic radionuclides under mild conditions make it an invaluable asset for researchers in nuclear medicine and oncology.[6] The protocols and data provided herein offer a comprehensive guide for the successful implementation of this technology in the creation of novel ADCs for targeted imaging and radioimmunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-SCN-Bn-NOTA Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing p-SCN-Bn-NOTA conjugation reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in an accessible format to assist in your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound to protein/peptide conjugation process, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality. A systematic approach to troubleshooting this problem is outlined below.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The isothiocyanate group of this compound reacts with unprotonated primary amines on lysine (B10760008) residues. The reaction is highly pH-dependent. Troubleshooting: Verify that the reaction buffer is within the optimal pH range of 8.0 to 9.0. If your biomolecule is in a different buffer, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.0).[1][2][3] |
| Inadequate Molar Excess of Chelator | An insufficient amount of the this compound relative to your target biomolecule will lead to incomplete conjugation. Troubleshooting: Increase the molar excess of the chelator. For antibodies, a common starting point is a 10 to 20-fold molar excess.[2][4] For smaller proteins or peptides, moving from a 20-fold to a 50-fold molar excess has been shown to improve conjugation rates.[1] |
| Presence of Competing Nucleophiles | Primary amines in your buffer (e.g., Tris) or as contaminants in your sample will compete with your target molecule for the this compound. Troubleshooting: Use a buffer that does not contain primary amines; carbonate or borate (B1201080) buffers are common choices.[1] Ensure your protein or peptide is highly pure (e.g., >95%) before starting the conjugation reaction.[1] |
| Degraded Chelator | The isothiocyanate group is sensitive to moisture and can hydrolyze over time, rendering it inactive. Troubleshooting: Use a fresh vial of this compound.[5] Prepare the stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use.[4][6] Store the solid reagent under dry, dark conditions, and at -20°C for long-term storage.[7] |
| Suboptimal Reaction Time and Temperature | Conjugation reactions are dependent on both time and temperature. Troubleshooting: A typical incubation period is around 2-3 hours at room temperature (25°C).[1][6] For some antibodies, incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.[4] Optimization may be required for your specific molecule. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclonane-1,4,7-triacetic acid) is a bifunctional chelator.[4] It has two key components: the NOTA macrocycle, which securely binds radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), and the isothiocyanate (-NCS) group.[4][8] This -NCS group allows for the covalent attachment of the chelator to primary amines (like those on lysine residues) of biomolecules such as antibodies and peptides, forming a stable thiourea (B124793) bond.[4]
Q2: Which buffer should I use for the conjugation reaction?
A2: It is crucial to use a buffer that is free of primary amines. Recommended buffers include 0.1 M sodium bicarbonate or carbonate buffer with a pH between 8.0 and 9.0.[2] Borate buffers can also be used.[1] Avoid buffers like Tris or ammonium (B1175870) salts, as they will compete in the reaction.
Q3: How do I prepare my antibody or peptide for conjugation?
A3: Your biomolecule must be in the correct buffer at a suitable concentration. If it's in an incompatible buffer, you must perform a buffer exchange using methods like a desalting column (e.g., PD-10) or dialysis.[2][4] The purity of the antibody should be greater than 95%. A typical antibody concentration for conjugation is between 2-10 mg/mL.[2][4]
Q4: How can I confirm that the conjugation was successful?
A4: Several analytical techniques can be used to verify successful conjugation. The most accurate method is Mass Spectrometry (MS), which can determine the precise number of NOTA molecules attached per biomolecule (the chelator-to-antibody ratio, or CAR).[6][9] Size Exclusion Chromatography (SEC) or HPLC can also be used to separate the conjugated biomolecule from unreacted chelator and to assess purity.
Q5: I see multiple peaks in my HPLC chromatogram after the reaction. What do they represent?
A5: Multiple peaks can indicate a mixture of products and starting materials.[1] These may include:
-
Unconjugated starting material: Your original peptide or antibody.
-
Mono-conjugated product: Your target molecule with one NOTA chelator attached.
-
Multi-conjugated products: Your target molecule with more than one NOTA chelator attached.
-
Hydrolyzed this compound: The inactive form of the chelator.
-
Aggregates: High molecular weight species that may have formed during the reaction.
Q6: How do I purify the NOTA-conjugated biomolecule?
A6: The most common method for purifying NOTA-conjugated proteins and antibodies is Size Exclusion Chromatography (SEC), for example, using a PD-10 desalting column.[2][4] This technique effectively separates the larger conjugated biomolecule from the smaller, unreacted this compound. For smaller molecules like peptides, Reverse-Phase HPLC (RP-HPLC) is often used.[10]
Quantitative Data Summary
The efficiency of this compound conjugation is significantly influenced by reaction parameters. The tables below summarize the impact of key variables.
Table 1: Effect of pH and Molar Excess on Conjugation Efficiency
| Molar Excess of NOTA | Reaction pH | Mean Conjugation Rate (NOTA molecules per sdAb) |
| 20-fold | 8.0 | 0.4 |
| 50-fold | 8.0 | 0.7 |
| 20-fold | 9.0 | 0.8 |
| 50-fold | 9.0 | 1.3 |
| Data adapted from a study on the conjugation of this compound to an anti-mesothelin single-domain antibody (sdAb).[1] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | Essential for deprotonation of primary amines.[1] |
| Molar Ratio (Chelator:Biomolecule) | 10:1 to 50:1 | Starting point is typically 10:1 to 20:1 for antibodies.[2][9] Requires optimization. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-3 hours is common.[1][9] 4°C overnight is an alternative for sensitive proteins.[4] |
| Reaction Time | 1 - 3 hours | Monitor reaction progress if possible.[1][9] |
| Biomolecule Concentration | 1.5 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[1][2][4] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Antibody
This protocol provides a general framework. Optimization is likely required for your specific antibody.
Materials:
-
Antibody of interest
-
This compound
-
0.1 M Sodium carbonate buffer, pH 8.5-9.0 (Conjugation Buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting column (or equivalent SEC system)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Purification Buffer)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers, perform a buffer exchange into the Conjugation Buffer using a PD-10 desalting column or dialysis.[2][4]
-
Adjust the antibody concentration to a range of 2-10 mg/mL in the Conjugation Buffer.[2]
-
Verify the purity and concentration of the antibody using UV-Vis spectrophotometry (A280).
-
-
This compound Preparation:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 5-10 mM).[4]
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar ratio (e.g., a 10 to 20-fold molar excess of chelator to antibody is a good starting point).[2][9]
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing.[2]
-
Incubate the reaction mixture for 1-3 hours at room temperature with gentle agitation.[1]
-
-
Purification:
-
Characterization:
Protocol 2: Quality Control of NOTA-Conjugated Biomolecules
1. Purity Assessment using SEC-HPLC:
-
Purpose: To separate the conjugated antibody from aggregates and unreacted chelator.
-
System: HPLC system with a UV detector.
-
Column: Size-exclusion column suitable for the molecular weight of your biomolecule.
-
Mobile Phase: A physiological buffer such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a small amount of the purified conjugate.
-
Monitor the elution profile at 280 nm.
-
The main peak should correspond to the monomeric conjugated antibody. The presence of earlier eluting peaks may indicate aggregation, while later eluting peaks could correspond to unreacted reagents.
-
2. Determination of Chelator-to-Antibody Ratio (CAR) by Mass Spectrometry:
-
Purpose: To accurately determine the average number of NOTA molecules conjugated to each antibody molecule.
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Prepare the conjugated antibody sample for MS analysis (desalting is often required).
-
Acquire the mass spectrum of the intact conjugated antibody or its subunits (light and heavy chains after reduction).
-
The mass of each attached this compound molecule will increase the mass of the antibody.
-
By deconvoluting the mass spectrum, you can identify a distribution of species (unconjugated, mono-conjugated, bi-conjugated, etc.) and calculate the average CAR.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: p-SCN-Bn-NOTA Radiolabeling
Welcome to the technical support center for p-SCN-Bn-NOTA radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common problems encountered during conjugation and radiolabeling procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly versatile bifunctional chelator. It incorporates a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, which forms stable complexes with various radiometals, and a reactive isothiocyanate (-NCS) group. This -NCS group allows for covalent conjugation to primary amines on biomolecules like peptides and antibodies, forming a stable thiourea (B124793) bond.[1] Its primary application is in the development of radiopharmaceuticals for molecular imaging (PET/SPECT) and targeted radionuclide therapy.[]
Q2: Which radionuclides are commonly used with this compound?
A2: NOTA and its derivatives are effective at chelating a wide range of radiometals. The most common radionuclides include Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging.[3] It is also used with Aluminum Fluoride-18 ([¹⁸F]AlF) for PET applications.[3] NOTA is considered the "gold standard" for chelating ⁶⁸Ga due to the high stability of the resulting complex.[4]
Q3: What is a typical radiochemical purity (RCP) I can expect?
A3: With optimized protocols, it is common to achieve high radiochemical purity, often exceeding 95% and even reaching over 98%.[5][6] For example, ⁶⁸Ga-NOTA-peptides and ⁶⁴Cu-NOTA-trastuzumab have been prepared with an RCP of over 98%.[5] An RCP of ≥95% is typically the acceptance criterion for therapeutic radiopharmaceuticals.[7]
Q4: How does the choice of buffer impact the conjugation and radiolabeling steps?
A4: The buffer system is critical for both steps.
-
For conjugation: The reaction between the isothiocyanate group of this compound and primary amines on biomolecules is most efficient at a slightly alkaline pH, typically between 8.5 and 9.5.[7] It is crucial to use non-amine-containing buffers, such as sodium bicarbonate or carbonate buffer, to avoid competition with the targeting molecule.[8][7]
-
For radiolabeling: The buffer maintains the optimal pH for metal chelation. For ⁶⁸Ga, a slightly acidic pH, typically between 3.5 and 5.5, is optimal.[8][4][5] Acetate (B1210297) and phosphate (B84403) buffers are commonly used.[3] It's important that buffer components do not interfere with the chelation process.[3]
Q5: What causes in vivo instability of NOTA-based radiotracers?
A5: In vivo instability can stem from several factors, including:
-
Transchelation: The radiometal can be transferred from the NOTA chelator to endogenous metal-binding proteins like transferrin.[4]
-
Radiolysis: High levels of radioactivity can generate free radicals that damage the radiotracer, reducing its radiochemical purity. This is a particular concern with high-activity preparations.[4][5]
-
Metabolic Degradation: The targeting biomolecule or the linker can be enzymatically broken down in the body.[4]
-
Incomplete Chelation: The presence of free radiometal due to suboptimal radiolabeling will lead to poor in vivo behavior.[4]
Troubleshooting Guides
This guide addresses common issues encountered during the conjugation and radiolabeling of biomolecules with this compound.
Issue 1: Low Radiochemical Yield (<95%)
A low radiochemical yield is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The optimal pH for ⁶⁸Ga complexation with NOTA is typically 3.5-5.5.[8][4] Verify the final pH of the reaction mixture before initiating the labeling reaction and adjust using a suitable buffer like sodium acetate.[4] |
| Presence of Metal Impurities | Competing metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) from the generator eluate or labware can sequester the NOTA chelator.[4][5] Use high-purity grade radionuclides, metal-free labware, and consider purifying the eluate with a cation-exchange cartridge.[4][5] |
| Insufficient Precursor Amount | A low concentration of the NOTA-conjugated biomolecule can lead to incomplete complexation of the radiometal.[4][5] The optimal concentration should be determined empirically, but increasing the amount of the precursor can improve yield.[4][9] |
| Suboptimal Temperature | While many NOTA-based labelings are efficient at room temperature, some may benefit from gentle heating (e.g., 60-80°C for 5-15 minutes).[4][6] However, higher temperatures can also cause degradation.[] |
| ⁶⁸Ga Colloid Formation | At a pH above 4.0, ⁶⁸Ga can form insoluble hydroxides or colloids, making it unavailable for chelation.[4] Ensure the pH is maintained within the optimal range using a buffer.[4] |
| Radiolysis | At high radioactivities, free radicals can degrade the tracer.[5] Add radical scavengers like ethanol (B145695) or ascorbic acid to the reaction mixture to prevent this.[5] |
Issue 2: Conjugate Aggregation or Instability
| Potential Cause | Recommended Solution |
| Over-conjugation | Attaching too many chelator molecules can alter the biomolecule's properties and lead to aggregation.[7] Reduce the molar ratio of this compound to the biomolecule during the conjugation reaction.[7] |
| Inappropriate Buffer | The wrong buffer pH or composition can lead to protein denaturation and aggregation.[7] Ensure the biomolecule is in a suitable buffer (e.g., carbonate buffer, pH 8.5-9.0) for conjugation.[10] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can denature proteins.[7] Aliquot solutions of the biomolecule and chelator to avoid multiple cycles.[7] |
| Instability of Thiourea Linkage | While generally stable, the thiourea bond formed can be susceptible to cleavage under harsh conditions (e.g., high temperature at certain pH values).[] Ensure labeling conditions are not excessively harsh. |
Issue 3: Inaccurate Quality Control (QC) Results
| Potential Cause | Recommended Solution |
| Improper TLC/HPLC Method | An incorrect stationary or mobile phase can give a false reading of radiochemical purity.[5] Ensure your QC method is validated for separating the labeled compound from free radionuclide.[5] For example, in ITLC for ⁶⁸Ga-peptides, the labeled product often stays at the origin (Rf=0) while free ⁶⁸Ga moves with the solvent front (Rf=1).[8][5] |
| Degradation on QC Media | The radiolabeled conjugate may degrade on the chromatography medium itself.[7] Ensure the mobile phase and stationary phase are compatible with the stability of your compound.[7] |
Experimental Protocols & Data
Conjugation and Radiolabeling Parameters
The following tables summarize typical experimental conditions for the conjugation of this compound to antibodies/peptides and subsequent radiolabeling. Note that optimal conditions should be determined empirically for each specific molecule.
Table 1: General Conjugation Parameters
| Parameter | Value | Notes |
| Biomolecule Concentration | 5-10 mg/mL | Higher concentrations can promote aggregation. |
| Conjugation Buffer | 0.05-0.1 M Sodium Carbonate or Bicarbonate | Must be an amine-free buffer.[10] |
| Buffer pH | 8.5 - 9.0 | Optimal for the reaction of -NCS with primary amines.[7] |
| Molar Excess of Chelator | 5- to 30-fold | The exact ratio needs to be optimized for each specific molecule.[11][12] |
| Reaction Temperature | Room Temperature or 37°C | [10][11] |
| Reaction Time | 1 - 4 hours or overnight at 4°C | [11][13] |
| Purification Method | Size-Exclusion Chromatography (e.g., PD-10 column) | To remove unconjugated chelator.[11] |
Table 2: General Radiolabeling Parameters for ⁶⁸Ga
| Parameter | Value | Notes |
| Precursor Amount | 10-100 µg | Dependent on desired specific activity.[5] |
| Reaction Buffer | 0.1 M Sodium Acetate | Helps maintain the optimal pH.[5] |
| Buffer pH | 4.0 - 5.5 | Critical for efficient ⁶⁸Ga chelation. |
| Reaction Temperature | Room Temperature | Gentle heating (e.g., 60°C) may be required in some cases.[6] |
| Reaction Time | 5 - 10 minutes | NOTA offers rapid complexation kinetics.[5] |
| Purification (if needed) | Solid-Phase Extraction (e.g., C18 cartridge) | Used if RCP is <95% to remove free ⁶⁸Ga.[5] |
Detailed Experimental Protocol: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide
This protocol provides a general methodology. Specific parameters should be optimized for each unique peptide.[5]
-
Reagent Preparation:
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, add the required volume of the peptide stock solution (e.g., 10-20 µg).[5]
-
Add the sodium acetate buffer to bring the volume to approximately 400 µL.[5]
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.[8]
-
Add the ⁶⁸Ga eluate (e.g., 100-500 MBq) to the vial. The final pH should be between 3.5 and 4.5.[5]
-
Gently vortex the mixture and incubate at room temperature for 5-10 minutes.[5]
-
-
Quality Control:
-
Perform instant thin-layer chromatography (iTLC) to determine the radiochemical purity.[5]
-
Stationary Phase: iTLC-SG paper.[5]
-
Mobile Phase: 0.1 M sodium citrate (B86180) or a mixture of acetonitrile (B52724) and water can be used.[5] In many systems, the ⁶⁸Ga-NOTA-peptide complex will remain at the origin (Rf=0), while free ⁶⁸Ga will move with the solvent front (Rf=1).[5]
-
Calculate the RCP: RCP (%) = (Activity at origin / Total activity) * 100.[5]
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product can be purified using a solid-phase extraction cartridge (e.g., C18).[5]
-
Condition the cartridge with ethanol, followed by water.[5]
-
Load the reaction mixture.
-
Wash with water to remove unbound ⁶⁸Ga.[5]
-
Elute the purified product with an ethanol/water mixture.[5]
-
Visualized Workflows
Experimental Workflow for Conjugation and Radiolabeling
Caption: General workflow for biomolecule conjugation and subsequent radiolabeling.
Troubleshooting Logic for Low Radiochemical Yield
Caption: A decision tree for troubleshooting low radiochemical yield.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Preliminary Evaluation of [68Ga]Ga-NOTA-Insulin as a PET Probe in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Radiochemical Yield with p-SCN-Bn-NOTA
Welcome to the technical support center for the bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your radiolabeling experiments and improve radiochemical yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly versatile bifunctional chelating agent.[1] It incorporates a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, which forms stable complexes with various radiometals, and an isothiocyanate (-NCS) functional group.[1] This -NCS group allows for covalent conjugation to primary amines on biomolecules, such as lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.[1][2] Its primary application is in the development of radiopharmaceuticals for molecular imaging (e.g., PET) and targeted radionuclide therapy.[1]
Q2: Which radionuclides are compatible with this compound?
A2: NOTA and its derivatives are versatile chelators for a range of radiometals. Commonly used radionuclides for PET imaging include Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4] It has also been investigated for use with other radionuclides like Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu).[4]
Q3: What is a typical radiochemical purity (RCP) that can be expected with this compound?
A3: With optimized protocols, it is common to achieve high radiochemical purity, often exceeding 95% to 98%.[5][6] For instance, ⁶⁸Ga- and ⁶⁴Cu-labeled NOTA-conjugates have been prepared with an RCP of over 98%.[5]
Q4: What is the importance of using metal-free labware?
A4: Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in reagents or from labware can compete with the desired radiometal for the NOTA chelator, which can significantly reduce the radiolabeling efficiency.[5] It is crucial to use metal-free tubes, pipette tips, and high-purity reagents for all steps of the radiolabeling process.[5]
Q5: How can radiolysis be minimized when working with high levels of radioactivity?
A5: Radiolysis, the degradation of the radiolabeled compound by free radicals generated at high radioactivities, can decrease RCP.[5][7] This can be minimized by adding radical scavengers or antioxidants to the reaction mixture. A common approach is to use a combination of ethanol (B145695) (e.g., 20%) and ascorbic acid.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation and radiolabeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH of reaction buffer: The isothiocyanate group of this compound reacts most efficiently with primary amines at a slightly alkaline pH (typically 8.5-9.0).[1][8] | Ensure the conjugation buffer (e.g., sodium bicarbonate or HEPES) is within the optimal pH range.[3][9] |
| Presence of primary amines in the buffer: Buffers like Tris contain primary amines that compete with the biomolecule for reaction with the chelator.[8] | Switch to a non-amine-containing buffer system like carbonate, borate, or HEPES.[8][9] | |
| Hydrolysis of this compound: The isothiocyanate group is susceptible to hydrolysis.[10] | Prepare the this compound solution in a suitable anhydrous solvent like DMSO or DMF immediately before use.[1][11] | |
| Low molar ratio of chelator to biomolecule: An insufficient amount of chelator will result in incomplete conjugation.[8] | Increase the molar excess of this compound to the biomolecule. A common starting point is a 10- to 20-fold molar excess.[3][8] | |
| Low Radiochemical Yield/Purity | Suboptimal pH for radiolabeling: The optimal pH for radiolabeling is crucial and radionuclide-dependent. For ⁶⁸Ga, the optimal pH is typically in the slightly acidic range of 3.5-5.5.[1][5] | Carefully measure and adjust the pH of the final reaction mixture using a suitable buffer like sodium acetate.[1][5] |
| Metal Ion Impurities: Competing metal ions in the radionuclide eluate or reagents can interfere with complexation.[5] | Use high-purity grade radionuclide and metal-free labware.[5] If metal contamination is suspected, consider purifying the radionuclide eluate before labeling.[5] | |
| Inadequate Precursor Concentration: Insufficient amounts of the NOTA-conjugated precursor can lead to incomplete incorporation of the radiometal.[5] | Ensure an adequate amount of the NOTA-conjugated precursor is used. Check the precursor for degradation if it has been stored for a long time.[5] | |
| Suboptimal Reaction Conditions: Reaction temperature and incubation time can influence labeling efficiency. | While many NOTA-based agents can be labeled at room temperature within 5-15 minutes, some protocols may require gentle heating.[1][4][5] Optimize these parameters for your specific conjugate. | |
| Formation of Aggregates | High concentration of the biomolecule: High protein concentrations can promote intermolecular interactions and aggregation.[8] | Perform the conjugation reaction at a lower biomolecule concentration.[8] |
| Over-conjugation: Attaching too many chelator molecules can alter the biomolecule's properties and lead to aggregation.[8] | Reduce the molar ratio of this compound to the biomolecule.[8] | |
| Freeze-thaw cycles: Repeated freezing and thawing can denature proteins.[8] | Aliquot biomolecule and chelator solutions to avoid multiple freeze-thaw cycles.[8] | |
| Poor In Vivo Stability | Incomplete chelation: Free radionuclide not securely held by the NOTA chelator can dissociate in vivo.[8] | Ensure optimal radiolabeling conditions (pH, temperature, incubation time). Purify the radiolabeled conjugate to remove any unchelated radionuclide.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeling with this compound and similar NOTA derivatives.
Table 1: Radiolabeling Efficiency and In Vitro Stability of ⁶⁴Cu-labeled Immunoconjugates
| Chelator | Biomolecule | Radiolabeling Efficiency (%) | In Vitro Serum Stability (48 h) | Reference |
| This compound | Rituximab | >95% (at 31 nM) | 97.5% ± 0.3% | [6] |
| p-SCN-Bn-DOTA | Rituximab | 98.9% | >94% | [6] |
Table 2: Comparative Radiolabeling Conditions for ⁶⁸Ga with NOTA and DOTA Conjugates
| Parameter | NOTA | DOTA | Key Advantage |
| Optimal Temperature | Room Temperature | 60°C - 110°C | NOTA is ideal for heat-sensitive biomolecules.[12] |
| Reaction Time | ~5 minutes | ~15 minutes | NOTA allows for significantly faster radiolabeling.[12] |
| Radiochemical Purity (RCP) | >98% | >96% | Both can achieve high RCP under optimal conditions.[12] |
| Stability Constant (log K) for Ga³⁺ | ~31.0 | ~21.3 | NOTA forms a thermodynamically more stable complex with ⁶⁸Ga.[12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol is a general procedure and should be optimized for the specific antibody.[1]
-
Antibody Preparation:
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO or ethanol to a stock concentration of 5-10 mM immediately before use.[1]
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[3]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11][13]
-
-
Purification of the Conjugate:
-
Remove unreacted chelator using size-exclusion chromatography (e.g., PD-10 desalting column) equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0).[1]
-
Collect the fractions containing the antibody-NOTA conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit.[1]
-
Protocol 2: Radiolabeling of a NOTA-conjugated Antibody with ⁶⁸Ga
This protocol outlines a general procedure for ⁶⁸Ga labeling.
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer’s instructions.[1]
-
-
Radiolabeling Reaction:
-
In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).[1]
-
Add the ⁶⁸GaCl₃ eluate to the antibody solution.
-
Adjust the pH of the reaction mixture to 4.5-5.5 using a suitable buffer like sodium acetate.[1]
-
Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC).[1]
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate). In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).[1]
-
Analyze the strip using a radio-TLC scanner to calculate the percentage of radiolabeled antibody.[1]
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column (e.g., PD-10) to remove free ⁶⁸Ga.[1]
-
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling with this compound.
Caption: Troubleshooting logic for low radiochemical yield with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
p-SCN-Bn-NOTA purification by size-exclusion chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of p-SCN-Bn-NOTA and its conjugates by size-exclusion chromatography (SEC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a bifunctional chelator.[1] It contains a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle that securely binds radiometals, and an isothiocyanate (-NCS) group for covalent attachment to biomolecules like antibodies and peptides.[1] Its primary use is in the development of radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1]
Q2: What is the principle of size-exclusion chromatography (SEC) for purifying this compound conjugates?
A2: Size-exclusion chromatography separates molecules based on their size, or more precisely, their hydrodynamic radius in solution.[2] The chromatography column is packed with porous beads. Larger molecules, such as antibody-NOTA conjugates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like unconjugated this compound, can enter the pores, extending their path through the column and causing them to elute later. This allows for the effective separation of the desired conjugate from unreacted chelator.
Q3: What are the critical parameters to consider when developing an SEC method for this compound conjugates?
A3: Key parameters for a robust SEC method include the column's pore size, column dimensions, mobile phase composition, flow rate, and temperature.[3] For antibody conjugates, a pore size of 200-300 Å is typically suitable.[4] The mobile phase should be optimized to prevent secondary interactions between the conjugate and the stationary phase, which can cause peak broadening and poor recovery.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates using size-exclusion chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | 1. Suboptimal Conjugation Reaction: Incomplete reaction between this compound and the biomolecule. | - Ensure the pH of the conjugation buffer is between 8.7 and 9.0.[1] - Use a sufficient molar excess of this compound (e.g., 10- to 20-fold).[1] - Avoid buffers containing primary amines (e.g., Tris), which compete with the target biomolecule. |
| 2. Aggregation and Precipitation: The conjugate may aggregate and precipitate out of solution before or during purification. | - For hydrophobic conjugates, consider adding a small amount of an organic solvent like isopropanol (B130326) (e.g., 5-10%) to the mobile phase to minimize secondary hydrophobic interactions with the column matrix.[2][4] | |
| 3. Adsorption to the Column: The conjugate may be nonspecifically binding to the SEC column matrix. | - Adjust the ionic strength of the mobile phase; a salt concentration of 150 mM is often a good starting point. - Screen different mobile phase pH values to find the point of minimal interaction. | |
| Poor Resolution Between Conjugate and Free Chelator | 1. Inappropriate Column Pore Size: The pore size of the SEC column may not be optimal for the size difference between the conjugate and the free chelator. | - Select a column with a pore size appropriate for the molecular weight of your conjugate. For antibodies (~150 kDa), a pore size of 200-300 Å is generally recommended.[4] |
| 2. High Flow Rate: A flow rate that is too high can reduce the interaction time with the resin, leading to decreased resolution. | - Optimize the flow rate. Slower flow rates generally improve resolution but increase run time.[3] | |
| 3. Excessive System Dead Volume: The volume of tubing in the chromatography system can contribute to peak broadening. | - Minimize the length and diameter of tubing connecting the injector, column, and detector. | |
| Peak Tailing or Broadening | 1. Secondary Interactions: Hydrophobic or ionic interactions between the conjugate and the column matrix can cause asymmetrical peaks. | - As mentioned above, adjust the mobile phase by adding salt or a small amount of organic solvent to disrupt these interactions.[2][4] |
| 2. Column Overloading: Injecting too much sample can lead to poor peak shape. | - Reduce the sample concentration or injection volume. | |
| 3. Poorly Packed Column: Voids or channels in the column bed can lead to uneven flow and peak distortion. | - If using a self-packed column, ensure it is packed evenly and to the correct pressure. Consider using a pre-packed column for better consistency. | |
| High Backpressure | 1. Clogged Column Frit: Particulates in the sample or mobile phase can block the column inlet frit. | - Filter all samples and mobile phases before use. - If a clog is suspected, try back-flushing the column with the mobile phase at a low flow rate. |
| 2. Sample Precipitation on the Column: Aggregated conjugate may precipitate at the head of the column. | - Ensure the sample is fully solubilized before injection. If aggregation is an issue, address the mobile phase composition as described above. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This is a general protocol and may require optimization for your specific antibody.
Materials:
-
Antibody of interest
-
This compound
-
Conjugation Buffer: 0.05 M Sodium carbonate buffer, pH 8.7-9.0
-
Anhydrous DMSO or ethanol (B145695)
-
Size-Exclusion Chromatography system with a suitable column (e.g., PD-10 desalting column)
-
Purification Buffer: 0.1 M Ammonium acetate (B1210297) buffer, pH 7.0
-
Centrifugal filter units
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer using a desalting column or dialysis.
-
Concentrate the antibody to 5-10 mg/mL.
-
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO or ethanol to a stock concentration of 5-10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. Add the chelator dropwise while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Purification:
-
Proceed immediately to Protocol 2 for purification by size-exclusion chromatography.
-
Protocol 2: Purification of Antibody-NOTA Conjugate by Size-Exclusion Chromatography
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 5 column volumes of purification buffer (0.1 M Ammonium acetate, pH 7.0).
-
-
Sample Loading:
-
Load the entire conjugation reaction mixture onto the equilibrated SEC column.
-
-
Elution:
-
Elute the conjugate with the purification buffer at a pre-determined optimal flow rate.
-
Collect fractions of a suitable volume (e.g., 0.5 mL or 1.0 mL).
-
-
Fraction Analysis:
-
Monitor the elution of the antibody-NOTA conjugate by measuring the absorbance at 280 nm. The conjugate should elute in the initial fractions, while the smaller, unconjugated this compound will elute later.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit.
-
-
Characterization:
-
Determine the final protein concentration using a spectrophotometer.
-
The number of chelators per antibody can be determined by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the conjugation and purification of an antibody-NOTA conjugate.
Caption: Troubleshooting logic for common issues in SEC purification of this compound conjugates.
References
Technical Support Center: Troubleshooting p-SCN-Bn-NOTA Conjugation Efficiency
Welcome to the technical support center for p-SCN-Bn-NOTA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the conjugation of this compound to proteins and antibodies, thereby ensuring efficient and reproducible results.
Troubleshooting Guides
Low conjugation efficiency is a frequent issue that can arise from several factors in the experimental protocol. This guide provides a systematic approach to identify and resolve the root cause of suboptimal conjugation.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conjugation efficiency.
Caption: A flowchart for troubleshooting low this compound conjugation efficiency.
Step-by-Step Troubleshooting
1. Verify Reagent and Protein Quality
-
This compound: The isothiocyanate group is sensitive to hydrolysis. Ensure that the this compound is stored under dry conditions and that stock solutions, typically in anhydrous DMSO or ethanol, are freshly prepared.[1]
-
Antibody/Protein: The purity of the antibody or protein is crucial. Contaminants with primary amines, such as Tris buffer or other proteins like BSA, can compete with the target for conjugation.[2] It is recommended to use an antibody with a purity of over 95%.[1] The protein should be in a buffer free of primary amines.[2]
-
Buffers: Ensure that the conjugation buffer does not contain primary amines (e.g., Tris or glycine).[3] Carbonate or bicarbonate buffers at a pH of 8.5-9.5 are commonly used.[3][4]
2. Optimize Reaction Conditions
-
pH: The reaction of the isothiocyanate group with primary amines (lysine residues) is pH-dependent. The optimal pH range is typically between 8.5 and 9.5 to ensure the deprotonation of the amine groups, which increases their nucleophilicity.[3][5][6]
-
Molar Ratio: An insufficient molar excess of this compound over the antibody/protein will lead to incomplete conjugation. A 10 to 30-fold molar excess is a common starting point.[5][7] Increasing the molar excess can improve conjugation rates.[1][8]
-
Temperature and Incubation Time: Conjugation is often performed at room temperature for 2-3 hours or overnight at 4°C.[1][5][7] While some protocols use room temperature, others may benefit from incubation at 37°C for a shorter duration.[4][5] These parameters may need to be optimized for your specific protein.
3. Purification of the Conjugate
-
Method: Size-exclusion chromatography (SEC), such as with a PD-10 desalting column, is a common and effective method for separating the antibody-NOTA conjugate from unreacted this compound and other small molecules.[9][10]
-
Buffer: The column should be equilibrated with a suitable buffer, such as PBS or ammonium (B1175870) acetate.[5][10]
4. Characterization of the Conjugate
-
Chelator-to-Antibody Ratio (CAR): Determining the number of NOTA molecules conjugated to each antibody is a critical quality control step. This can be assessed using techniques like mass spectrometry.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an antibody?
The optimal pH for the reaction between the isothiocyanate group of this compound and the primary amines of an antibody is typically in the range of 8.5 to 9.5.[3][12] This alkaline condition deprotonates the ε-amino groups of lysine (B10760008) residues, making them more nucleophilic and reactive towards the electrophilic isothiocyanate.[3][6] Sodium carbonate or bicarbonate buffers are commonly used to maintain this pH.[7][9]
Q2: What could be the reason for low conjugation efficiency despite using the correct pH?
Several factors could contribute to low efficiency even at the optimal pH:
-
Hydrolysis of this compound: The isothiocyanate group can hydrolyze in aqueous solutions, rendering it inactive. It is crucial to use freshly prepared stock solutions of this compound in an anhydrous organic solvent like DMSO or ethanol.[1][13]
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or other amine-containing impurities in the protein solution will compete for the this compound.[1][2] Ensure the antibody is buffer-exchanged into an amine-free buffer before conjugation.[2]
-
Insufficient Molar Ratio: The molar excess of this compound may be too low. Increasing the molar ratio of chelator to antibody can improve the conjugation yield.[1][8]
-
Antibody Concentration: The concentration of the antibody can influence the reaction kinetics. Concentrations between 2-10 mg/mL are often recommended.[13]
Q3: How do I remove unreacted this compound after the conjugation reaction?
Size-exclusion chromatography (SEC) is the most common method for purifying the antibody-NOTA conjugate from excess, unreacted this compound.[4][10] Desalting columns, such as PD-10, are well-suited for this purpose.[9] The purification should be performed using a suitable buffer, for example, PBS pH 7.4 or ammonium acetate.[5][10]
Q4: Can I perform the conjugation at a temperature other than room temperature?
Yes, while many protocols suggest incubation at room temperature (around 25°C) or 4°C overnight, some protocols utilize a higher temperature of 37°C for a shorter duration, such as one hour.[1][4][5] The optimal temperature can depend on the stability of your specific antibody. It is important to be cautious as higher temperatures can risk protein denaturation.[1]
Q5: How can I confirm that the conjugation was successful?
The success of the conjugation can be confirmed by determining the number of NOTA molecules attached per antibody molecule, also known as the chelator-to-antibody ratio (CAR).[2] Mass spectrometry is a direct method to measure the increase in molecular weight of the antibody after conjugation, which allows for the calculation of the CAR.[11]
Data Presentation
Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale | Citations |
| pH | 8.5 - 9.5 | Maximizes nucleophilicity of primary amines on the antibody. | [3][6][12] |
| Buffer | Sodium Carbonate/Bicarbonate, HEPES | Amine-free to prevent competition with the antibody. | [5][7][9] |
| Molar Excess of this compound | 10 to 30-fold | Drives the reaction towards completion. | [5][7][8] |
| Antibody Concentration | 2 - 10 mg/mL | Sufficient concentration for efficient reaction kinetics. | [13] |
| Temperature | 4°C, Room Temperature, or 37°C | Dependent on protein stability and desired reaction time. | [1][4][5] |
| Incubation Time | 1 hour to overnight | Dependent on temperature and other reaction conditions. | [1][4][5] |
| Solvent for this compound | Anhydrous DMSO or Ethanol | Prevents hydrolysis of the isothiocyanate group. | [1][13] |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol is a generalized procedure and may require optimization for specific antibodies.
1. Antibody Preparation:
-
Buffer exchange the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium carbonate buffer, pH 8.5-9.0) using a desalting column or dialysis.[2][9]
2. Conjugation Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or ethanol.[13]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).[5][11]
-
Slowly add the this compound solution to the antibody solution while gently stirring.[2] The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein precipitation.[13]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle agitation.[5][7]
3. Purification of the Conjugate:
-
Remove the unreacted this compound using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., 0.1 M ammonium acetate, pH 7.0, or PBS, pH 7.4).[9][10]
-
Collect the fractions containing the antibody-NOTA conjugate.
-
Concentrate the purified conjugate using a centrifugal filter if necessary.[5]
4. Characterization:
-
Determine the final protein concentration using a spectrophotometer.[9]
-
Determine the chelator-to-antibody ratio using mass spectrometry.[11]
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between the isothiocyanate group of this compound and a primary amine (e.g., from a lysine residue) on a protein, forming a stable thiourea (B124793) bond.
Caption: The chemical reaction forming a thiourea bond between this compound and a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-SCN-Bn-NOTA Antibody Conjugation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on p-SCN-Bn-NOTA antibody conjugation.
Troubleshooting Guide
Low or no conjugation efficiency is a common issue. This guide provides a systematic approach to identifying and resolving potential problems related to reaction pH and other critical parameters.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range, leading to reduced reactivity of the antibody's lysine (B10760008) residues.[1][2] | - Verify and Adjust pH: Ensure the conjugation buffer pH is between 8.5 and 9.5.[2][3][4] Use a calibrated pH meter. Carbonate or bicarbonate buffers are commonly used for this purpose.[4][5][6] - Buffer Exchange: The antibody must be in an amine-free buffer to prevent competition with the lysine residues.[3][4] If using a buffer like Tris, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate) prior to adding the this compound.[2][4] |
| Degraded this compound: The isothiocyanate group (-N=C=S) is susceptible to hydrolysis, especially in the presence of moisture. | - Use Fresh Reagent: Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[4][5][7] - Proper Storage: Store the solid this compound desiccated and protected from light. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2] | |
| Presence of Competing Nucleophiles: Primary amines in the buffer (e.g., Tris) or other contaminants can compete with the antibody's lysine residues for reaction with the this compound.[7] | - Use Amine-Free Buffers: Employ buffers such as sodium bicarbonate, sodium carbonate, or borate (B1201080) for the conjugation reaction.[4][5][7] - Ensure Antibody Purity: Use a highly purified antibody solution (>95% purity is recommended) to avoid contaminants that may contain primary amines.[7] | |
| Antibody Aggregation or Loss of Activity | Over-labeling: A high degree of conjugation can lead to antibody aggregation and reduced antigen-binding affinity.[3] | - Optimize Molar Ratio: Reduce the molar excess of this compound to the antibody. A typical starting point is a 10- to 20-fold molar excess.[5] This may need to be optimized for your specific antibody.[4] - Control Reaction Time: Shorten the incubation time. Maximal labeling is often achieved within 1-2 hours at room temperature.[3][4] |
| Inappropriate pH: Extreme pH values can denature the antibody, leading to aggregation and loss of function. | - Maintain Optimal pH: While the conjugation reaction is more efficient at alkaline pH, ensure it does not exceed a level that compromises the stability of your specific antibody. The recommended range is typically 8.5-9.5.[2][3][4] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for conjugating this compound to an antibody and why?
The optimal pH for the reaction between the isothiocyanate group of this compound and the primary amines (ε-amino group of lysine residues) of an antibody is in the alkaline range, typically between pH 8.5 and 9.5.[2][3][4] This is because at this pH, the primary amine groups are deprotonated and therefore more nucleophilic, facilitating their attack on the electrophilic carbon of the isothiocyanate group to form a stable thiourea (B124793) bond.[8]
2. Which buffers are recommended for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines, as these will compete with the antibody for conjugation.[3][7] Recommended buffers include:
-
Borate Buffer[7]
3. How does pH affect the stability of the this compound reagent?
The isothiocyanate group of this compound is susceptible to hydrolysis, which is accelerated in aqueous solutions. While an alkaline pH is necessary for the conjugation reaction, prolonged incubation at high pH can lead to the degradation of the reagent. Therefore, it is recommended to prepare the this compound solution immediately before use.[4]
4. Can the pH of the reaction be adjusted during the conjugation?
It is best to have the antibody in the optimal pH buffer before adding the this compound. Adjusting the pH after adding the reagent can be difficult to control and may lead to localized areas of very high pH that could damage the antibody.
5. After the conjugation reaction, should the pH be adjusted for purification and storage?
Yes, after the incubation period, it is common practice to quench the reaction and prepare for purification by adjusting the pH to a neutral range (pH 7.0-7.4).[6] For storage of the purified antibody-NOTA conjugate, a buffer such as phosphate-buffered saline (PBS) at pH 7.4 is often used.[3][4][9]
Experimental Protocols
Key Experimental Parameters
The following table summarizes key quantitative data for this compound antibody conjugation.
| Parameter | Recommended Range/Value | Source(s) |
| Reaction pH | 8.5 - 9.5 | [2][3][4] |
| Antibody Concentration | 5 - 10 mg/mL | [4][5] |
| This compound:Antibody Molar Ratio | 10:1 to 20:1 (starting point) | [5] |
| Reaction Temperature | Room Temperature | [3][5][6] |
| Reaction Time | 1 - 2 hours | [3][4][6] |
Detailed Methodology: Antibody Conjugation with this compound
This protocol provides a general procedure. Optimization for each specific antibody is recommended.
-
Antibody Preparation & Buffer Exchange:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0).[2][4]
-
This can be achieved using a desalting column (e.g., PD-10) or dialysis.[4][5]
-
Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.[4][5]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5-10 mM.[4][5]
-
-
Conjugation Reaction:
-
Purification of the Antibody-NOTA Conjugate:
-
Following incubation, stop the reaction by removing the unreacted this compound.
-
Purify the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer like PBS, pH 7.4.[3][4][5]
-
Collect the fractions containing the purified antibody-NOTA conjugate. The protein-containing fractions will elute first.[3]
-
-
Characterization (Optional but Recommended):
Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody conjugation.
Chemical Reaction Mechanism: Effect of pH
Caption: Influence of pH on thiourea bond formation.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescein Isothiocyanate (FITC) - conjugated Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation during p-SCN-Bn-NOTA labeling
Welcome to the Technical Support Center for p-SCN-Bn-NOTA Labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation during the conjugation of this compound to biomolecules, particularly antibodies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to aggregation during this compound labeling experiments.
Q1: What are the primary causes of aggregation during this compound labeling?
A1: Aggregation during the labeling process is a multifaceted issue that can arise from several factors that compromise the stability of the biomolecule, typically an antibody. The primary causes include:
-
Suboptimal Reaction Conditions: Incorrect pH and temperature can lead to protein unfolding and exposure of hydrophobic regions, which promotes aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.
-
Chelator-to-Antibody Ratio: A high molar excess of this compound can lead to over-labeling, altering the surface charge and hydrophobicity of the antibody, thus promoting aggregation.[2]
-
Organic Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can destabilize the protein structure.[3][4]
-
Buffer Composition: The choice of buffer can significantly impact protein stability. Some buffers may not adequately control pH or may even promote aggregation.[5][6]
-
Inherent Instability of the Biomolecule: Some antibodies or proteins are intrinsically more prone to aggregation under the stress of chemical modification.
Q2: My antibody solution becomes cloudy or shows visible precipitates after adding the this compound solution. What should I do?
A2: This indicates significant aggregation. Here are immediate troubleshooting steps:
-
Review your protocol: Double-check the pH of your conjugation buffer, the molar excess of the chelator, and the final concentration of the organic solvent (e.g., DMSO).
-
Optimize the organic solvent concentration: The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v), and for some sensitive antibodies, even lower (e.g., <5%).[4]
-
Adjust the chelator-to-antibody ratio: A very high molar excess of the chelator can increase the likelihood of aggregation.[2] Consider reducing the ratio in subsequent experiments.
-
Lower the protein concentration: High protein concentrations can increase the propensity for aggregation. Try performing the conjugation at a lower protein concentration.
-
Consider adding a stabilizing excipient: Additives like arginine or glycerol (B35011) can help to suppress aggregation.[7][8][9]
Q3: How can I prevent aggregation from occurring in the first place?
A3: Proactive measures are key to preventing aggregation. Consider the following:
-
Optimize Reaction Conditions:
-
pH: Maintain the pH of the conjugation buffer in the optimal range for the isothiocyanate reaction (typically pH 8.5-9.5) while also considering the stability of your specific antibody.[1]
-
Temperature: Perform the conjugation at room temperature or 4°C. Lower temperatures can slow down the aggregation process.
-
-
Control Reagent Concentrations:
-
Protein Concentration: Use the lowest protein concentration that is practical for your application.
-
Chelator-to-Antibody Ratio: Start with a lower molar excess of this compound and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.
-
Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible.
-
-
Use Stabilizing Excipients: The inclusion of certain additives in the conjugation buffer can significantly reduce aggregation.
Q4: What are some recommended stabilizing excipients and at what concentrations should I use them?
A4: Arginine is a commonly used and effective excipient for suppressing protein aggregation.[7][10][11] It is thought to work by masking hydrophobic patches on the protein surface.[10]
| Excipient | Recommended Concentration | Notes |
| L-Arginine | 50-100 mM | Can be included in the conjugation buffer to enhance protein solubility and reduce aggregation.[7] |
| Glycerol | 5-20% (v/v) | Acts as a stabilizing agent by promoting the native protein conformation. |
| Sucrose | 5-10% (w/v) | Can stabilize proteins by reducing hydrophobic interactions. |
Q5: How can I detect and quantify aggregation in my labeled antibody sample?
A5: Size Exclusion Chromatography (SEC) is the most common and effective method for quantifying aggregates in protein samples.[12][13][14]
-
Method: SEC separates molecules based on their size. Aggregates, being larger than the monomeric antibody, will elute earlier from the column.
-
Quantification: By integrating the peak areas corresponding to the aggregate and monomer fractions in the chromatogram, you can calculate the percentage of aggregation in your sample.[12]
Experimental Protocols
Protocol for this compound Labeling with Minimized Aggregation
This protocol provides a general procedure for conjugating this compound to an antibody with specific steps to mitigate aggregation.
Materials:
-
Antibody of interest
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0 (Consider adding 50-100 mM L-Arginine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., PD-10 desalting column)
-
Quenching solution (optional): 1 M Glycine or Tris buffer, pH ~8
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer. This is a critical step to ensure the correct pH and to remove any interfering substances from the antibody storage buffer.
-
Adjust the antibody concentration to 1-5 mg/mL. Higher concentrations may increase the risk of aggregation.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently stirring. A starting point for the chelator-to-antibody molar ratio is 10:1 to 20:1. This ratio may need to be optimized for your specific antibody.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v), and preferably below 5% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small volume of a quenching solution to react with any unreacted this compound.
-
-
Purification:
-
Remove unreacted this compound and the organic solvent by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable buffer for your downstream application (e.g., PBS, pH 7.4).
-
Collect the fractions containing the antibody conjugate.
-
-
Analysis of Aggregation:
-
Analyze an aliquot of the purified conjugate by Size Exclusion Chromatography (SEC) to determine the percentage of aggregation.
-
Data Presentation
The following table summarizes the key experimental parameters and their impact on aggregation during this compound labeling. This information is based on general principles of protein bioconjugation.
| Parameter | Low Aggregation | High Aggregation | Rationale |
| pH | 8.5 - 9.0 (optimal for reaction and stability) | < 8.0 or > 9.5 | Suboptimal pH can lead to protein unfolding and exposure of hydrophobic regions.[1] |
| Temperature | 4°C or Room Temperature | Elevated Temperatures | Higher temperatures can induce thermal denaturation and aggregation. |
| Protein Concentration | 1-5 mg/mL | > 10 mg/mL | Higher concentrations increase the frequency of intermolecular collisions. |
| Chelator:Antibody Ratio | 5:1 to 20:1 | > 50:1 | Excessive modification can alter the protein's surface properties and lead to instability.[2] |
| DMSO Concentration | < 5% (v/v) | > 10% (v/v) | High concentrations of organic solvents can denature proteins.[3][4] |
| Buffer Additives | 50-100 mM Arginine | None | Stabilizing excipients can mask hydrophobic patches and prevent aggregation.[7][10] |
Visualizations
Experimental Workflow for Aggregation Prevention
Caption: Experimental workflow for this compound labeling with highlighted steps to prevent aggregation.
Signaling Pathway of Aggregation During Labeling
Caption: Logical pathway illustrating how various stress factors during labeling can lead to protein aggregation.
References
- 1. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Effects of arginine on photostability and thermal stability of IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 11. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
Technical Support Center: p-SCN-Bn-NOTA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of p-SCN-Bn-NOTA conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a bifunctional chelator.[1][] Its structure includes a NOTA macrocycle, which securely binds radiometals, and an isothiocyanate group (-NCS) that covalently links to primary amines on biomolecules like antibodies or peptides.[1] This dual functionality is crucial for developing radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][3]
Q2: What are the recommended storage conditions for this compound and its solutions? A2: Solid this compound trihydrochloride should be stored at -20°C in a sealed container, protected from moisture and light.[4] Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[4] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: How does the this compound conjugation reaction work? A3: The isothiocyanate group (-NCS) on this compound reacts with primary amine groups, such as those on the lysine (B10760008) residues of antibodies and peptides.[1][] This reaction, typically performed at a pH between 8.0 and 9.0, forms a stable thiourea (B124793) bond, covalently attaching the NOTA chelator to the biomolecule.[1][5][6]
Q4: Which radiometals can be chelated by NOTA conjugates? A4: The NOTA macrocycle forms highly stable complexes with a variety of radiometals. It is particularly well-suited for positron-emitting radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for PET imaging.[1][7] It can also be used with other isotopes, such as ¹⁷⁷Lu, for therapeutic applications.[]
Q5: How stable are this compound conjugates in vivo and in vitro? A5: Conjugates generally exhibit high stability due to the strong chelation of radiometals by the NOTA cage.[][] For instance, ⁶⁸Ga-NOTA-RGD has been shown to be over 98% stable in serum after 4 hours.[9] Similarly, ⁶⁴Cu-NOTA conjugates show high stability in serum, with over 97% remaining intact after 48 hours.[10] However, the stability of the linkage can be influenced by the conjugation site on the peptide.[11]
Troubleshooting Guide
Low Conjugation Yield
Problem: The efficiency of conjugating this compound to my antibody/peptide is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction between the isothiocyanate group and primary amines is highly pH-dependent. Ensure the reaction buffer pH is within the optimal range of 8.0-9.0.[6] Carbonate or bicarbonate buffers are recommended.[3] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris) or other amine-containing impurities will compete with the target biomolecule. Perform buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate) prior to conjugation.[3][6] Ensure the purity of the antibody or peptide is >95%.[6] |
| Reagent Degradation | The isothiocyanate group is sensitive to moisture. Use anhydrous solvents like DMSO or DMF to prepare the this compound stock solution immediately before use.[6] Store the solid compound properly at -20°C away from moisture.[4] |
| Incorrect Molar Excess | An insufficient molar excess of this compound can lead to low yields. A 10- to 20-fold molar excess of the chelator to the antibody is a common starting point.[5][7] This may require optimization for your specific molecule. |
Low Radiolabeling Efficiency
Problem: The radiochemical purity of my NOTA-conjugate after radiolabeling is below 95%.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Radiolabeling is pH-sensitive. For ⁶⁸Ga, the optimal pH is typically between 4.5 and 5.5.[1] For ⁶⁴Cu, a pH of around 5.5 is often used.[3] Adjust the pH using a suitable buffer like sodium acetate (B1210297) or ammonium (B1175870) acetate.[1][3] |
| Metal Ion Contamination | Trace metal impurities in the radionuclide eluate can compete with the desired radiometal for the NOTA chelator.[12] Use high-purity radionuclide eluates and metal-free labware to minimize contamination.[1][12] |
| Insufficient Conjugate Concentration | Low concentrations of the NOTA-conjugated biomolecule can hinder labeling kinetics.[12] Ensure an adequate amount of the conjugate (typically 50-100 µg) is used for the reaction.[1][3] |
| Suboptimal Temperature/Time | While ⁶⁸Ga labeling is often rapid at room temperature (5-10 minutes), other isotopes may require heating.[1][13] For example, ⁶⁴Cu labeling may be performed at 37°C for 30-60 minutes.[3] Ensure sufficient incubation time for the reaction to complete. |
Conjugate Instability
Problem: The radiolabeled conjugate shows signs of degradation or release of the radiometal during storage or in serum.
| Possible Cause | Troubleshooting Steps |
| Thiourea Bond Instability | While generally stable, the thiourea linkage can be labile under certain structural conditions. Direct conjugation to the α-amine of a glutamic acid linker has been shown to be unstable at high temperatures (100°C), leading to decomposition.[11] Consider incorporating a spacer, like a mini-PEG, between the this compound and the peptide to improve stability.[11] |
| Radiometal Transchelation | Although NOTA forms very stable complexes, some transchelation to serum proteins like transferrin can occur over time. This is generally minimal for ⁶⁸Ga and ⁶⁴Cu with NOTA.[9] If instability is observed, confirm the integrity of the conjugate using radio-HPLC. |
| Improper Storage | Store the final radiolabeled conjugate under appropriate conditions. For short-term storage, 4°C is typical. For longer-term storage, refer to specific literature for your conjugate type, although this is often limited by the half-life of the radionuclide. |
Stability Data
The following tables summarize stability data for NOTA-conjugated compounds under various conditions.
Table 1: Stability of ⁶⁸Ga-labeled RGD Peptides in Serum
| Compound | Incubation Time | Stability in Serum (%) |
| ⁶⁸Ga-NOTA-RGD | 4 hours | 98 ± 1% |
| ⁶⁸Ga-PCTA-RGD | 4 hours | 93 ± 2% |
Data sourced from a comparative study of NOTA and PCTA chelators.[9]
Table 2: Stability of Various Radiometal-NOTA Complexes
| Radiometal | Conjugate | Medium | Incubation Time | Stability (%) |
| ⁶⁴Cu | NOTA-cudotadipep | Human Serum | Not Specified | >97% |
| ⁶⁷Cu | Cu-3p-C-NETA-trastuzumab | PBS | >24 hours | Stable |
| ⁶⁷Cu | Cu-3p-C-NETA-trastuzumab | Human Serum | Not Specified | Less Stable |
| ⁶⁸Ga | Ga-3p-C-NETA complex | Human Serum | 240 minutes | 92.4 ± 1.2% |
Data compiled from multiple sources.[14][15]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This generalized protocol should be optimized for each specific antibody.[1]
-
Antibody Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted chelator by purifying the conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).[1][7]
-
Collect the fractions containing the antibody-NOTA conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit.[1]
-
-
Characterization:
Protocol 2: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a radiolabeled conjugate.
-
Preparation:
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 4, and 24 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot immediately to determine the percentage of intact radiolabeled conjugate.
-
-
Analysis Method:
-
Instant thin-layer chromatography (ITLC) is a common method. Spot the sample on an ITLC strip.[1]
-
Use a suitable mobile phase (e.g., 0.1 M sodium citrate) where the intact radiolabeled conjugate remains at the origin (Rf = 0) and free radiometal moves with the solvent front (Rf = 1).[1]
-
Alternatively, radio-HPLC can provide more detailed information on the integrity of the conjugate.[5]
-
Calculate the percentage of intact conjugate at each time point by analyzing the strip with a radio-TLC scanner.[1]
-
Visualized Workflows
Caption: Workflow for this compound conjugation to an antibody.
Caption: Workflow for ⁶⁸Ga-radiolabeling and quality control.
Caption: Logical relationship of components in a radiopharmaceutical.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radiolysis in Gallium-68 Labeling of NOTA-sdAbs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium-68 (⁶⁸Ga) labeling of NOTA-conjugated single-domain antibodies (sdAbs). Radiolysis, the degradation of molecules by ionizing radiation, is a common challenge that can impact the radiochemical purity and stability of ⁶⁸Ga-labeled sdAbs. This guide offers practical solutions and detailed protocols to mitigate this issue.
Troubleshooting Guide
This section addresses specific issues that may arise during the ⁶⁸Ga-labeling of NOTA-sdAbs, focusing on the identification and resolution of problems related to radiolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (RCP) with unidentified peaks or streaking on chromatography (TLC/HPLC). | Radiolysis of the NOTA-sdAb due to high radioactivity concentration. | Incorporate radical scavengers into your labeling protocol. A combination of ethanol (B145695) (20% v/v) and ascorbic acid (5 mg) has been shown to be effective in preventing radiolysis for activities up to 1-1.2 GBq of ⁶⁸Ga.[1][2] |
| Decreased RCP over time after a successful initial labeling. | Post-labeling radiolysis, leading to the degradation of the ⁶⁸Ga-NOTA-sdAb complex. | The addition of ethanol and ascorbic acid not only protects during labeling but also enhances the stability of the radiolabeled product for at least 3 hours at room temperature.[1][2] |
| Variability in labeling efficiency and radiolysis between batches. | Inconsistent quality of the ⁶⁸Ga eluate, including the presence of metallic impurities that can interfere with labeling and promote radiolysis. | Ensure consistent elution and post-processing of the ⁶⁸Ga eluate to remove metallic impurities.[3] Consider using a purification step for the eluate. |
| Precipitation of the sdAb during labeling, especially with higher ethanol concentrations. | Ethanol concentration exceeding the tolerance of the specific NOTA-sdAb. | The maximum tolerable amount of ethanol for NOTA-sdAbs is typically around 20%. Higher concentrations may lead to precipitation.[4] |
| Reduced RCP when using certain radical scavengers. | Interference of the scavenger with the ⁶⁸Ga-NOTA chelation reaction. For instance, gentisic acid can compete with NOTA for ⁶⁸Ga. | Optimize the concentration of the scavenger. Ascorbic acid has shown good compatibility with ⁶⁸Ga labeling.[4] If interference is observed, consider increasing the amount of the NOTA-sdAb precursor.[1][4] |
Frequently Asked Questions (FAQs)
Radiolysis and Mitigation
Q1: What is radiolysis and why is it a problem in ⁶⁸Ga-labeling of NOTA-sdAbs?
A1: Radiolysis is the process where ionizing radiation from ⁶⁸Ga interacts with water molecules in the labeling solution, generating highly reactive free radicals (e.g., hydroxyl radicals).[1] These radicals can degrade the sensitive single-domain antibody, leading to reduced radiochemical purity (RCP), loss of biological activity, and potentially altered biodistribution of the tracer.[1]
Q2: What are the main factors that contribute to radiolysis?
A2: The primary factors include:
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High radioactivity: Higher amounts of ⁶⁸Ga lead to a greater generation of free radicals.[1]
-
Activity concentration: A smaller reaction volume with the same amount of radioactivity increases the concentration of radicals.
-
Absence of radical scavengers: Without substances to neutralize free radicals, the sdAb is more susceptible to degradation.[1]
Q3: What are radical scavengers and how do they work?
A3: Radical scavengers, also known as antioxidants or radioprotectants, are molecules that react with and neutralize free radicals before they can damage the radiolabeled compound.[1] Common examples used in ⁶⁸Ga labeling are ethanol and ascorbic acid.[1][2]
Q4: Which radical scavengers are most effective for ⁶⁸Ga-labeling of NOTA-sdAbs?
A4: A combination of 20% ethanol and 5 mg of ascorbic acid has been demonstrated to be highly effective in preventing radiolysis during the ⁶⁸Ga-labeling of NOTA-sdAbs, maintaining high RCP for up to 3 hours post-labeling.[1][2] While other scavengers like gentisic acid and polyvinylpyrrolidone (B124986) (PVP) have been tested, they showed less efficacy or negative impacts on the labeling process.[1][4]
Experimental Considerations
Q5: Can the addition of radical scavengers affect the labeling efficiency?
A5: Yes, some scavengers can interfere with the chelation of ⁶⁸Ga by NOTA. For instance, high concentrations of ascorbic acid or gentisic acid might slightly reduce the initial RCP by weakly chelating ⁶⁸Ga.[1][4] This can often be overcome by increasing the amount of the NOTA-sdAb precursor.[1][4] Ethanol, at concentrations up to 20%, has been shown to be compatible and can even improve labeling efficiency in some cases.[4][5][6]
Q6: What is the optimal pH for ⁶⁸Ga-labeling of NOTA-sdAbs?
A6: While the provided search results focus on radiolysis, generally, the optimal pH for ⁶⁸Ga-labeling of NOTA-conjugates is in the weakly acidic range, typically between 4.0 and 5.5. It is crucial to buffer the reaction mixture to maintain the optimal pH.
Q7: How can I assess the extent of radiolysis in my preparation?
A7: Radiolysis can be assessed by analyzing the radiochemical purity of your product over time using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][4] The appearance of new radioactive species or a decrease in the main product peak indicates degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on managing radiolysis in ⁶⁸Ga-labeling of NOTA-sdAbs.
Table 1: Efficacy of Different Radioprotectants on Radiochemical Purity (RCP)
| Radioprotectant | Concentration | RCP at 10 min | RCP at 3 hours | Reference |
| None | - | Variable (degrades with high activity) | Decreased | [1] |
| Ascorbic Acid | 5 mg/mL | >99% | >99% | [1] |
| Gentisic Acid | 5 mg/mL | ~95% | ~95% | [1] |
| Ethanol | 20% (v/v) | >99% | Stable | [1][4] |
| PVP | 50 mg/mL | >99% | Minimal protection | [1][4] |
| Ethanol + Ascorbic Acid | 20% (v/v) + 5 mg | >99% | >99% | [1][2] |
Table 2: Impact of High Activity on Radiolysis with and without Radioprotectants
| Starting ⁶⁸Ga Activity (GBq) | Radioprotectant | Radiolysis at 10 min | Radiolysis at 3 hours | Reference |
| 1 - 1.2 | None | Significant | Extensive | [1] |
| 1 - 1.2 | 20% Ethanol + 5 mg Ascorbic Acid | <1% | <1% | [1][2] |
Experimental Protocols
Protocol 1: ⁶⁸Ga-Labeling of NOTA-sdAb with Radiolysis Protection
This protocol describes a standard method for the ⁶⁸Ga-labeling of a NOTA-conjugated single-domain antibody, incorporating a radioprotectant formulation.
Materials:
-
NOTA-conjugated sdAb
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 5)
-
Ethanol (absolute)
-
Ascorbic acid
-
Sterile, metal-free water and vials
-
Heating block or water bath
-
TLC or HPLC system for quality control
Procedure:
-
Preparation of the Labeling Solution:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.
-
-
Radiolabeling Reaction:
-
Add the desired amount of ⁶⁸Ga eluate (up to 1.2 GBq) to the vial containing the NOTA-sdAb and radioprotectant mixture.[1]
-
Gently mix the solution.
-
Incubate the reaction mixture at room temperature for 10 minutes.[1] Some protocols for other molecules might require heating, but for sdAbs with the specified radioprotectants, room temperature is often sufficient.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NOTA-sdAb using a suitable chromatographic method (e.g., iTLC or radio-HPLC).[1][4]
-
For iTLC, a common mobile phase is a 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol.[7] In this system, the labeled sdAb remains at the origin (Rf=0), while radiolytic impurities and free ⁶⁸Ga migrate to higher Rf values.[1]
-
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)
Materials:
-
iTLC strips (e.g., Agilent iTLC-SG)
-
Mobile phase: 1:1 (v/v) mixture of 1 M ammonium acetate and methanol.[7]
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small aliquot (1-2 µL) of the final radiolabeled product onto the baseline of an iTLC strip.
-
Place the strip in a developing chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Calculate the RCP by integrating the peaks. The peak at the origin (Rf=0) corresponds to the [⁶⁸Ga]Ga-NOTA-sdAb, while peaks at higher Rf values (e.g., Rf=0.7 for some radiolysis products and Rf=1 for free ⁶⁸Ga) represent impurities.[1]
Visualizations
Caption: Experimental workflow for ⁶⁸Ga-labeling of NOTA-sdAbs with integrated radiolysis management.
Caption: Signaling pathway illustrating the mechanism of radiolysis and intervention by scavengers.
References
- 1. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing p-SCN-Bn-NOTA Antibody Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-SCN-Bn-NOTA for antibody conjugation. Our goal is to help you optimize your chelator-to-antibody ratio and achieve successful, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chelator-to-antibody ratio (CAR) to aim for?
A1: The optimal CAR can vary depending on the specific antibody and its intended application. A higher CAR can increase the specific activity of the final radiolabeled antibody, but it may also negatively impact the antibody's immunoreactivity and in vivo performance.[1] It is crucial to empirically determine the optimal CAR for each specific antibody-chelator conjugate. Studies have reported successful conjugations with CARs ranging from 1.3 to 4.25.[2][3]
Q2: What are the critical parameters to control during the conjugation reaction?
A2: The most critical parameters for a successful conjugation of this compound to an antibody are:
-
pH: The reaction should be performed in a slightly alkaline buffer, typically between pH 8.5 and 9.5, to facilitate the reaction between the isothiocyanate group of the chelator and the primary amines (lysine residues) on the antibody.[4][5][6]
-
Molar Ratio of Chelator to Antibody: A molar excess of the this compound chelator is required to drive the reaction. A starting point is often a 10- to 20-fold molar excess, which can be optimized as needed.[5][7] Increasing the molar excess to 50-fold has been shown to enhance conjugation rates.[2][4]
-
Temperature and Incubation Time: The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.[7][8] Some protocols suggest incubation at 37°C for 1 hour.[5]
-
Antibody Preparation: The antibody solution must be free of any primary amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) that can compete with the antibody for conjugation.[9] Buffer exchange into a suitable conjugation buffer like sodium bicarbonate or carbonate is essential.[4][7]
Q3: How can I determine the chelator-to-antibody ratio (CAR)?
A3: Several analytical techniques can be used to determine the CAR:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-Q-TOF MS are direct methods to measure the mass of the unconjugated antibody and the antibody-chelator conjugate. The mass difference allows for the calculation of the number of conjugated chelators.[7][10][11]
-
UV-Vis Spectrophotometry: If the chelator has a distinct UV absorbance from the antibody, the CAR can be determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the chelator).[12][13]
-
Colorimetric Assays: These methods involve the use of a dye that reacts with the chelator. For instance, a colorimetric assay using Arsenazo III can be used to quantify the number of DOTA chelators, a similar macrocyclic chelator, by measuring the concentration of free metal ions after chelation.[3][14]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Reaction pH: The pH of the reaction buffer is too low, reducing the reactivity of the lysine (B10760008) residues on the antibody.[4][6] | Ensure the pH of the conjugation buffer is between 8.5 and 9.5. Use a calibrated pH meter to verify.[5][6] |
| Degraded this compound: The isothiocyanate group is susceptible to hydrolysis if exposed to moisture.[6] | Use a fresh vial of this compound. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the chelator stock solution in anhydrous DMSO immediately before use.[6][13] | |
| Insufficient Molar Excess of Chelator: The amount of chelator is not enough to drive the reaction to completion. | Increase the molar excess of this compound to the antibody. A 20- to 50-fold excess is a good starting point for optimization.[2][4] | |
| Presence of Competing Amines: The antibody solution contains primary amines (e.g., from Tris buffer or other proteins) that compete with the antibody for the chelator.[9] | Perform a thorough buffer exchange of the antibody into an amine-free buffer such as sodium bicarbonate or carbonate buffer before conjugation.[4][7] | |
| Antibody Aggregation | High Chelator-to-Antibody Ratio: Excessive conjugation can alter the antibody's surface charge and lead to aggregation.[1] | Reduce the molar excess of the chelator in the reaction. Optimize for a lower CAR. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | Screen different conjugation buffers within the recommended pH range (8.5-9.5) to find conditions that maintain antibody stability. | |
| High Concentration of Organic Solvent: A high percentage of DMSO (used to dissolve the chelator) in the final reaction mixture can denature the antibody. | Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 10% (v/v).[6] | |
| Poor Radiolabeling Efficiency Post-Conjugation | Metal Contamination: Trace metal contaminants in buffers or on labware can bind to the NOTA chelator, blocking the radiometal.[6] | Use metal-free buffers and labware for all steps of the conjugation and radiolabeling process. |
| Steric Hindrance: The conjugated NOTA molecules may be in a location on the antibody that sterically hinders the access of the radiometal. | This may be inherent to the antibody. While difficult to control with lysine chemistry, ensuring a moderate CAR can sometimes mitigate this. |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol provides a general framework. Optimization for your specific antibody is recommended.[7]
1. Antibody Preparation:
-
Perform a buffer exchange of the antibody into a 0.1 M sodium carbonate/bicarbonate buffer (pH 8.5-9.0). This can be done using a desalting column (e.g., PD-10) or dialysis.[5][7] The antibody solution must be free of primary amines.[9]
-
Adjust the antibody concentration to 5-10 mg/mL.[7]
2. This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 5-10 mM.[7]
3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently vortexing.[5][7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][8]
4. Purification of the Conjugate:
-
Remove the unreacted chelator using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable buffer such as 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0) or phosphate-buffered saline (PBS).[5][7]
-
Collect the fractions containing the antibody-NOTA conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit if necessary.[7]
5. Characterization:
-
Determine the final protein concentration using a spectrophotometer (A280).[7]
-
Determine the chelator-to-antibody ratio using a suitable method such as mass spectrometry.[7]
Visualized Workflows
This compound Antibody Conjugation Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Head-to-Head Comparison of p-SCN-Bn-NOTA and DOTA for Gallium-68 Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals in the field of nuclear medicine and molecular imaging, the selection of an appropriate chelator is a critical step in the development of Gallium-68 (B1239309) (⁶⁸Ga) based radiopharmaceuticals. The chelator not only ensures stable incorporation of the ⁶⁸Ga radionuclide but also influences the overall pharmacokinetic profile of the imaging agent. This guide provides an objective, data-driven comparison of two widely used chelators for ⁶⁸Ga labeling: p-SCN-Bn-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Key Performance Insights: NOTA vs. DOTA
Experimental data consistently demonstrates that NOTA and its derivatives offer significant advantages for ⁶⁸Ga chelation compared to DOTA, primarily due to the pre-organized structure of the NOTA macrocycle providing a snugger fit for the Ga³⁺ ion.[1] This translates to milder reaction conditions, higher labeling efficiencies, and in some cases, improved in vivo performance.
NOTA-conjugated peptides can often be radiolabeled with ⁶⁸Ga at room temperature in a short amount of time, a significant advantage for routine clinical production.[2][3] In contrast, DOTA typically requires heating to achieve high radiochemical purity.[2][4] Furthermore, studies have shown that ⁶⁸Ga-NOTA complexes can exhibit higher stability and specific activity.[5][6]
From an in vivo perspective, NOTA-conjugated tracers have demonstrated faster clearance from non-target tissues and, in some preclinical models, higher tumor uptake compared to their DOTA counterparts.[5][7] This can lead to improved imaging contrast and potentially a lower radiation dose to the patient.[1] However, it is important to note that the choice of the targeting vector and the overall molecular design of the radiopharmaceutical also play a crucial role in its biological behavior. In some instances, DOTA-conjugated tracers have shown advantages, such as lower kidney retention.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound and DOTA for ⁶⁸Ga labeling.
| Parameter | This compound | DOTA | Reference(s) |
| Stability Constant (log K) | 31.1 | 21.3 | [5] |
| Labeling Temperature | Room Temperature | 85-95°C | [2][5][8] |
| Labeling Time | 5-10 minutes | 5-15 minutes | [2][4][5] |
| Radiochemical Purity | >95% | >95% | [2][3][4] |
Table 1: Comparison of Labeling Conditions and Stability
| Peptide/Vector | Chelator | Tumor Uptake (%ID/g at 1h) | Key Finding | Reference(s) |
| PSMA-targeted peptide | This compound | Higher than DOTA conjugate | Faster clearance from non-target tissues. | [5][7] |
| Somatostatin Analog (TATE) | NOTA | - | Higher in vitro stability and lower plasma protein binding. | [5] |
| Anti-mesothelin sdAb A1-His | This compound | Similar to DOTA conjugate | Rapid, room-temperature labeling. | [2][3] |
| Anti-mesothelin sdAb A1-His | DOTA | Similar to NOTA conjugate | Lower kidney retention. | [2][3] |
Table 2: Summary of In Vivo and In Vitro Performance
Experimental Protocols
Detailed methodologies for the radiolabeling of targeting molecules with ⁶⁸Ga using this compound and DOTA are provided below. These protocols are generalized and may require optimization for specific molecules.
Gallium-68 Elution and Preparation
Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. The ⁶⁸Ga³⁺ is eluted from the generator using dilute hydrochloric acid (e.g., 0.05 M or 0.1 M HCl).[9][10] For efficient labeling, the eluted ⁶⁸Ga³⁺ is often purified and concentrated using a cation-exchange cartridge. The ⁶⁸Ga³⁺ is trapped on the cartridge and then eluted with a small volume of a suitable solution, such as an acidified sodium chloride solution, directly into the reaction vial.[8]
Protocol 1: ⁶⁸Ga-Labeling of a this compound-conjugated Peptide
-
Preparation of the Reaction Mixture:
-
In a sterile reaction vial, dissolve the NOTA-conjugated peptide in a suitable buffer to maintain a pH between 3.5 and 4.5 (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate buffer).[5][11]
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Purification (if necessary):
-
If the RCP is below the desired threshold, the product can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Protocol 2: ⁶⁸Ga-Labeling of a DOTA-conjugated Peptide
-
Preparation of the Reaction Mixture:
-
In a sterile reaction vial, dissolve the DOTA-conjugated peptide in a suitable buffer to maintain a pH between 3.5 and 4.5 (e.g., sodium acetate or HEPES buffer).[4]
-
-
Radiolabeling Reaction:
-
Add the prepared ⁶⁸Ga³⁺ solution to the vial containing the peptide-buffer mixture.
-
Incubate the reaction mixture at 85-95°C for 5-15 minutes.[4]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-HPLC or radio-TLC.[4] The RCP should typically be greater than 95%.
-
-
Purification:
-
After labeling, the reaction mixture is typically passed through an SPE cartridge to remove unreacted ⁶⁸Ga and other impurities. The purified product is then eluted with a small volume of an appropriate solvent (e.g., ethanol/water mixture).[4]
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized workflows for ⁶⁸Ga labeling with both this compound and DOTA.
A generalized workflow for Gallium-68 radiolabeling.
Comparison of reaction conditions for NOTA and DOTA labeling.
Conclusion
The choice between this compound and DOTA for ⁶⁸Ga labeling depends on the specific requirements of the radiopharmaceutical being developed. This compound offers the significant advantages of milder reaction conditions and, in many cases, superior in vivo performance characteristics such as faster clearance and higher tumor uptake. These features make it an attractive option for developing high-quality ⁶⁸Ga-based imaging agents. However, DOTA remains a viable and widely used chelator, and its performance can be optimal for certain applications. For theranostic applications where the same targeting molecule may be labeled with therapeutic radionuclides like ¹⁷⁷Lu, DOTA is often the preferred chelator due to its versatility.[2][3] Ultimately, the optimal chelator should be selected based on empirical data obtained through head-to-head comparisons with the specific targeting molecule of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of p-SCN-Bn-NOTA and p-SCN-Bn-PCTA Chelators for Radiolabeling
In the rapidly evolving field of radiopharmaceuticals, the choice of a bifunctional chelator is a critical determinant of the success of a targeted imaging or therapeutic agent. The chelator, which securely binds a radiometal while being attached to a targeting biomolecule, profoundly influences radiolabeling efficiency, in vivo stability, and biodistribution. This guide provides an objective, data-driven comparison of two prominent macrocyclic chelators: p-SCN-Bn-NOTA and p-SCN-Bn-PCTA, to assist researchers, scientists, and drug development professionals in making informed decisions.
Both this compound (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) and p-SCN-Bn-PCTA (S-2-(4-isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) are derivatives of well-established macrocyclic structures, NOTA and PCTA respectively.[1][2] The isothiocyanate group (-NCS) allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.[3][4]
Performance Metrics: A Quantitative Comparison
The selection of a chelator is often guided by its performance in key experimental parameters. The following tables summarize the quantitative data from comparative studies of this compound and p-SCN-Bn-PCTA, primarily focusing on their use with Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
Radiolabeling Efficiency
Radiolabeling efficiency is a crucial factor, impacting the radiochemical yield and specific activity of the final product.
| Chelator Conjugate | Radiometal | Conditions | Radiolabeling Efficiency | Reference |
| NOTA-Rituximab | ⁶⁴Cu | 125 nM, 20 min, Room Temp | >90% | [1] |
| PCTA-Rituximab | ⁶⁴Cu | - | High | [1] |
| NOTA-RGD | ⁶⁸Ga | 5 min, Room Temp | >95% | [2][5] |
| PCTA-RGD | ⁶⁸Ga | 5 min, Room Temp | >95% | [2][5] |
| PCTA-RGD | ⁶⁸Ga | with gentle heating (40°C) | >95% (higher specific activity) | [2][5] |
Notably, ⁶⁴Cu-NOTA-rituximab demonstrated a high radiochemical yield (95%) even under very dilute conditions (31 nM).[1][6] Both NOTA and PCTA conjugates of the cyclo-RGDyK peptide could be radiolabeled with ⁶⁸Ga in over 95% radiochemical yield at room temperature within 5 minutes.[2][5] However, for PCTA-RGD, gentle heating to 40°C allowed for higher effective specific activities.[2][5]
In Vitro Stability
The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure.
| Chelator Conjugate | Radiometal | Stability in Serum (4h) | Reference |
| ⁶⁸Ga-NOTA-RGD | ⁶⁸Ga | 98 ± 1% | [2][5] |
| ⁶⁸Ga-PCTA-RGD | ⁶⁸Ga | 93 ± 2% | [2][5] |
| ⁶⁴Cu-NOTA-Rituximab | ⁶⁴Cu | <6% dissociation over 48h | [1][6] |
| ⁶⁴Cu-PCTA-Rituximab | ⁶⁴Cu | <6% dissociation over 48h | [1][6] |
Both chelators form highly stable complexes. When conjugated to Rituximab and labeled with ⁶⁴Cu, both NOTA and PCTA showed less than 6% dissociation in serum over 48 hours.[1][6] In a study with ⁶⁸Ga-labeled RGD peptides, ⁶⁸Ga-NOTA-RGD showed slightly higher stability in serum at 4 hours compared to ⁶⁸Ga-PCTA-RGD.[2][5]
In Vivo Performance
The in vivo behavior of the radiolabeled conjugate determines its utility as an imaging or therapeutic agent. Key parameters include tumor uptake and clearance from non-target organs.
| Chelator Conjugate | Radiometal | Key In Vivo Finding | Reference |
| ⁶⁸Ga-NOTA-RGD | ⁶⁸Ga | Kidney uptake at 2h post-injection: 2.7 ± 1.3% | [2] |
| ⁶⁸Ga-PCTA-RGD | ⁶⁸Ga | Significantly lower kidney uptake at 2h post-injection: 1.1 ± 0.5% | [2] |
A significant difference observed in vivo between ⁶⁸Ga-labeled NOTA-RGD and PCTA-RGD was the kidney uptake.[2] ⁶⁸Ga-PCTA-RGD demonstrated significantly lower kidney uptake at 2 hours post-injection, which could be advantageous in reducing renal toxicity.[2] For ⁶⁴Cu-labeled macrocyclic immunoconjugates, the in vivo biodistribution profiles were generally similar, with most of the activity remaining in the blood pool up to 48 hours.[1][6]
Experimental Workflows and Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Conjugation of Chelators to Biomolecules
The isothiocyanate group of this compound and p-SCN-Bn-PCTA reacts with primary amines on biomolecules to form a stable thiourea bond.
Protocol: Amine-Reactive Conjugation
-
Biomolecule Preparation: Dissolve the targeting molecule (e.g., peptide or antibody) in a suitable buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.[7]
-
Chelator Preparation: Dissolve the p-SCN-Bn-chelator in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.[7]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the chelator solution to the biomolecule solution.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][7]
-
Purification: Purify the chelator-conjugated molecule using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove unconjugated chelator.[4][7]
Radiolabeling with ⁶⁸Ga
Both NOTA and PCTA are well-suited for chelating ⁶⁸Ga, a common radionuclide for PET imaging.
Protocol: ⁶⁸Ga Radiolabeling
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Radiolabeling: Add the NOTA- or PCTA-conjugated biomolecule to the ⁶⁸Ga eluate. For both, the reaction can proceed at room temperature for 5 minutes.[2][5] For PCTA conjugates, gentle heating at 40°C can be used to achieve higher specific activities.[2][5]
-
Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
In Vitro Serum Stability Assay
This assay is crucial for determining the stability of the radiolabeled conjugate in a physiological environment.
Protocol: In Vitro Serum Stability
-
Incubation: Add the purified radiolabeled conjugate to a vial containing fresh human or mouse serum.
-
Temperature Control: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 1, 2, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled compound versus dissociated radionuclide.
Summary and Recommendations
The choice between this compound and p-SCN-Bn-PCTA is nuanced and depends on the specific application, the radiometal of choice, and the nature of the targeting biomolecule.
-
This compound is an excellent choice for applications requiring rapid and mild radiolabeling conditions, making it particularly suitable for temperature-sensitive biomolecules.[1][2] It consistently forms highly stable complexes, which is critical for in vivo applications.[1][2]
-
p-SCN-Bn-PCTA is also a highly effective chelator that allows for efficient radiolabeling.[1][2] A key potential advantage of PCTA is the lower kidney uptake observed in some studies, which could translate to a more favorable dosimetry profile for the resulting radiopharmaceutical.[2]
Ultimately, both chelators are powerful tools in the development of novel radiopharmaceuticals. Researchers are encouraged to consider the specific requirements of their project and may need to perform their own head-to-head comparisons to determine the optimal chelator for their particular biomolecule and application.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validating p-SCN-Bn-NOTA Conjugation: A Comparative Guide for Researchers
For researchers and scientists engaged in the development of radiopharmaceuticals and other targeted molecular agents, the successful conjugation of the bifunctional chelator p-SCN-Bn-NOTA to a biomolecule is a critical first step. This guide provides a comprehensive overview of the methods used to validate this conjugation, offering a comparison with alternative chelators and presenting supporting experimental data.
The isothiocyanate group (-NCS) of this compound facilitates its covalent attachment to primary amines, such as those on lysine (B10760008) residues of proteins and peptides, forming a stable thiourea (B124793) bond.[1] The NOTA macrocycle then serves as a robust cage for radiometals like Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu), essential for Positron Emission Tomography (PET) imaging.[1][]
Key Validation Techniques
Several analytical techniques are employed to confirm the successful conjugation of this compound and to determine the chelator-to-biomolecule ratio. These methods are crucial for ensuring the quality, consistency, and efficacy of the final conjugate.
Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are powerful tools for confirming conjugation. By comparing the mass of the unconjugated biomolecule with that of the conjugate, the number of attached chelators can be determined.[3][4][5]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion (SEC) and reverse-phase (RP) chromatography, is used to separate the conjugated biomolecule from unconjugated chelator and any aggregates.[6][7] A shift in the retention time of the biomolecule after the reaction is a strong indicator of successful conjugation.
UV-Vis Spectroscopy: While not a primary method for confirming the number of conjugated chelators, UV-Vis spectroscopy can indicate changes in the electronic environment of the biomolecule upon conjugation. The aromatic ring of the this compound linker introduces a chromophore that can alter the UV absorbance profile of the biomolecule.[8][9][10][11][12]
Radiolabeling Efficiency: A functional validation of the conjugation is the efficiency with which the conjugate can be radiolabeled. High radiochemical purity (RCP) after radiolabeling with the intended radiometal (e.g., ⁶⁸Ga) confirms that the NOTA chelator is present and accessible for complexation.[13][14][15]
Comparative Analysis of Bifunctional Chelators
While this compound is a popular choice, particularly for ⁶⁸Ga and ⁶⁴Cu, other bifunctional chelators are available, each with its own advantages. The choice of chelator often depends on the specific radiometal to be used and the desired in vivo properties of the final radiopharmaceutical.
| Feature | This compound | p-SCN-Bn-DOTA | p-SCN-Bn-PCTA |
| Macrocycle | 1,4,7-triazacyclononane | 1,4,7,10-tetraazacyclododecane | 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
| Primary Radiometals | ⁶⁸Ga, ⁶⁴Cu[6][7] | ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga[14][15] | ⁶⁸Ga[13] |
| ⁶⁸Ga Labeling Conditions | Room temperature, 5 min[7][14] | 60-95°C, 15 min[14][15] | Room temperature, 5 min[13] |
| In Vivo Stability | High[6][13] | High[14] | High[13] |
| Chelator/Antibody Ratio | ~1.3 - 4.9[6][14][16] | ~1.8 - 6.1[4][14] | Not widely reported |
Data compiled from multiple sources.[4][6][7][13][14][15][16]
Experimental Protocols
Below are generalized protocols for key experiments in the validation of this compound conjugation. Optimization for specific biomolecules is recommended.
Protocol 1: Conjugation of this compound to a Protein
-
Buffer Exchange: Dissolve or exchange the buffer of the protein into a 0.05 M sodium carbonate buffer at pH 8.7-9.0 using a desalting column or dialysis.[1][3]
-
Concentration: Concentrate the protein solution to 5-10 mg/mL.[1]
-
Chelator Preparation: Dissolve this compound in DMSO to a stock concentration of 5-10 mM.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 2 hours at room temperature with gentle agitation.[1][3]
-
Purification: Remove unreacted chelator using a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer like 0.1 M ammonium (B1175870) acetate (B1210297), pH 7.0.[1][3]
-
Characterization:
Protocol 2: ⁶⁸Ga Radiolabeling and Quality Control
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl.[1]
-
Radiolabeling:
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC).[1]
-
Spot the reaction mixture on an ITLC strip and develop with 0.1 M sodium citrate.[1]
-
In this system, the radiolabeled protein remains at the origin, while free ⁶⁸Ga moves with the solvent front.[1]
-
A radiochemical purity of >95% is generally considered successful.[1][13]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this compound conjugation and validation.
References
- 1. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to the Biodistribution of NOTA and DOTA Conjugates
For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, the selection of a chelator is a pivotal decision that significantly influences the in vivo performance of imaging agents and therapeutics. This guide provides an objective comparison of two widely used macrocyclic chelators: 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The choice between NOTA and DOTA impacts radiolabeling efficiency, in vivo stability, and ultimately, the biodistribution profile of the conjugated molecule.[1][2] This comparison is supported by experimental data from preclinical and clinical studies to aid in the selection of the optimal chelator for specific research applications.
Key Performance Insights: NOTA vs. DOTA
While both NOTA and DOTA are effective at chelating radiometals for applications like positron emission tomography (PET) imaging, they exhibit distinct characteristics.[1] NOTA, a smaller nine-membered macrocycle, is often considered the "gold standard" for Gallium-68 (B1239309) (Ga-68) chelation, forming highly stable complexes with rapid kinetics, frequently at room temperature.[2] DOTA, a larger twelve-membered ring, is valued for its versatility in chelating a broader range of radionuclides, including therapeutic isotopes like Lutetium-177, making it a cornerstone for theranostic applications.[1][2]
The choice of chelator can significantly influence the pharmacokinetic properties of the entire imaging agent.[1] In several direct comparisons, NOTA-based agents have demonstrated advantages such as superior tumor uptake and lower accumulation in non-target organs, particularly the liver.[1] Conversely, DOTA conjugates have, in some instances, shown more favorable clearance profiles, such as lower kidney retention.[1][3]
Quantitative Biodistribution Data
The following tables summarize quantitative data from preclinical studies comparing the biodistribution of various peptides conjugated to NOTA and DOTA. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Comparative Biodistribution of ⁶⁸Ga-labeled Peptides
| Peptide Target | Chelator | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Reference(s) |
| SSTR2 (TATE analog) | ⁶⁸Ga-NOTA-TATE | 3.16 ± 1.92 | High | Lower than DOTA-TATE | Significantly lower than DOTA-TATE | [4][5] |
| ⁶⁸Ga-DOTA-TATE | 3.14 ± 2.07 | High | Higher than NOTA-TATE | Significantly higher than NOTA-TATE | [4][5] | |
| PSMA | ⁶⁸Ga-NOTA-PSMA | Higher than DOTA-PSMA at 1h | Lower than DOTA-PSMA at 2h | - | Lower than DOTA-PSMA | [4][6] |
| ⁶⁸Ga-DOTA-PSMA | Lower than NOTA-PSMA at 1h | Higher than NOTA-PSMA at 2h | - | Higher than NOTA-PSMA | [4][6] | |
| Mesothelin (sdAb) | ⁶⁸Ga-NOTA-A1-His | Similar to DOTA | 50.42 ± 8.02 | Similar to DOTA | Similar to DOTA | [3][7] |
| ⁶⁸Ga-DOTA-A1-His | Similar to DOTA | 29.10 ± 2.24 | Similar to DOTA | Similar to DOTA | [3][7] |
Table 2: Comparative Biodistribution of ⁶⁴Cu-labeled Peptides
| Peptide Target | Chelator | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference(s) |
| PSMA | ⁶⁴Cu-NOTA-PSMA | Higher than DOTA | High | Lower than DOTA | [8] |
| ⁶⁴Cu-DOTA-PSMA | Lower than NOTA | High | Higher than NOTA | [8] | |
| GRPR (BBN analog) | ⁶⁴Cu-NOTA-BBN | 4.99 ± 1.40 (1h p.i.) | - | Significantly lower than DOTA | [9] |
| ⁶⁴Cu-DOTA-BBN | - | - | Higher than NOTA | [9] |
Experimental Protocols
Accurate and reproducible biodistribution data rely on meticulous experimental procedures. The following are detailed methodologies for key experiments involved in assessing and comparing the biodistribution of NOTA and DOTA-conjugated peptides.
Radiolabeling with Gallium-68
-
Elution of ⁶⁸Ga : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[2]
-
Buffering : Adjust the pH of the acidic ⁶⁸Ga eluate using a buffer such as sodium acetate. The optimal pH is dependent on the chelator, typically ~4.0-4.5 for NOTA and ~3.5 for DOTA.[2][10]
-
Incubation : Add the NOTA- or DOTA-conjugated peptide to the buffered ⁶⁸Ga solution.[2]
-
Heating : For NOTA conjugates, the reaction often proceeds to completion within 5-10 minutes at room temperature. For DOTA conjugates, the reaction mixture typically requires heating at 90-100°C for 5-15 minutes.[2][4]
-
Quality Control : Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.[4]
In Vivo Biodistribution Studies
-
Animal Model : Utilize appropriate tumor-bearing animal models (e.g., nude mice with xenografted human tumors).[7][8]
-
Injection : Administer a defined amount of the radiolabeled peptide (e.g., ~0.93 MBq) to each animal via tail vein injection.[8]
-
Euthanasia and Tissue Collection : At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize the animals.[7][8]
-
Organ Dissection and Weighing : Collect blood via cardiac puncture and dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone). Each tissue sample is then weighed.[7]
-
Radioactivity Measurement : Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis : Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[7]
Mandatory Visualization
Caption: Experimental workflow for comparative biodistribution studies of NOTA and DOTA conjugates.
Conclusion: Tailoring the Chelator to the Application
The decision between NOTA and DOTA is not a one-size-fits-all scenario and depends heavily on the specific application. NOTA generally provides the benefit of faster and milder radiolabeling conditions, which is particularly advantageous for sensitive biomolecules.[1][2] Furthermore, NOTA conjugates have often demonstrated superior tumor uptake and lower non-target organ accumulation, leading to improved imaging contrast.[1]
On the other hand, DOTA remains an invaluable and widely utilized chelator. Its ability to form stable complexes with a diverse range of radiometals, including therapeutic radionuclides, makes it a cornerstone of theranostic approaches.[1][3] Ultimately, the optimal choice of chelator will be dictated by the specific radiometal, the nature of the targeting vector, and the primary objectives of the imaging or therapeutic study. Researchers are encouraged to consider the presented data and perform their own comparative evaluations to determine the best chelator for their specific needs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. KoreaMed [koreamed.org]
A Head-to-Head Comparison of Chelators for Copper-64 in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical decision in the development of Copper-64 (⁶⁴Cu) based radiopharmaceuticals for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex is paramount to ensure the radionuclide remains tethered to the targeting biomolecule in vivo, thereby minimizing off-target radiation dose and maximizing image contrast.[1] This guide provides an objective comparison of commonly used bifunctional chelators for ⁶⁴Cu, supported by experimental data to facilitate the selection of the optimal chelator for specific research needs.
The ideal bifunctional chelator for ⁶⁴Cu should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radionuclide, and demonstrate low non-specific uptake in vivo.[1] This comparison focuses on several widely used chelators, including macrocyclic chelators like DOTA, NOTA, PCTA, and TETA, as well as the cage-like sarcophagine (SAR) chelators.
Performance Comparison of Common Bifunctional Chelators
The following tables summarize the performance of several widely used chelators based on key experimental parameters.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| ⁶⁴Cu-NOTA-rituximab | Room Temperature, Dilute (31 nM) | 95% | [1][2] |
| ⁶⁴Cu-sar-CO-rituximab | Room Temperature | 98% (at 250 nM) | [1] |
| ⁶⁴Cu-Oxo-DO3A-trastuzumab | Room Temperature, <30 min | >95% | [1] |
| ⁶⁴Cu-PCTA-trastuzumab | Room Temperature, <30 min | >95% | [1] |
| ⁶⁴Cu-DOTA-trastuzumab | Room Temperature, 2 hours | 88% | [1] |
| ⁶⁴Cu-C-DOTA | 90 °C, 1 hour | 100% | [3] |
| ⁶⁴Cu-CB-TE2A | - | - | [4][5] |
| ⁶⁴Cu-N-NE3TA | pH 5.5, 1 hour, 37 °C | >95% | [6] |
| ⁶⁴Cu-C-NE3TA | pH 5.5, 1 hour, 37 °C | >95% | [6] |
Key Observations:
-
NOTA and sarcophagine derivatives demonstrate high radiochemical yields under mild, room temperature conditions, even at dilute concentrations.[1][2]
-
DOTA conjugates may require elevated temperatures or longer incubation times to achieve high radiolabeling efficiency.[1][3]
-
Cross-bridged chelators like CB-TE2A are noted for their high stability.[4][5]
Table 2: In Vitro Serum Stability
| Chelator Complex | Incubation Time | % Intact Complex | Reference |
| ⁶⁴Cu-NOTA-rituximab | 48 h | 97.5% | [7] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 48 h | 97.9% | [6] |
| ⁶⁴Cu-PCTA-trastuzumab | 48 h | ~80% | [7] |
| ⁶⁴Cu-Oxo-DO3A-trastuzumab | 48 h | ~80% | [7] |
| ⁶⁴Cu-N-NE3TA | 48 h | 96.1% | [6] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 48 h | 93.9% | [6] |
| ⁶⁴Cu-C-NE3TA | 48 h | 90.5% | [6] |
| ⁶⁴Cu-DOTA-trastuzumab | 48 h | 26% | [7] |
| ⁶⁴Cu-DTPA-rituximab | 48 h | 14.0% | [7] |
Key Observations:
-
Macrocyclic chelators generally exhibit superior serum stability compared to acyclic DTPA derivatives.[7]
-
Among the macrocycles, NOTA and its derivatives consistently show very high stability in serum over extended periods.[6][7]
-
The stability of ⁶⁴Cu-DOTA complexes can be significantly lower than other macrocyclic options when conjugated to antibodies.[7]
Table 3: In Vivo Stability and Biodistribution (Liver Uptake)
| Chelator Complex | Time Post-Injection | % Protein-Associated ⁶⁴Cu in Liver | Reference |
| ⁶⁴Cu-CB-TE2A | 4 h | 13 ± 6% | [4][5] |
| ⁶⁴Cu-TETA | 4 h | 75 ± 9% | [4][5] |
| ⁶⁴Cu-CB-DO2A | 4 h | 61 ± 14% | [4] |
| ⁶⁴Cu-DOTA | 4 h | 90.3 ± 0.5% | [4] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 24 h | 3% retention vs 1 h | [3][6] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 24 h | 78% retention vs 1 h | [3][6] |
| ⁶⁴Cu-NOTA-PSMA-3Q | - | Lower than DOTA counterpart | [8][9] |
| ⁶⁴Cu-DOTA-PSMA-3Q | - | Higher than NOTA counterpart | [8][9] |
| ⁶⁴Cu-cunotadipep | 48 h | 5.74 ± 1.83% ID/g | [10] |
| ⁶⁴Cu-cudotadipep | 48 h | 13.34 ± 0.55% ID/g | [10] |
Key Observations:
-
In vivo stability is crucial, and studies show significant differences in the transchelation of ⁶⁴Cu to liver proteins.
-
Cross-bridged chelators like CB-TE2A demonstrate enhanced in vivo stability compared to their non-bridged counterparts (TETA and DOTA).[4][5]
-
NOTA-conjugated radiopharmaceuticals consistently show lower liver uptake compared to their DOTA counterparts, suggesting higher in vivo stability of the ⁶⁴Cu-NOTA complex.[3][8][9][10][11] This is a critical consideration for reducing non-target organ radiation dose.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental data. The following are generalized protocols for key experiments used to evaluate and compare ⁶⁴Cu-chelators.
⁶⁴Cu Radiolabeling Protocol
This protocol is a generalized procedure for labeling a chelator-conjugated biomolecule with ⁶⁴Cu.
-
Preparation: A solution of the bifunctional chelator conjugated to a biomolecule is prepared in a suitable buffer, typically ammonium (B1175870) acetate (B1210297) or HEPES, with a pH between 4.5 and 5.5.[3][6][12]
-
Radiolabeling: ⁶⁴CuCl₂ in a buffered solution is added to the chelator-conjugate solution.[13]
-
Incubation: The reaction mixture is incubated at a specific temperature (ranging from room temperature to 95°C) for a duration of 15 minutes to 2 hours, depending on the chelator.[1][3][13][14]
-
Quality Control: The radiochemical purity is determined by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
In Vitro Serum Stability Assay
This assay evaluates the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins.
-
Incubation: The ⁶⁴Cu-labeled chelator-conjugate is added to fresh rat or human serum and incubated at 37°C.[6][12]
-
Time Points: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, 24, 48 hours).[6]
-
Analysis: The percentage of intact radiolabeled conjugate is determined by techniques like TLC or size-exclusion chromatography, often after protein precipitation with ethanol (B145695) or methanol.[7][12][15]
Biodistribution Studies in Animal Models
These studies assess the in vivo behavior of the ⁶⁴Cu-labeled compound.
-
Animal Model: Typically, normal mice or tumor-xenograft models are used.[6][16]
-
Injection: The ⁶⁴Cu-labeled compound is administered intravenously to the animals.
-
Tissue Harvesting: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized, and organs of interest (blood, liver, kidneys, tumor, etc.) are harvested.[10]
-
Measurement: The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]
Visualizing Experimental Workflows and Structures
Diagrams can aid in understanding complex processes and molecular relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Prostate Cancer | Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging | springermedicine.com [springermedicine.com]
- 10. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmrxiv.de [pharmrxiv.de]
- 15. mdpi.com [mdpi.com]
- 16. SAR-bisPSMA - Next-Generation, Highly Targeted Prostate Cancer Theranostic - Clarity [claritypharmaceuticals.com]
Evaluating the Binding Affinity of NOTA-Conjugated Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chelator for peptide conjugation is a critical decision that directly impacts the binding affinity and overall performance of radiolabeled peptides. This guide provides an objective comparison of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) conjugated peptides with other alternatives, supported by experimental data.
NOTA has emerged as a highly effective chelator, particularly for positron emission tomography (PET) imaging radionuclides like Gallium-68. Its smaller macrocyclic structure often leads to the formation of highly stable complexes with rapid labeling kinetics, frequently at room temperature. This guide delves into a data-driven comparison of NOTA with the widely used chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), focusing on binding affinity and cellular uptake.
Quantitative Comparison of Binding Affinity: NOTA vs. DOTA
The choice of chelator can significantly influence the binding characteristics of a peptide to its target receptor. The following table summarizes key binding parameters from comparative studies of NOTA- and DOTA-conjugated peptides targeting various receptors.
| Ligand System | Target Receptor | Chelator | Binding Affinity (K i /IC 50 , nM) | Cellular Uptake (%ID/g or %/1x10 6 cells) |
| PSMA-targeting Cudotadipep/Cunotadipep | PSMA | DOTA | 6.75 ± 0.42 (K i ) | 2.93 ± 0.06 %/1x10 6 cells |
| NOTA | 2.17 ± 0.25 (K i ) | 6.02 ± 0.05 %/1x10 6 cells | ||
| Somatostatin (B550006) Analogue (TATE) | SSTR2 | DOTA | - | Lower tumor-to-background ratio in liver |
| NOTA | - | Higher tumor-to-background ratio in liver | ||
| Exendin-4 | GLP-1R | DOTA | <11 (IC 50 ) | - |
| NOTA | <11 (IC 50 ) | - | ||
| PSMA-targeting Glu-urea-Lys derivatives | PSMA | DOTA | 0.81 ± 0.08 (K i ) | - |
| NOTA | 0.31 ± 0.05 (K i ) | - |
Key Observation: In studies directly comparing prostate-specific membrane antigen (PSMA) targeting ligands, the NOTA-conjugated versions consistently demonstrated a significantly higher binding affinity (lower K i value) and greater cellular uptake compared to their DOTA counterparts.[1][2][3] For somatostatin receptor targeting TATE analogues, the NOTA-conjugate showed improved tumor-to-background ratios, suggesting enhanced targeting properties.[1][4] In the case of Exendin-4, both chelators resulted in ligands with comparable low nanomolar affinity.[1]
Experimental Protocols for Binding Affinity Determination
The binding affinity of NOTA-conjugated peptides is most commonly evaluated using radioligand binding assays. These assays are crucial for characterizing the interaction between the radiolabeled peptide and its target receptor. The two primary types of radioligand binding assays are saturation and competition assays.[5]
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (K d ), a measure of binding affinity, and the maximum number of binding sites (B max ).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells that express the target receptor to approximately 80-90% confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the pellet in a suitable binding buffer and determine the protein concentration.[1]
-
-
Incubation:
-
In a series of tubes, incubate a fixed amount of the cell membrane preparation with increasing concentrations of the NOTA-conjugated radioligand.
-
-
Equilibration, Separation, and Quantification:
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the K d and B max values.[6]
-
Competition Binding Assay
This assay measures the ability of an unlabeled peptide (the competitor), in this case, the non-radioactive NOTA-conjugated peptide, to compete with a radiolabeled ligand for binding to the target receptor. This allows for the determination of the inhibitory constant (K i ).
Protocol:
-
Assay Setup:
-
In a series of tubes, incubate a fixed concentration of the radioligand and the cell membrane preparation with increasing concentrations of the unlabeled NOTA-conjugated peptide.
-
-
Equilibration, Separation, and Quantification:
-
Follow the same steps as in the saturation binding assay to separate and quantify the bound radioligand.[7]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor's concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ) , where [L] is the concentration of the radioligand and K d is its dissociation constant.[1]
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for a competition binding assay and a simplified representation of a peptide-receptor binding event leading to signal transduction.
Caption: Workflow of a competition binding assay.
Caption: Peptide-receptor binding and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to p-SCN-Bn-NOTA Bioconjugates for Radiolabeling
In the rapidly advancing field of radiopharmaceuticals, the selection of an appropriate bifunctional chelator is a critical determinant of the success of targeted imaging and therapeutic agents. The chelator, which links a radionuclide to a targeting biomolecule, profoundly influences the radiolabeling efficiency, in vivo stability, and overall pharmacokinetic profile of the resulting radioconjugate. This guide provides an objective, data-driven comparison of p-SCN-Bn-NOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) with other commonly used chelators, namely DOTA and DTPA derivatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel radiopharmaceuticals.
Overview of this compound
This compound is a bifunctional chelator featuring a nine-membered triazacyclononane macrocyclic core (NOTA) for securely coordinating radiometals, and a para-isothiocyanate benzyl (B1604629) group (-SCN-Bn) for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides.[][2] This forms a stable thiourea (B124793) bond.[] The NOTA macrocycle is particularly well-suited for complexing positron-emitting radiometals like Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu), forming highly stable complexes.[2][3]
Comparative Performance Data
The efficacy of a bifunctional chelator is assessed by several key parameters, including radiolabeling efficiency, the stability of the radiometal-chelator complex, and the in vivo behavior of the resulting bioconjugate. The following tables summarize quantitative data from comparative studies involving this compound and its alternatives.
Radiolabeling Efficiency and Conditions
The conditions required for efficient radiolabeling are a crucial consideration. Mild conditions (e.g., room temperature, short incubation times) are often preferable to preserve the integrity of sensitive biomolecules.
| Chelator | Radionuclide | Biomolecule | Radiolabeling Conditions | Radiochemical Purity/Yield | Reference |
| This compound | ⁶⁸Ga | sdAb A1-His | Room Temperature, 5 min, pH 4 | >98% | [4] |
| p-SCN-Bn-DOTA | ⁶⁸Ga | sdAb A1-His | 60°C, 15 min, pH 3 | >95% | [4] |
| This compound | ⁶⁴Cu | Rituximab | Room Temperature, 5-10 min | ~95% (at 31 nM conjugate) | [5][6] |
| p-SCN-Bn-DOTA | ⁶⁴Cu | Rituximab | Not specified | Lower than NOTA | [5] |
| p-SCN-Bn-DTPA | ⁶⁴Cu | Rituximab | Room Temperature, 20 min | 96.8 ± 1.8% | [6][7] |
| PCTA | ⁶⁸Ga | cyclo-RGDyK | Room Temperature, 5 min | >95% | [8] |
In Vitro and In Vivo Stability
The stability of the radiolabeled conjugate is paramount to prevent the release of the radionuclide, which could lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy.
| Chelator | Radionuclide | Bioconjugate | Stability Metric | Result | Reference |
| This compound | ⁶⁸Ga | NOTA-A1-His | 2h in human blood | Stable | [4] |
| p-SCN-Bn-DOTA | ⁶⁸Ga | DOTA-A1-His | 2h in human blood | Stable | [4] |
| This compound | ⁶⁴Cu | NOTA-Rituximab | 48h in serum | 97.5 ± 0.3% stable | [5] |
| p-SCN-Bn-DOTA | ⁶⁴Cu | DOTA-Rituximab | 48h in serum | >94% stable | [5] |
| p-SCN-Bn-DTPA | ⁶⁴Cu | DTPA-Rituximab | 48h in serum | Poor stability | [5][6] |
| PCTA | ⁶⁸Ga | PCTA-RGD | 4h in serum | 93 ± 2% stable | [8] |
In Vivo Performance
Preclinical studies provide insights into the biodistribution and targeting capabilities of the radioconjugates.
| Chelator | Radionuclide | Bioconjugate | Key In Vivo Finding | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | ⁶⁸Ga | sdAb A1-His | Specific tumor targeting | [4] |
| [⁶⁸Ga]Ga-DOTA-A1-His | ⁶⁸Ga | sdAb A1-His | Twofold lower kidney uptake compared to NOTA conjugate | [4] |
| ⁶⁴Cu-NOTA-Rituximab | ⁶⁴Cu | Rituximab | Predominantly blood pool activity | [5][6] |
| ⁶⁴Cu-DTPA-Rituximab | ⁶⁴Cu | Rituximab | Rapid blood clearance, high fecal excretion | [5] |
Experimental Protocols and Workflows
Detailed and reproducible experimental methods are critical for the successful development of radiolabeled bioconjugates. Below are representative protocols for the conjugation of this compound to a biomolecule and subsequent radiolabeling.
Conjugation of this compound to an Antibody
This protocol describes the reaction between the isothiocyanate group of this compound and the primary amines of an antibody.
-
Buffer Exchange : The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) or HEPES buffer (0.1 M, pH 8.5).[2][9]
-
Conjugation Reaction : A 10- to 20-fold molar excess of this compound, dissolved in an anhydrous solvent like DMSO or DMF, is added to the antibody solution.[2][9][10]
-
Incubation : The reaction mixture is incubated for 1-2 hours at 37°C or overnight at 4°C with gentle agitation.[2][9]
-
Purification : The resulting antibody-chelator conjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable buffer such as 0.25 M ammonium (B1175870) acetate (B1210297) (pH 7.0).[2]
-
Characterization : The number of chelators conjugated per antibody molecule can be determined using techniques like MALDI-TOF mass spectrometry.[2]
Radiolabeling with Gallium-68
The following is a general procedure for radiolabeling a NOTA-conjugated biomolecule with ⁶⁸Ga.
-
Preparation : The NOTA-conjugated biomolecule is prepared in a suitable buffer (e.g., sodium acetate, 0.1 M, pH 4.0-5.5).[10]
-
Radiolabeling : The ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator is added to the conjugate solution.[10][11]
-
Incubation : The reaction is incubated for 5-10 minutes at room temperature.[10]
-
Quality Control : The radiochemical purity is assessed using radio-TLC or radio-HPLC.[10] If the purity is greater than 95%, further purification may not be necessary.[10]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure of this compound, the general workflow for creating a radiolabeled bioconjugate, and a representative signaling pathway targeted by such agents.
Caption: Structure of the this compound bifunctional chelator.
Caption: General workflow for bioconjugation and radiolabeling.
Caption: Targeted disruption of HER2 signaling by a radiolabeled antibody.
Summary and Recommendations
The choice between this compound and other bifunctional chelators is contingent upon the specific application, the choice of radiometal, and the nature of the targeting biomolecule.
-
For PET imaging with ⁶⁸Ga or ⁶⁴Cu , this compound is often the superior choice.[2] Its ability to be radiolabeled under mild, room temperature conditions in a short timeframe allows for the preparation of high specific activity imaging agents with excellent in vivo stability.[2][4][5] This is particularly advantageous when working with temperature-sensitive biomolecules.
-
For therapeutic applications with radionuclides like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), DOTA and its derivatives are generally preferred due to their established use and favorable coordination with these larger radiometals.[2] While requiring higher temperatures for labeling, DOTA forms highly stable complexes suitable for the longer half-lives of therapeutic isotopes.[2]
-
Acyclic chelators like DTPA derivatives , while offering rapid radiolabeling kinetics, often result in complexes with lower in vivo stability compared to macrocyclic chelators like NOTA and DOTA.[5][7] This can lead to premature release of the radiometal and is a significant drawback, especially for therapeutic applications.[7]
References
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Preclinical Validation, Dosimetry, and Toxicity of 68Ga-NOTA-Anti-HER2 Nanobodies for iPET Imaging of HER2 Receptor Expression in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
p-SCN-Bn-NOTA: A Superior Chelator for Radiopharmaceutical Development
In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is a critical determinant of the success of a targeted imaging or therapeutic agent. The chelator, which securely binds a radiometal and links it to a targeting biomolecule, profoundly influences the radiolabeling efficiency, in vivo stability, and overall pharmacokinetic profile of the final product. Among the array of available chelators, p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) has emerged as a highly versatile and advantageous platform, particularly for positron-emitting radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Key Advantages of this compound
The primary advantages of this compound lie in its favorable radiolabeling conditions, the exceptional stability of its radiometal complexes, and the resulting positive impact on in vivo performance.
-
Mild Radiolabeling Conditions: this compound enables the efficient radiolabeling of biomolecules under mild conditions. For instance, ⁶⁸Ga-labeling can be achieved in as little as 5-10 minutes at room temperature, a significant advantage over DOTA-based chelators which often require heating.[1][3] This is particularly beneficial for heat-sensitive biomolecules like antibodies and peptides.
-
High Radiolabeling Efficiency and Specific Activity: The use of this compound consistently results in high radiochemical yields, often exceeding 95%, without the need for extensive purification.[3][4] This efficiency allows for the preparation of radiopharmaceuticals with high specific activity, which is crucial for sensitive in vivo imaging.
-
Superior In Vivo Stability: NOTA forms highly stable complexes with radiometals like ⁶⁸Ga and ⁶⁴Cu.[5][6] This increased stability minimizes the in vivo dissociation of the radiometal, leading to lower uptake in non-target organs such as the liver and kidneys.[5][7] For example, ⁶⁴Cu-NOTA-conjugated trastuzumab has demonstrated lower absorbed doses in the heart, liver, and spleen compared to its ⁶⁴Cu-DOTA counterpart.[8]
-
Versatility: The NOTA macrocycle can effectively chelate a range of radiometals, making it a versatile tool for the development of theranostic agents, where a diagnostic isotope (e.g., ⁶⁸Ga) and a therapeutic isotope can be chelated by the same ligand system.[9]
Comparison with Alternative Chelators
The performance of this compound is best understood in comparison to other commonly used bifunctional chelators.
| Chelator | Key Advantages | Key Disadvantages |
| This compound | Mild labeling conditions (room temp), high radiolabeling efficiency, excellent in vivo stability for ⁶⁸Ga and ⁶⁴Cu.[2][3] | Less established for therapeutic radiometals like ¹⁷⁷Lu compared to DOTA.[2] |
| p-SCN-Bn-DOTA | Well-established for theranostics, forms stable complexes with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y).[2][10] | Often requires heating for efficient radiolabeling, which can be detrimental to sensitive biomolecules.[2] |
| p-SCN-Bn-TCMC | Forms highly stable complexes, particularly with therapeutic radiometals like ¹⁷⁷Lu and ²²⁵Ac.[2] | Requires higher temperatures for labeling.[2] |
| p-SCN-Bn-DTPA | Rapid radiolabeling kinetics.[11] | Acyclic structure leads to lower in vivo stability compared to macrocyclic chelators, resulting in higher off-target uptake.[11] |
| HBED-CC | Efficiently chelates ⁶⁸Ga at room temperature.[12] | Can exhibit higher retention in normal tissues compared to NOTA-based agents.[12] |
| PCTA | Allows for ⁶⁸Ga labeling at room temperature with high specific activity.[3] | ⁶⁸Ga-PCTA conjugates may have slightly lower in vivo stability compared to their NOTA counterparts.[3] |
Data Presentation
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of this compound in key aspects of radiopharmaceutical development.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radionuclide | Targeting Molecule | Labeling Conditions | Radiochemical Yield (RCY) | Reference |
| This compound | ⁶⁸Ga | cyclo-RGDyK | Room Temperature, 5 min | >95% | [3] |
| p-SCN-Bn-PCTA | ⁶⁸Ga | cyclo-RGDyK | Room Temperature, 5 min | >95% | [3] |
| p-SCN-Bn-DOTA | ⁶⁸Ga | A1 sdAb | 95°C, 5 min | Not specified | |
| This compound | ⁶⁸Ga | A1 sdAb | Room Temperature, 5 min | Not specified | |
| This compound | ⁶⁴Cu | Rituximab | Room Temperature | 95% | |
| p-SCN-Bn-DOTA | ⁶⁴Cu | Rituximab | 37°C | Not specified | [2] |
Table 2: In Vitro Stability
| Radiotracer | Medium | Time | % Intact Complex | Reference |
| ⁶⁸Ga-NOTA-RGD | Serum | 4 h | 98 ± 1% | [3] |
| ⁶⁸Ga-PCTA-RGD | Serum | 4 h | 93 ± 2% | [3] |
| ⁶⁴Cu-NOTA-Rituximab | Serum | 48 h | >94% | |
| ⁶⁴Cu-DTPA-Rituximab | Serum | 48 h | <40% |
Table 3: In Vivo Tumor Uptake and Biodistribution
| Radiotracer | Tumor Model | Time p.i. | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| ⁶⁸Ga-NOTA-PSMA | PC3 PIP | 2 h | Not specified | 2.7 ± 1.3 | Not specified | [12] |
| ⁶⁸Ga-DOTA-PSMA | PC3 PIP | 2 h | Not specified | Not specified | Not specified | [12] |
| ⁶⁸Ga-HBED-CC-PSMA | PC3 PIP | 2 h | Not specified | Higher than NOTA | Higher than NOTA | [12] |
| ⁶⁴Cu-NOTA-Bn-Aoc-BN | PC-3 | 1 h | 2.8 ± 0.5 | 1.62 ± 0.2 | 3.41 ± 0.5 | [7] |
| ⁶⁴Cu-DOTA-Bn-Aoc-BN | PC-3 | 1 h | ~3.5 | ~2.5 | ~10.0 | [7] |
| ⁶⁴Cu-NOTA-Trastuzumab | BT-474 | 48 h | 64.44 ± 31.11 | Not specified | ~15 | [8] |
Experimental Protocols
Detailed methodologies are essential for the successful development of radiopharmaceuticals. Below are generalized protocols for the conjugation of this compound to a biomolecule and subsequent radiolabeling.
Protocol 1: Conjugation of this compound to a Biomolecule (e.g., Antibody or Peptide)
-
Buffer Exchange: The targeting biomolecule (e.g., antibody, peptide) is buffer-exchanged into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) to ensure the availability of primary amine groups for conjugation.[2]
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]
-
Conjugation Reaction: Add a 5- to 30-fold molar excess of the dissolved this compound to the biomolecule solution. The optimal ratio may need to be determined empirically for each specific biomolecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove the unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0).[1][2] The purified NOTA-conjugated biomolecule is then concentrated using a centrifugal filter unit.
Protocol 2: Radiolabeling with Gallium-68
-
Preparation: To the purified NOTA-conjugated biomolecule in a sterile, metal-free vial, add a suitable buffer (e.g., sodium acetate, 0.1 M, pH 4.0-5.5).[1]
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator to the vial.[1]
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.[1] For radio-TLC, a common mobile phase is 0.1 M sodium citrate, where the radiolabeled conjugate remains at the origin and free ⁶⁸Ga migrates with the solvent front.[1]
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a size-exclusion column to remove any unchelated ⁶⁸Ga.[1]
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflow for conjugation and radiolabeling.
Signaling Pathways
The development of targeted radiopharmaceuticals requires an understanding of the underlying biology of the target. Below are simplified diagrams of key signaling pathways for common targets in radiopharmaceutical research.
Caption: Simplified GRPR signaling cascade.
Caption: Simplified SSTR2 signaling cascade.
Caption: Simplified HER2 signaling cascade.
Conclusion
The selection of an appropriate bifunctional chelator is a cornerstone of modern radiopharmaceutical design. The experimental evidence strongly supports the use of this compound as a superior chelator for diagnostic applications with positron-emitting radionuclides such as ⁶⁸Ga and ⁶⁴Cu. Its ability to facilitate rapid and efficient radiolabeling under mild conditions, coupled with the exceptional in vivo stability of its radiometal complexes, translates to improved imaging contrast and a more favorable safety profile. While DOTA and its derivatives remain the gold standard for many therapeutic applications, the outstanding performance characteristics of this compound make it an indispensable tool for the development of next-generation diagnostic and theranostic radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of p-SCN-Bn-NOTA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of p-SCN-Bn-NOTA, ensuring laboratory safety and environmental compliance.
The bifunctional chelator, this compound (2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), is a valuable tool in research, particularly for radiolabeling biomolecules.[1][2] Due to its reactive nature, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step protocol for the safe disposal of this compound and associated waste.
Hazard Identification and Safety Precautions
This compound should be handled as a hazardous chemical due to the combined risks associated with its functional groups. The isothiocyanate group is reactive and can be irritating to the skin, eyes, and respiratory tract.[3][4] The trihydrochloride salt form renders it acidic.
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended PPE |
| Chemical Reactivity | The isothiocyanate group is reactive with nucleophiles (e.g., amines, thiols).[5] It is also moisture-sensitive.[4] | Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. |
| Corrosivity | As a trihydrochloride salt, aqueous solutions will be acidic and potentially corrosive.[6] | Chemical-resistant gloves, safety goggles with a face shield, and a lab coat. |
| Irritation | Potential for skin, eye, and respiratory tract irritation.[3] | Work in a well-ventilated area or a chemical fume hood. |
| Toxicity | The toxicological properties of this compound are not well-documented. However, isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin.[5] | Standard laboratory PPE as listed above. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from waste segregation to final disposal. The following workflow provides a logical sequence for these procedures.
References
Essential Safety and Operational Guide for Handling p-SCN-Bn-NOTA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). Adherence to these protocols is essential for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |
| Body Protection | Laboratory coat.[2] |
| Respiratory | Use only in a well-ventilated area.[3] If dust or aerosols are generated, a respiratory protective device should be used.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3] For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C to prevent degradation.[4]
Handling and Use
-
Ventilation : Always handle this compound in a chemical fume hood or a well-ventilated laboratory space to avoid inhalation of any dust or vapors.[3]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
Experimental Protocols
This compound is frequently used for conjugating to biomolecules and subsequent radiolabeling.[5][6] A general protocol for antibody conjugation is as follows:
-
Antibody Preparation : Buffer exchange the antibody into a carbonate buffer (pH 8.7-9.0) and concentrate it.[5]
-
Conjugation Reaction : Dissolve this compound in an organic solvent like DMSO and add it to the antibody solution.[5]
-
Purification : Remove unreacted chelator using size-exclusion chromatography.[5]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[7]
Waste Segregation and Collection
-
Solid Waste : Collect unused product and contaminated consumables (e.g., pipette tips, gloves) in a designated, properly labeled hazardous waste container.[7]
-
Liquid Waste : Collect all solutions containing this compound in a separate, dedicated, and sealable hazardous waste container.[1] Do not mix with other incompatible waste streams.[1]
-
Labeling : Clearly label all waste containers as "Hazardous Waste" and specify the contents.[2]
Decontamination of Labware
For non-disposable labware, a thorough decontamination procedure is necessary. This may involve washing with a suitable solvent to remove the compound, followed by a standard laboratory detergent wash and a final rinse with deionized water.[1]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill to mitigate exposure and environmental contamination.[1]
Small Spills
-
Solid Spills : Carefully sweep up the powder, avoiding dust generation, and place it into a sealed hazardous waste container.[1]
-
Liquid Spills : Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed hazardous waste container.[1][7]
Large Spills
In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
First Aid Measures
-
If Swallowed : Rinse mouth and drink water. Call a poison center or doctor if you feel unwell.
-
If on Skin : Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.
-
If Inhaled : Move to fresh air.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
